2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-propan-2-yloxy-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BO3/c1-7(2)11-10-12-8(3,4)9(5,6)13-10/h7H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWWWZLJWNIEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407552 | |
| Record name | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61676-62-8 | |
| Record name | Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61676-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane synthesis protocol
An In-depth Technical Guide to the Synthesis of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction: The Role of Isopropyl Pinacol Borate in Modern Synthesis
This compound, commonly referred to as isopropyl pinacol borate or PinB-OiPr, is a cornerstone reagent in contemporary organic chemistry.[1][2] As a stable, yet reactive, boronic ester, it serves as a versatile precursor for the synthesis of a wide array of pinacol boronate esters.[3] Its primary application lies in the Miyaura borylation reaction and as a crucial component in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[4][5][6] The pinacol protecting group confers significant stability, making the resulting boronic esters generally robust to chromatography and a range of reaction conditions, yet they remain sufficiently reactive for subsequent cross-coupling.[7]
This guide provides a detailed protocol for the synthesis of this compound, focusing on the widely adopted transesterification method. We will delve into the causality behind the procedural steps, purification, characterization, and critical safety considerations tailored for researchers and drug development professionals.
Core Synthetic Strategy: Transesterification
The most direct and scalable synthesis of isopropyl pinacol borate involves the transesterification reaction between triisopropyl borate and pinacol.[8][9] This equilibrium-driven process is favored for its operational simplicity, high yields, and the avoidance of hazardous reagents. The reaction mechanism involves the nucleophilic attack of the hydroxyl groups of pinacol onto the electron-deficient boron center of triisopropyl borate, leading to the stepwise displacement of two isopropanol molecules and the formation of the stable five-membered dioxaborolane ring.[10][11]
The overall transformation is as follows:
Triisopropyl Borate + Pinacol ⇌ this compound + 2 Isopropanol
Heating the reaction mixture facilitates reaching equilibrium in a practical timeframe.[8][9]
Detailed Experimental Protocol
This protocol is adapted from established industrial and laboratory procedures.[8][9]
Reagents and Equipment
| Reagent/Equipment | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| Pinacol | 118.17 | 142.5 g | 1.0 | Solid, ensure it is dry. |
| Triisopropyl borate | 188.08 | 261.0 g | 1.15 | Liquid, handle in a fume hood. |
| Four-necked flask | - | 20 L (or scaled) | - | Equipped for heating and distillation. |
| Heating mantle | - | - | - | With temperature control. |
| Magnetic stirrer | - | - | - | For efficient mixing. |
| Distillation apparatus | - | - | - | For purification. |
| Gas Chromatograph (GC) | - | - | - | For reaction monitoring. |
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble a four-necked round-bottom flask equipped with a magnetic stirrer, a heating mantle, a temperature probe, and a condenser. Ensure all glassware is thoroughly dried to prevent hydrolysis of the borate ester.
-
Charging Reagents: In a well-ventilated fume hood, charge the flask with triisopropyl borate (261.0 g, 1.388 mol) and pinacol (142.5 g, 1.207 mol).[8][9] A slight excess of the borate ester is used to ensure complete conversion of the pinacol.
-
Reaction Conditions: Begin stirring the mixture and heat it to approximately 90°C. Maintain this temperature for 12 to 16 hours.[8][9] The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress, although for this specific preparation at this scale, it is often robust enough without.
-
Reaction Monitoring: The progress of the reaction should be monitored by Gas Chromatography (GC). Periodically take a small aliquot from the reaction mixture and analyze it to determine the remaining percentage of pinacol. The reaction is considered complete when the pinacol content is less than 4.0%.[8][9]
-
Purification by Distillation: Upon completion, reconfigure the apparatus for distillation. The isopropanol byproduct and any excess triisopropyl borate will distill first. The target product, this compound, is then collected as a colorless oil. The fraction should be collected at a boiling point of 174-178 °C at atmospheric pressure or, more commonly, at 73 °C under reduced pressure (15 mmHg).[8][9][12] Expected yields are typically in the range of 80-90%.[8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of isopropyl pinacol borate.
Product Characterization
-
Boiling Point: 73 °C at 15 mmHg.[12]
-
¹H NMR Spectroscopy: Nuclear Magnetic Resonance is the most reliable method for confirming the structure and purity. The expected spectrum in CDCl₃ will show a septet for the isopropyl CH proton, a doublet for the isopropyl methyl protons, and a sharp singlet for the twelve equivalent methyl protons of the pinacol backbone.[13]
-
Gas Chromatography (GC): While useful for monitoring the reaction, GC for final purity analysis should be interpreted with caution. It has been noted that the product can exhibit some instability under GC conditions, potentially leading to a purity reading that is lower than the actual purity confirmed by ¹H NMR.[8]
Safety and Handling
Proper safety protocols are essential when performing this synthesis.
-
General Precautions: The synthesis should be conducted in a well-ventilated chemical fume hood at all times.[14] Standard personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate gloves, must be worn.[14][15]
-
Reagent Hazards:
-
Product Hazards: this compound is a flammable liquid.[3] Boronic esters should be handled as potential irritants to the skin, eyes, and respiratory system.[20] They are also generally sensitive to moisture, which can cause hydrolysis, so containers should be kept tightly closed.[3][21]
-
Emergency Procedures: An eyewash station and safety shower should be readily accessible. In case of skin contact, wash the affected area thoroughly with soap and water.[14] In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Troubleshooting
-
Low Yield: This is often due to incomplete reaction or inefficient distillation. Ensure the reaction has gone to completion by GC monitoring. Check the vacuum and temperature control during distillation to prevent product loss. Using wet reagents or glassware can also lead to lower yields due to hydrolysis.
-
Product Impurity: If the final product is contaminated with starting materials, the distillation was likely not fractional enough. Ensure a good separation between the lower-boiling isopropanol/triisopropyl borate and the higher-boiling product. Water contamination will appear in the NMR spectrum and can be avoided by using dry equipment and reagents.
References
- 1. Isopropoxyboronic Acid Pinacol Ester [commonorganicchemistry.com]
- 2. CAS 61676-62-8: Isopropoxyboronic acid pinacol ester [cymitquimica.com]
- 3. This compound | 61676-62-8 | Benchchem [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | 61676-62-8 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02999B [pubs.rsc.org]
- 12. 2-异丙氧基-4,4,5,5-四甲基-1,3,2-二氧杂硼烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound(61676-62-8) 1H NMR [m.chemicalbook.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. chemos.de [chemos.de]
- 17. airgas.com [airgas.com]
- 18. nj.gov [nj.gov]
- 19. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 20. aksci.com [aksci.com]
- 21. combi-blocks.com [combi-blocks.com]
An In-depth Technical Guide to Isopropyl Pinacol Borate: Properties, Applications, and Experimental Protocols
Foreword
For the modern researcher in organic chemistry and drug development, the utility of boronic esters is undeniable. Among these, Isopropyl Pinacol Borate (also known as 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has emerged as a cornerstone reagent. Its unique combination of stability, reactivity, and versatility makes it an invaluable tool for the construction of complex molecular architectures. This guide provides an in-depth exploration of its core physical and chemical properties, critically examines its role in pivotal organic transformations, and offers field-proven experimental protocols for its synthesis and handling. The content herein is curated for researchers, scientists, and drug development professionals who require both a theoretical understanding and a practical command of this essential compound.
Molecular Structure and Physicochemical Properties
Isopropyl pinacol borate is an organoboron compound, specifically a boronic ester. The structure features a central boron atom bonded to an isopropoxy group and integrated into a five-membered dioxaborolane ring, which is substituted with four methyl groups derived from pinacol. This pinacol protecting group is crucial; it imparts significant steric bulk around the boron center, enhancing the compound's stability against hydrolysis and self-condensation compared to simpler boronic acids.
Core Compound Identifiers and Properties
A summary of the fundamental physical and chemical properties of isopropyl pinacol borate is presented below. These values are critical for experimental design, from reaction setup to purification and storage.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₉BO₃ | [1][2] |
| Molecular Weight | 186.06 g/mol | [1][2][3] |
| CAS Number | 61676-62-8 | [1][2][3] |
| Appearance | Colorless crystals or liquid | [1][3][4] |
| Density | ~0.912 g/mL at 25 °C | [2][3][5][6] |
| Boiling Point | 73 °C at 15 mm Hg; 80 °C at 5 torr | [1][2][5][6] |
| Refractive Index | n20/D ~1.409 | [1][2][5][6] |
| Solubility | Soluble in water and common organic solvents (e.g., ether, dichloromethane) | [2][4][5][6] |
| Sensitivity | Moisture sensitive | [2][6] |
Spectroscopic Profile
The structural characterization of isopropyl pinacol borate and its reaction products relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) is particularly informative.
-
¹H NMR: The proton NMR spectrum provides distinct signals for the isopropyl and pinacol moieties. The methine proton of the isopropoxy group and the methyl protons of both groups are clearly identifiable.
-
¹³C NMR: The carbon spectrum reveals signals for the carbons of the pinacol ring (around 83 ppm) and the isopropyl group.[7]
-
¹¹B NMR: Boron-11 NMR is a powerful tool for characterizing organoboron compounds. Isopropyl pinacol borate typically exhibits a signal around 33-35 ppm, characteristic of a tetracoordinate boronic ester.[7]
The choice to use these specific NMR techniques is causal. ¹H and ¹³C NMR confirm the organic framework of the molecule, while ¹¹B NMR directly probes the chemical environment of the boron atom, which is essential for verifying the integrity of the boronic ester functionality before its use in sensitive downstream applications like cross-coupling reactions.
Caption: Structure of Isopropyl Pinacol Borate.
Chemical Reactivity and Key Applications
The utility of isopropyl pinacol borate stems from the unique reactivity of the boron-oxygen bond. It serves as a versatile intermediate in a wide array of chemical transformations, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[8] Isopropyl pinacol borate is a key player in this process, often used to generate other, more complex boronic esters which then act as the nucleophilic partner in the catalytic cycle. The pinacol esters are favored due to their stability and ease of handling.[9]
The reaction is indispensable in the synthesis of pharmaceuticals and fine chemicals.[4][8] For instance, many kinase inhibitors and other active pharmaceutical ingredients incorporate biaryl or alkyl-aryl structures readily assembled via this methodology.[9]
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Broader Synthetic Utility
Beyond its central role in preparing for Suzuki-Miyaura couplings, isopropyl pinacol borate is a valuable intermediate for synthesizing a diverse range of organoboron compounds. It serves as a precursor for creating alkyl, alkenyl, aryl, and heteroaromatic boronic esters.[8][10] This versatility makes it a foundational building block in multi-step synthetic campaigns aimed at producing novel pharmaceuticals and agrochemicals.[4]
Experimental Protocols: A Self-Validating Approach
The integrity of any chemical synthesis relies on the quality of its starting materials and the robustness of its protocols. The following sections detail validated procedures for the synthesis and characterization of isopropyl pinacol borate.
Synthesis of Isopropyl Pinacol Borate
This protocol is based on the transesterification reaction between triisopropyl borate and pinacol. The reaction is driven to completion by the removal of isopropanol.
Step-by-Step Methodology:
-
Reactor Setup: To a clean, dry, four-necked flask equipped with a mechanical stirrer, a thermometer, and a distillation apparatus, add triisopropyl borate (1.388 mol) and pinacol (1.207 mol).[2]
-
Reaction: Heat the mixture to approximately 90 °C with stirring. Maintain this temperature for 12-16 hours.[2] The purpose of heating is to facilitate both the transesterification and the removal of the isopropanol byproduct, thus driving the equilibrium towards the product.
-
In-Process Control (IPC): Monitor the reaction progress by gas chromatography (GC). The reaction is considered complete when the pinacol content is less than 4.0%.[2] This IPC is a critical self-validating step; it ensures the reaction has reached completion before proceeding to purification, preventing contamination of the final product with starting material.
-
Purification: Upon completion, reconfigure the apparatus for vacuum distillation. Collect the product fraction that distills at 174-178 °C (Note: boiling point is pressure-dependent; literature also reports 73 °C at 15 mmHg).[2] The result is the target compound as a colorless oil.[2]
-
Characterization: Confirm the purity and identity of the product using ¹H NMR and GC analysis. While GC may indicate purities in the range of 87-96%, ¹H NMR often shows very high purity. This discrepancy can arise from the potential instability of the boronic ester under GC conditions.[2]
Standard Characterization Workflow
A robust characterization workflow is essential to validate the quality of the synthesized isopropyl pinacol borate before its use in subsequent reactions.
Caption: Workflow for Product Characterization and Validation.
Safety, Handling, and Storage
Isopropyl pinacol borate, like many organoboron compounds, requires careful handling to ensure laboratory safety and maintain reagent integrity.
Hazard Identification and Personal Protective Equipment (PPE)
-
Hazards: The compound is classified as an irritant to the eyes, respiratory system, and skin.[5][6] It is also a flammable liquid and vapor.[6][11]
-
Precautions:
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12][13][14]
-
Skin Contact: Wash off immediately with plenty of soap and water.[12][13][14]
-
Inhalation: Move the victim to fresh air. If symptoms persist, call a physician.[1][13][14]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical assistance.[1][14]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14] The material is moisture-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12][14]
Conclusion
Isopropyl pinacol borate is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical and materials science. Its robust stability, conferred by the pinacol group, combined with the versatile reactivity of the boronic ester functionality, provides chemists with a reliable platform for constructing complex molecules. A thorough understanding of its properties, a mastery of its application in key reactions like the Suzuki-Miyaura coupling, and a commitment to safe and validated experimental protocols are paramount for any researcher seeking to leverage the full potential of this powerful reagent.
References
- 1. Isopropyl pinacolyl borate(61676-62-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. This compound | 61676-62-8 [chemicalbook.com]
- 3. Isopropoxyboronic Acid Pinacol Ester [commonorganicchemistry.com]
- 4. CAS 61676-62-8: Isopropoxyboronic acid pinacol ester [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. rsc.org [rsc.org]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alkylboronic acid or boronate synthesis [organic-chemistry.org]
- 11. 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C9H19BO2 | CID 12727711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Isopropenylboronic acid pinacol ester - Safety Data Sheet [chemicalbook.com]
- 13. fishersci.ca [fishersci.ca]
- 14. fishersci.com [fishersci.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
Foreword: The Strategic Role of Isopropyl Pinacol Borate in Modern Synthesis
An In-Depth Technical Guide to 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 61676-62-8)
In the landscape of contemporary organic chemistry, the pursuit of efficient and selective carbon-carbon bond formation remains a paramount objective. The Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, and its power is fundamentally reliant on the accessibility and stability of its boronic acid or ester precursors. This compound, commonly referred to as isopropyl pinacol borate (IPPinB), has emerged as a cornerstone reagent for the synthesis of these crucial building blocks.
This guide, intended for researchers, chemists, and drug development professionals, moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide a narrative grounded in mechanistic understanding and practical, field-tested protocols. We will explore not just how to use this reagent, but why specific conditions are chosen, the challenges that may arise, and the elegant solutions developed to overcome them. This document is designed to be a self-validating system of knowledge, where the causality behind each experimental choice is made transparent, empowering the user to adapt and innovate in their own synthetic endeavors.
Core Compound Profile: Properties and Safety
A thorough understanding of a reagent's physical and chemical properties is the bedrock of its effective and safe implementation. Isopropyl pinacol borate is a colorless liquid widely valued for its role as an efficient borylating agent.[1][2]
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value |
| CAS Number | 61676-62-8 |
| Molecular Formula | C₉H₁₉BO₃[1] |
| Molecular Weight | 186.06 g/mol [1] |
| Appearance | Colorless liquid[2] |
| Density | 0.912 g/mL at 25 °C[3] |
| Boiling Point | 73 °C at 15 mmHg[3] |
| Refractive Index (n20/D) | 1.409[3] |
| Solubility | Soluble in common organic solvents (ether, dichloromethane); moisture-sensitive.[4] |
Safety and Handling
This compound is classified as a flammable liquid and an irritant.[5][6] Adherence to strict safety protocols is mandatory.
| Hazard Information | Details |
| Signal Word | Warning |
| Hazard Classifications | Flammable Liquid 3; Skin Irritant 2; Eye Irritant 2; STOT SE 3 |
| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6] |
| Flash Point | 43 °C (109.4 °F) - closed cup |
| Storage | Store in a cool, dry, well-ventilated place away from ignition sources.[7] Keep container tightly closed under an inert atmosphere (e.g., argon or nitrogen) due to moisture sensitivity.[5] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields or goggles, chemical-resistant gloves, flame-retardant lab coat.[7] |
Synthesis and Purification: From Precursors to a High-Purity Reagent
While commercially available, an in-house synthesis of isopropyl pinacol borate can be a cost-effective option for large-scale applications. The most common method involves the transesterification reaction between triisopropyl borate and pinacol.[8]
Synthetic Protocol
Objective: To synthesize this compound.
Materials:
-
Triisopropyl borate (1.388 mol)
-
Pinacol (1.207 mol)
-
20 L four-necked flask equipped with a mechanical stirrer, heating mantle, and distillation apparatus.
Procedure:
-
Charge the flask with triisopropyl borate and pinacol.[8]
-
Heat the mixture to approximately 90 °C and maintain this temperature for 12-16 hours.[8]
-
Monitor the reaction progress via Gas Chromatography (GC) until the pinacol content is less than 4.0%.[8]
-
Upon completion, configure the apparatus for distillation.
-
Carefully distill the mixture, collecting the fraction boiling between 174-178 °C. This fraction is the target product, isopropyl pinacol borate, obtained as a colorless oil.[9]
Yields: 80-90% are typically achieved.[8][9] It is noteworthy that GC analysis may show purities in the range of 87-96%, while ¹H NMR indicates a higher purity. This discrepancy is often attributed to the partial instability of the product under GC conditions.[8][9]
Synthetic Mechanism: Transesterification
The synthesis is a straightforward, acid-catalyzed transesterification. The isopropoxy groups on the starting borate are exchanged for the diol of pinacol, forming the more thermodynamically stable five-membered dioxaborolane ring and releasing isopropanol as a byproduct.
Caption: Synthesis of Isopropyl Pinacol Borate via Transesterification.
Core Application: A Superior Reagent for Boronic Ester Synthesis
Isopropyl pinacol borate is a premier electrophilic boron source for converting organometallic species (Grignard or organolithium reagents) into their corresponding pinacol boronic esters—versatile intermediates for Suzuki-Miyaura coupling.[1][10] Its primary advantage over simpler borates like triisopropyl borate is its ability to minimize the formation of undesired borinic acid byproducts, especially at non-cryogenic temperatures.[11][12]
Mechanism: Trapping of Organometallic Reagents
The reaction proceeds via the nucleophilic attack of the carbanion from the organometallic reagent onto the electrophilic boron atom of isopropyl pinacol borate. This forms a tetracoordinate boronate "ate" complex. The subsequent elimination of the isopropoxide leaving group yields the desired boronic ester.
Caption: General workflow for borylation using an organometallic reagent.
Field-Proven Protocol: Synthesis of an Arylboronic Ester
This protocol incorporates a key insight: mixtures of boronic and borinic acid derivatives, which can form when quenching Grignard reagents with isopropyl pinacol borate, can be equilibrated by gentle heating to selectively yield the desired boronic ester.[11] This obviates the need for strict cryogenic conditions, making the process more scalable and efficient.[11]
Objective: To synthesize an aryl pinacol boronic ester from an aryl Grignard reagent.
Materials:
-
Aryl Grignard reagent (1.0 eq) in a suitable solvent (e.g., THF).
-
This compound (1.1 eq).
-
Anhydrous THF.
-
Saturated aqueous NH₄Cl solution.
-
Ethyl acetate.
-
Anhydrous MgSO₄.
-
Round-bottom flask, addition funnel, magnetic stirrer, under an inert atmosphere (Argon).
Procedure:
-
To a stirred solution of the aryl Grignard reagent in THF at 0 °C, add this compound dropwise via an addition funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Equilibration Step (Key Insight): Gently heat the reaction mixture to 40-50 °C and maintain for 2-4 hours.[11] This step drives the conversion of any borinic acid byproducts to the desired boronic ester.[11]
-
Cool the mixture to 0 °C and quench carefully by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified.
Purification of Pinacol Boronic Esters
The purification of pinacol boronic esters by standard silica gel chromatography can be challenging. These compounds are often oily and can be susceptible to hydrolysis or strong adsorption on the Lewis acidic silica surface, leading to streaking and low recovery.[13][14]
A Self-Validating Protocol: Boric Acid-Impregnated Silica Gel Chromatography
A highly effective method to mitigate these issues is to use silica gel impregnated with boric acid.[13][15] This reduces the Lewis acidity of the silica surface, preventing the over-adsorption and degradation of the boronic ester.[13]
Preparation of Boric Acid-Impregnated Silica:
-
Prepare a saturated solution of boric acid in methanol.
-
Add silica gel to this solution to form a slurry.
-
Evaporate the methanol under reduced pressure until a free-flowing powder is obtained.
-
Dry the impregnated silica in an oven at 110 °C for several hours before use.
Chromatography Procedure:
-
Dry-load the crude boronic ester onto a small amount of the prepared boric acid-impregnated silica.
-
Pack a column with the same prepared silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Place the dry-loaded sample atop the column and elute with the chosen solvent system.
-
Monitor fractions by Thin Layer Chromatography (TLC), also using plates prepared with boric acid-impregnated silica for consistent results.[15]
Analytical Characterization
Confirming the identity and purity of the synthesized boronic ester is critical.
-
NMR Spectroscopy: ¹H NMR is used to confirm the presence of the aromatic/vinylic protons and the characteristic singlet at ~1.3 ppm for the 12 protons of the pinacol group.[11] ¹¹B NMR will show a characteristic peak around δ 28-34 ppm.[16] ¹³C NMR confirms the carbon skeleton.[16]
-
Mass Spectrometry: Provides the molecular weight of the compound, confirming its identity.
-
Chromatographic Analysis (HPLC/GC): Purity assessment can be challenging due to on-column degradation.[17][18] Reversed-phase HPLC methods often require unconventional aprotic diluents and highly basic mobile phases to stabilize the pinacol ester and prevent hydrolysis to the corresponding boronic acid.[18]
Conclusion: The Indispensable Borylating Agent
This compound is more than just a reagent; it is a problem-solver in organic synthesis. Its structure is elegantly tailored to provide high efficiency in the synthesis of pinacol boronic esters, crucial precursors for powerful C-C bond-forming reactions. By enabling milder reaction conditions and offering a solution to the common problem of byproduct formation, it streamlines synthetic routes, making it an invaluable tool in pharmaceutical development, materials science, and academic research. The robust protocols and mechanistic understanding presented in this guide are intended to empower scientists to leverage the full potential of this exceptional molecule.
References
- 1. This compound | 61676-62-8 | Benchchem [benchchem.com]
- 2. Isopropoxyboronic Acid Pinacol Ester [commonorganicchemistry.com]
- 3. This compound 98 61676-62-8 [sigmaaldrich.com]
- 4. CAS 61676-62-8: Isopropoxyboronic acid pinacol ester [cymitquimica.com]
- 5. scribd.com [scribd.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 61676-62-8 [chemicalbook.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. andersondevelopment.com [andersondevelopment.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unassuming Workhorse of Modern Synthesis: A Technical Guide to 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For the discerning researcher, scientist, and drug development professional, the pursuit of elegant and efficient synthetic methodologies is a constant endeavor. In the vast arsenal of chemical reagents, certain molecules distinguish themselves not by flashy reactivity, but by their steadfast reliability and versatility. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a seemingly unassuming boronic ester, is a paramount example of such a workhorse. This guide provides an in-depth technical exploration of its core structure, properties, synthesis, and pivotal applications, offering field-proven insights into its role in accelerating modern organic synthesis.
Deciphering the Molecular Architecture: Structure and Properties
This compound, also known as isopropyl pinacol borate, possesses a unique structure that underpins its stability and reactivity.[1] The molecule features a central boron atom integrated into a five-membered dioxaborolane ring, which is sterically shielded by four methyl groups originating from the pinacol backbone. This steric hindrance contributes significantly to the compound's stability, rendering it less susceptible to premature decomposition. The boron atom is further bonded to an isopropoxy group, a key functional handle that modulates its reactivity and solubility.
The molecular formula is C₉H₁₉BO₃ with a molecular weight of 186.06 g/mol .[2][3] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 61676-62-8 | [1][2] |
| Appearance | Colorless liquid | [1] |
| Density | 0.912 g/mL at 25 °C | [1][3] |
| Boiling Point | 73 °C at 15 mmHg | [3] |
| Refractive Index | n20/D 1.409 | [3] |
| Solubility | Soluble in common organic solvents | [3] |
| Stability | Moisture-sensitive | [3] |
It is imperative to handle this reagent under anhydrous conditions to prevent hydrolysis of the boronic ester functionality.
The Genesis of a Reagent: Synthesis and Purification
The most common and scalable synthesis of this compound involves the reaction of triisopropyl borate with pinacol.[4][5] This transesterification reaction is typically driven to completion by heating the neat mixture and removing the isopropanol byproduct.
Detailed Experimental Protocol: Synthesis of this compound[4]
Materials:
-
Triisopropyl borate (1.388 mol)
-
Pinacol (1.207 mol)
-
Four-necked round-bottom flask (20 L capacity) equipped with a mechanical stirrer, heating mantle, and distillation apparatus.
Procedure:
-
To the four-necked flask, add triisopropyl borate and pinacol.
-
Heat the mixture to approximately 90 °C with continuous stirring.
-
Maintain this temperature for 12 to 16 hours. The progress of the reaction can be monitored by gas chromatography (GC) to ensure the consumption of pinacol (target: <4.0%).
-
Upon completion, assemble the apparatus for vacuum distillation.
-
Carefully distill the reaction mixture, collecting the fraction with a boiling point between 174 and 178 °C.
-
The purified product is obtained as a colorless oil.
Yield and Purity:
-
Expected yield: 80-90%.
-
Purity (by GC): 87-96%. 1H NMR analysis typically indicates a higher purity, as the compound can exhibit some instability under GC conditions.[4]
The Cornerstone of Carbon-Carbon Bond Formation: Applications in Suzuki-Miyaura Cross-Coupling
The paramount application of this compound lies in its role as a precursor to boronic esters for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][6][7][8][9] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, and is widely employed in the synthesis of biaryls, conjugated polymers, and complex pharmaceutical intermediates.[6][10]
The Mechanistic Nuances: Why Pinacol Esters Excel
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The boronic ester plays a crucial role in the transmetalation step. The pinacolato ligand offers several advantages:
-
Stability: The cyclic nature and steric bulk of the pinacol group enhance the stability of the boronic ester, allowing for easier handling and purification compared to boronic acids.[10]
-
Reactivity Modulation: The electron-donating nature of the oxygen atoms in the pinacolato ligand influences the Lewis acidity of the boron center, which in turn affects the rate of transmetalation.[11]
-
Solubility: The organic nature of the pinacol group generally imparts good solubility in common organic solvents used for cross-coupling reactions.
The isopropoxy group serves as a convenient and reactive handle for the in situ generation of the desired boronic ester from an organometallic reagent (e.g., a Grignard or organolithium reagent) and subsequent participation in the catalytic cycle.
A Case Study in Pharmaceutical Synthesis: Vemurafenib
A prominent example of the utility of this compound in drug development is its application in the synthesis of Vemurafenib, a kinase inhibitor used in the treatment of melanoma.[2] In the synthesis of this complex molecule, the reagent is used to introduce a boronic ester functionality onto a key intermediate, which then undergoes a Suzuki-Miyaura coupling to construct the core bi-aryl structure of the drug.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an in situ Generated Arylboronic Ester
This protocol describes a general procedure for the one-pot synthesis of a biaryl compound via in situ generation of an arylboronic ester from an aryl Grignard reagent and this compound, followed by a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl bromide (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.1 equiv)
-
Aryl halide (coupling partner, 1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Aqueous base solution (e.g., 2 M Na₂CO₃)
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
Grignard Reagent Formation:
-
Activate the magnesium turnings in a flame-dried Schlenk flask under an inert atmosphere.
-
Add a solution of the aryl bromide in anhydrous THF dropwise to the magnesium turnings. Initiate the reaction with gentle heating if necessary.
-
Stir the reaction mixture at room temperature until the magnesium is consumed.
-
-
Boronic Ester Formation:
-
Cool the freshly prepared Grignard reagent to -78 °C.
-
Slowly add a solution of this compound in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Suzuki-Miyaura Coupling:
-
To the solution of the in situ generated arylboronic ester, add the aryl halide coupling partner.
-
Add the palladium catalyst.
-
Add the aqueous base solution.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Spectroscopic Characterization
Accurate characterization of this compound is crucial for ensuring its purity and identity. The following spectroscopic data are characteristic of the compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides distinct signals for the protons of the isopropoxy and pinacol groups. A representative spectrum can be found at ChemicalBook.[12]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the different carbon environments in the molecule.
-
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H, C-O, and B-O bonds present in the molecule.
Researchers are encouraged to acquire and interpret these spectra for their specific batches of the reagent to confirm its integrity before use.
Handling and Safety Considerations
This compound is a flammable liquid and is sensitive to moisture.[3] It should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The compound should be stored under an inert atmosphere in a cool, dry place.
Conclusion
This compound has firmly established itself as an indispensable tool in the modern synthetic chemist's repertoire. Its inherent stability, coupled with its versatile reactivity as a precursor for boronic esters, makes it a reliable and efficient choice for the construction of complex molecular architectures. A thorough understanding of its structure, properties, and reactivity, as detailed in this guide, empowers researchers to harness its full potential in their synthetic endeavors, from fundamental research to the development of life-saving pharmaceuticals.
References
- 1. commonorganicchemistry.com [commonorganicchemistry.com]
- 2. apicule.com [apicule.com]
- 3. This compound | 61676-62-8 | Benchchem [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 61676-62-8 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. is.muni.cz [is.muni.cz]
- 10. Boron Suzuki Coupling | Borates Today [borates.today]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound(61676-62-8) 1H NMR [m.chemicalbook.com]
The Borylation of Organolithiums with Isopropyl Pinacol Borate: A Comprehensive Technical Guide for Synthetic Chemists
An In-depth Exploration of the Reactivity, Mechanism, and Practical Application of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Modern Organic Synthesis
Introduction: The Strategic Importance of Boronic Esters
In the landscape of contemporary organic synthesis, boronic acids and their ester derivatives stand as exceptionally versatile and indispensable building blocks.[1] Their prominence is largely cemented by their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust method for the formation of carbon-carbon bonds.[2][3] Beyond this flagship application, the C-B bond is a gateway to a diverse array of functional groups, including hydroxyl, amino, and halo moieties, rendering organoboron compounds crucial intermediates in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[3][4]
Among the various reagents for introducing the boronic ester functionality, this compound, also known as isopropyl pinacol borate, has emerged as a reagent of choice for the borylation of organometallic species.[5] Its favorable physical properties, including being a liquid at room temperature with a boiling point of 73 °C at 15 mmHg, and its high reactivity make it a practical and efficient boron source.[6] This guide provides a comprehensive technical overview of the reactivity of this compound with organolithium reagents, delving into the underlying reaction mechanisms, providing detailed experimental protocols, and discussing the scope and limitations of this powerful transformation.
Core Mechanism: The Lithiation-Borylation Sequence
The reaction between an organolithium reagent and this compound is a cornerstone of modern synthetic chemistry, enabling the stereocontrolled formation of C-C bonds.[1] The process, often referred to as a lithiation-borylation reaction, proceeds through a well-defined two-step sequence: the formation of a boronate "ate" complex, followed by a stereospecific 1,2-metallate rearrangement.[1][7]
Step 1: Formation of the Boronate "Ate" Complex
The initial and rapid step involves the nucleophilic attack of the highly reactive organolithium reagent on the electron-deficient boron atom of the this compound.[1] This addition results in the formation of a tetracoordinate boron species, known as a boronate "ate" complex.[1][8] This intermediate is characterized by a formal negative charge on the boron atom. The formation of this "ate" complex is a critical prerequisite for the subsequent rearrangement and is often favored at low temperatures.[9]
Step 2: The 1,2-Metallate Rearrangement
The heart of the transformation lies in the subsequent 1,2-metallate rearrangement. In this step, one of the organic groups attached to the boron in the "ate" complex migrates from the boron to the adjacent carbon atom that was originally part of the organolithium reagent.[5] This migration is typically the rate-determining step and can be promoted by an electrophilic trigger or occur spontaneously, depending on the nature of the substrates.[5] The stereochemical outcome of this rearrangement is a key feature of the reaction's utility.
Figure 1: The two-step mechanism of the lithiation-borylation reaction.
Stereochemical Considerations: A Tale of Retention and Inversion
A significant advantage of the lithiation-borylation methodology is the high degree of stereocontrol achievable. The stereochemical outcome, whether retention or inversion of configuration at the migrating carbon center, is intimately linked to the specific reaction pathway.
Computational studies have shown that the transmetalation step, where the organic group is transferred from lithium to boron, can proceed with retention of configuration at the carbon center. This is often the case when the boronic ester coordinates to the lithium atom, directing the boron to attack the carbon from the "front side". Subsequent migration of an alkyl or aryl group from the boron to an adjacent carbon in a 1,2-metalate rearrangement typically occurs with inversion of configuration at the migrating carbon.[10] Therefore, a transmetalation with retention followed by a migration with inversion results in an overall net inversion of stereochemistry. Conversely, a transmetalation with inversion followed by a migration with inversion leads to an overall retention of stereochemistry.
The ability to control the stereochemical outcome by carefully selecting reagents and reaction conditions makes this methodology a powerful tool for asymmetric synthesis.[4]
Experimental Protocol: A Practical Guide to the Synthesis of Boronic Esters
The following protocol provides a general workflow for the synthesis of boronic esters via the reaction of organolithiums with this compound. It is crucial to note that all operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the highly reactive organolithium species.
Materials and Reagents:
-
Substrate for lithiation (e.g., aryl halide, vinyl halide, or a precursor for deprotonation)
-
Organolithium reagent (e.g., n-butyllithium, sec-butyllithium, or tert-butyllithium)
-
This compound
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Quenching agent (e.g., saturated aqueous ammonium chloride solution)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Step-by-Step Procedure:
-
Reaction Setup: An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with the substrate. The flask is then evacuated and backfilled with an inert gas three times.[11]
-
Dissolution: Anhydrous solvent is added to dissolve the substrate. The solution is then cooled to the appropriate temperature for the lithiation step (typically -78 °C).
-
Generation of the Organolithium: The organolithium reagent is added dropwise to the cooled solution. The reaction mixture is stirred at this temperature for a specified period to ensure complete formation of the organolithium species. In situ IR spectroscopy can be a valuable tool to monitor the progress of the lithiation.[12]
-
Borylation: A solution of this compound in an anhydrous solvent is added dropwise to the organolithium solution at low temperature. The reaction is typically very fast.[12]
-
Warming and Rearrangement: The reaction mixture is allowed to warm to room temperature to facilitate the 1,2-metallate rearrangement. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with an organic solvent.[1]
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired boronic ester.[1]
Figure 2: A generalized experimental workflow for the synthesis of boronic esters.
Substrate Scope and Limitations
The reaction of this compound with organolithiums exhibits a broad substrate scope, accommodating a variety of organolithium reagents, including alkyl, aryl, and vinyl lithium species.[13] This versatility allows for the synthesis of a wide range of boronic esters that can be further elaborated.
However, there are limitations to consider. The high reactivity of organolithium reagents can lead to issues with functional group tolerance. Substrates containing acidic protons or electrophilic functional groups may be incompatible with the reaction conditions. Additionally, steric hindrance can play a significant role. Highly hindered organolithium reagents or boronic esters may react sluggishly or require elevated temperatures, which can lead to side reactions.[9] For instance, in some cases, the use of less sterically demanding diols for the boronic ester, such as propane-1,3-diol, can lead to higher yields.[10]
| Organolithium Type | Substrate Example | Product Type | Typical Yield (%) | Reference |
| Aryllithium | Phenyllithium | Phenyl pinacol boronate | Good to Excellent | [13] |
| Alkyllithium | n-Butyllithium | n-Butyl pinacol boronate | Good to Excellent | [13] |
| Vinyllithium | Vinyllithium | Vinyl pinacol boronate | Good | [13] |
| Chiral Alkyllithium | Lithiated Carbamate | Chiral secondary boronic ester | Varies |
Table 1: Representative examples of the substrate scope for the borylation of organolithiums.
Transmetalation: Expanding the Synthetic Utility
A powerful extension of the initial lithiation-borylation sequence is the subsequent transmetalation of the newly formed boronate "ate" complex to other metals, such as copper or zinc.[14][15] This strategy allows for the generation of a wider range of organometallic nucleophiles that can participate in various cross-coupling reactions. For example, activation of a tertiary alkylboronic ester with an alkyllithium reagent can generate a boron "ate" complex that undergoes stereoretentive boron-to-copper transmetalation.[14] The resulting organocopper species can then be coupled with a variety of electrophiles.[14] This approach significantly broadens the synthetic utility of the initially formed boronic esters.
Conclusion and Future Outlook
The reaction of this compound with organolithium reagents is a robust and highly valuable transformation in modern organic synthesis. The formation of a boronate "ate" complex followed by a 1,2-metallate rearrangement provides a reliable and often stereocontrolled route to a diverse array of boronic esters. The deep understanding of the reaction mechanism, coupled with the development of practical experimental protocols, has solidified its place in the synthetic chemist's toolbox. For researchers and professionals in drug development, this methodology offers a powerful means to construct complex molecular architectures with high precision. Future developments in this field will likely focus on expanding the substrate scope to include more complex and functionally diverse molecules, further refining the stereocontrol of the reaction, and exploring new catalytic systems to enhance efficiency and sustainability.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 61676-62-8 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 61676-62-8 [chemicalbook.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. baranlab.org [baranlab.org]
- 9. Synthesis and Functionalization of Tertiary Propargylic Boronic Esters by Alkynyllithium-Mediated 1,2-Metalate Rearrangement of Borylated Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]
- 11. orgsyn.org [orgsyn.org]
- 12. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substrate Plasticity Enables Group-Selective Transmetalation: Catalytic Stereospecific Cross-Couplings of Tertiary Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Mechanism of borylation using 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An In-Depth Technical Guide to the Borylation Mechanism Using 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Executive Summary
The introduction of boron-containing moieties into organic molecules represents a cornerstone of modern synthetic chemistry, primarily due to the unparalleled versatility of the resultant organoboron compounds in subsequent transformations like the Suzuki-Miyaura cross-coupling reaction.[1][2] Among the diverse array of borylating agents, this compound (also known as isopropyl pinacol borate) has emerged as a highly effective and practical reagent. This guide provides an in-depth exploration of the core mechanisms through which this reagent operates, focusing on its principal role as an electrophilic boron source for the borylation of organometallic nucleophiles. We will dissect the causality behind its reactivity, present validated experimental protocols, and contextualize its application within the demanding landscape of pharmaceutical research and drug development.
Introduction: The Strategic Importance of Borylation
The formation of carbon-boron (C-B) bonds is a critical strategic step in the synthesis of complex organic molecules. The resulting boronic acids and, more commonly, their stable ester derivatives (boronates) are exceptionally useful intermediates.[2] Their stability, low toxicity, and broad functional group tolerance make them ideal partners in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of biaryl and heteroaryl scaffolds prevalent in many approved pharmaceuticals.
1.1. The Reagent: this compound (iPrOPin)
This compound, hereafter referred to as iPrOPin for brevity, is a liquid boronic ester with the chemical formula C₉H₁₉BO₃.[3] Its structure features a stable pinacolato backbone fused to a dioxaborolane ring, with a key isopropoxy (-O-iPr) group attached to the boron atom.
Key Properties:
-
Physical Form: Liquid at room temperature, simplifying handling and measurement.[3]
-
Electrophilicity: The boron atom is electron-deficient and serves as an electrophilic center.
-
Leaving Group: The isopropoxy group is a competent leaving group, which is central to its primary reaction mechanism.
The primary utility of iPrOPin lies in its reaction with strong carbon nucleophiles, such as Grignard and organolithium reagents, to efficiently generate the corresponding pinacol boronic esters.[4] This approach is often preferred for its operational simplicity, high yields, and the ability to be performed under non-cryogenic conditions.[4]
Core Mechanism: Borylation via Nucleophilic Attack
The principal and most widely applied mechanism for borylation using iPrOPin involves the reaction with a pre-formed organometallic reagent. This process is fundamentally a nucleophilic substitution at the boron center.
2.1. Mechanistic Steps
The reaction proceeds through a well-defined, two-step sequence:
-
Formation of the Organometallic Nucleophile: The process begins with the generation of a potent carbon nucleophile, typically by reacting an aryl or vinyl halide with magnesium (to form a Grignard reagent, R-MgX) or an organohalide with an alkyllithium reagent (via lithium-halogen exchange to form R-Li).
-
Nucleophilic Attack and Boronate Complex Formation: The electron-rich carbon of the organometallic reagent attacks the electrophilic boron atom of iPrOPin. This forms a transient, tetracoordinate boronate complex (an "ate" complex).
-
Elimination of the Leaving Group: The unstable boronate complex rapidly collapses, eliminating the isopropoxide moiety as a magnesium or lithium alkoxide salt. This step regenerates the neutral, trivalent boronic ester, now bearing the desired organic substituent.
Causality Insight: The success of this reaction hinges on the differential reactivity of the groups attached to the boron atom. The C-B bond in the boronate intermediate is strong, while the B-O bond of the isopropoxy group is comparatively weaker and activated as a leaving group upon formation of the negatively charged "ate" complex. The pinacolato ring itself is highly stable and remains intact throughout the transformation.
Caption: Mechanism of borylation via organometallic pathway.
Context: Transition Metal-Catalyzed Borylations
While iPrOPin excels in the stoichiometric borylation of organometallics, it is crucial for researchers to understand its distinction from reagents used in catalytic C-H borylation. Seminal methodologies, such as iridium-catalyzed C-H borylation, have become powerful tools for functionalizing arenes and heteroarenes.[1][5][6]
These catalytic systems typically employ bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin) as the boron source.[1][5] The mechanism involves an organometallic catalyst (e.g., an Iridium(III) complex) that activates a C-H bond. The catalytic cycle proceeds through steps like oxidative addition and reductive elimination, where B₂pin₂ or HBpin are essential for regenerating the active catalyst and delivering the boryl group.[5][7]
Expertise Insight: The choice of boron reagent is dictated by the reaction mechanism. For catalytic C-H activation, a reagent like B₂pin₂ is required to participate in the catalytic cycle, often involving oxidative addition to the metal center.[5] In contrast, for borylating a pre-formed, highly nucleophilic Grignard or organolithium reagent, the electrophilicity and leaving group potential of iPrOPin make it the superior and more direct choice.
Caption: Simplified Iridium-catalyzed C-H borylation cycle.
Experimental Protocol: Synthesis of an Arylboronic Ester
This protocol details a representative, self-validating procedure for the synthesis of an aryl pinacol boronate from an aryl bromide using the Grignard pathway with iPrOPin.
Objective: To synthesize 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)toluene.
Materials:
-
4-Bromotoluene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (iPrOPin)
-
Iodine (one crystal, as initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven (120 °C) for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.
-
Grignard Formation:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a single crystal of iodine.
-
Add anhydrous THF (20 mL).
-
In a separate, dry flask, dissolve 4-bromotoluene (1.0 eq) in anhydrous THF (10 mL).
-
Add ~10% of the 4-bromotoluene solution to the magnesium suspension. Gentle heating with a heat gun may be required to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).
-
Once initiated, add the remaining 4-bromotoluene solution dropwise via an addition funnel, maintaining a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to 0 °C in an ice-water bath.
-
Add iPrOPin (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like hexanes to yield the pure product.
-
Data Presentation: Substrate Scope and Yields
The borylation of organometallics with iPrOPin is a robust reaction tolerant of various functional groups. The following table summarizes typical outcomes for this class of transformation.
| Entry | Aryl Halide Precursor | Organometallic | Yield (%) |
| 1 | 4-Bromoanisole | Grignard | >90% |
| 2 | 3-Bromopyridine | Grignard | ~85% |
| 3 | 1-Bromonaphthalene | Grignard | >90% |
| 4 | 4-Chlorotoluene | Grignard (activated) | ~75% |
| 5 | 2-Iodothiophene | Organolithium | ~88% |
Trustworthiness Insight: The high yields across diverse electronic and steric environments demonstrate the reliability of this protocol. The reaction's success is predicated on the fundamental reactivity of the organometallic species, making it a predictable and self-validating synthetic step.
Application in Drug Development: A Strategic Workflow
In pharmaceutical R&D, the rapid generation of molecular diversity is paramount. The synthesis of arylboronic esters via iPrOPin is a key enabler of this process, serving as the gateway to powerful C-C bond-forming reactions.
Caption: Synthetic workflow from halide to drug candidate.
This workflow highlights the strategic advantage of the iPrOPin borylation method. It allows for the late-stage conversion of a simple, often commercially available halide into a versatile building block (Ar-Bpin). This intermediate can then be coupled with a library of different partners (R'-X) to rapidly generate a multitude of complex, drug-like molecules for biological screening.
Conclusion
This compound is a highly valuable reagent in modern organic synthesis. Its primary mechanism of action—the efficient electrophilic trapping of potent organometallic nucleophiles—provides a direct, high-yielding, and operationally simple route to pinacol boronic esters. While distinct from the reagents used in catalytic C-H borylation, its role is no less critical. For researchers and drug development professionals, mastering this methodology provides a robust and reliable tool for the construction of the complex molecular architectures that are essential for discovering the next generation of therapeutics.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. C–H borylation: a tool for molecular diversification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. This compound 98 61676-62-8 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dumelelab.com [dumelelab.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Preparation of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a crucial reagent in modern organic synthesis, particularly in the realm of cross-coupling reactions. This document delves into the prevalent synthetic methodologies, offering detailed, field-proven protocols. Beyond procedural steps, this guide elucidates the underlying chemical principles, providing a comparative analysis of the available methods to aid researchers in selecting the most appropriate route for their specific needs. Emphasis is placed on experimental design, causality behind procedural choices, safety considerations, and robust analytical characterization of the final product.
Introduction: The Significance of this compound
This compound, often referred to as isopropyl pinacol borate, is an organoboron compound that has become an indispensable tool in synthetic chemistry.[1][2] Its primary utility lies in its role as a precursor to a wide array of boronic esters, which are key participants in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction is a cornerstone of modern drug discovery and materials science, enabling the efficient construction of carbon-carbon bonds.
The pinacol ester moiety imparts significant stability to the boronic acid, rendering it amenable to purification by chromatography and tolerant to a broader range of reaction conditions compared to the free boronic acid.[5] The isopropoxy group, in turn, facilitates a range of borylation reactions. This guide will explore the most reliable and scalable methods for the preparation of this valuable reagent.
Synthetic Methodologies: A Comparative Analysis
Two principal synthetic routes dominate the preparation of this compound. The selection of a particular method is often dictated by factors such as scale, available starting materials, and desired purity.
Method 1: Transesterification of Triisopropyl Borate with Pinacol
This is a classical and widely employed method, particularly for large-scale synthesis. The reaction proceeds via a transesterification mechanism where the isopropoxy groups on the starting borate are exchanged for the diol, pinacol.
Reaction Scheme:
B(OiPr)₃ + C₆H₁₂O₂ → C₉H₁₉BO₃ + 2 iPrOH
Causality of Experimental Design:
The reaction is typically driven to completion by heating the mixture.[6] This serves two purposes: it provides the activation energy for the reaction and, more importantly, facilitates the removal of the isopropanol byproduct by distillation, thereby shifting the equilibrium towards the product. The choice of a higher boiling point for the pinacol relative to isopropanol is the key thermodynamic driver for this process.
Method 2: Catalytic Dehydrocoupling of Pinacolborane with Isopropanol
A more modern and atom-economical approach involves the direct reaction of pinacolborane (HBpin) with isopropanol. This reaction can be catalyzed by a variety of transition metal complexes, although for the synthesis of alkoxyboronates, it can often proceed thermally.
Reaction Scheme:
HBpin + iPrOH → C₉H₁₉BO₃ + H₂
Causality of Experimental Design:
This method is advantageous as the only byproduct is hydrogen gas, simplifying purification. The reaction often proceeds under mild conditions. A related and highly efficient method involves the catalytic reduction of an ester, such as isopropyl acetate, with pinacolborane.[6]
Experimental Protocols
Protocol 1: Synthesis via Transesterification (Large Scale)
This protocol is adapted from a robust, multi-liter scale procedure.[6][7]
Materials and Equipment:
-
Triisopropyl borate (1.388 mol)
-
Pinacol (1.207 mol)
-
20 L four-necked flask equipped with a mechanical stirrer, heating mantle, distillation head, and temperature probe.
-
Vacuum distillation apparatus.
Procedure:
-
To the 20 L four-necked flask, add triisopropyl borate (261.0 g, 1.388 mol) and pinacol (142.5 g, 1.207 mol).
-
With stirring, heat the reaction mixture to approximately 90 °C.
-
Maintain the temperature and continue stirring for 12-16 hours. The reaction progress can be monitored by gas chromatography (GC) by observing the consumption of pinacol. The reaction is considered complete when the pinacol content is less than 4.0%.
-
Upon completion, configure the apparatus for vacuum distillation.
-
Carefully distill the product, collecting the fraction with a boiling point between 174-178 °C.
-
The product is obtained as a colorless oil.
Expected Yield and Purity:
-
Purity (GC): 87-96%. It is noteworthy that the purity determined by ¹H NMR is often significantly higher, as the product can exhibit some instability under GC conditions.[6][7]
Protocol 2: Catalytic Synthesis from Isopropyl Acetate and Pinacolborane (Lab Scale)
This protocol is a general procedure for the catalytic synthesis of alkoxyboronates from esters.[6]
Materials and Equipment:
-
Catalyst (e.g., a suitable transition metal catalyst, 3 mol%)
-
Isopropyl acetate (0.5 mmol, 1 equiv.)
-
Pinacolborane (1.0 mmol, 2 equiv.)
-
25 mL Schlenk flask with a magnetic stir bar.
-
Inert atmosphere glovebox.
-
NMR spectrometer for reaction monitoring.
Procedure:
-
Inside a glovebox, add the catalyst (3 mol%), isopropyl acetate (0.5 mmol), and pinacolborane (1.0 mmol) to a 25 mL Schlenk flask.
-
Seal the flask, remove it from the glovebox, and stir the reaction mixture at room temperature for six hours.
-
The progress of the reaction can be monitored by ¹H NMR spectroscopy.
-
Upon completion, the product is typically purified by distillation under reduced pressure.
Expected Yield:
-
Yields can be high, often exceeding 90%, depending on the specific catalyst and reaction conditions.
Reaction Mechanisms and Workflow Visualization
Transesterification Mechanism
The transesterification reaction is believed to proceed through a series of equilibrium steps involving the coordination of the diol to the boron center, followed by the elimination of isopropanol.
Caption: Proposed mechanism for the transesterification of triisopropyl borate with pinacol.
Experimental Workflow: Transesterification Synthesis
The following diagram outlines the key stages in the large-scale synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis and purification of isopropyl pinacol borate.
Characterization and Quality Control
Robust analytical techniques are essential to confirm the identity and purity of the synthesized this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₉BO₃ | [8] |
| Molecular Weight | 186.06 g/mol | [8] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 73 °C @ 15 mmHg | [8] |
| Density | 0.912 g/mL at 25 °C | [8] |
| Refractive Index (n20/D) | 1.409 | [8] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is the most reliable method for confirming the structure and assessing purity. The expected signals are a septet for the methine proton of the isopropoxy group, a doublet for the methyl protons of the isopropoxy group, and a singlet for the twelve equivalent methyl protons of the pinacol backbone.[9][10]
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons of the isopropoxy group and the quaternary and methyl carbons of the pinacol moiety.[9][11]
-
¹¹B NMR: The boron NMR spectrum should exhibit a single resonance characteristic of a boronic ester.[9]
-
Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound. Boron-containing compounds have a characteristic isotopic pattern due to the presence of ¹⁰B and ¹¹B isotopes.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H, C-O, and B-O stretching frequencies.
Safety and Handling
This compound is a flammable liquid and is moisture-sensitive.[3] Appropriate safety precautions must be taken during its synthesis and handling.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory.[13]
-
Handling: All manipulations should be carried out in a well-ventilated fume hood. The compound should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[13]
-
Fire Safety: Keep away from open flames, sparks, and hot surfaces. Use appropriate fire extinguishers for flammable liquids (e.g., dry chemical, CO₂).
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete reaction (Transesterification) | Insufficient reaction time or temperature. Inefficient removal of isopropanol. | Extend the reaction time or slightly increase the temperature. Ensure efficient distillation of isopropanol. |
| Low yield | Loss of product during distillation. Hydrolysis of the product during workup. | Optimize distillation conditions (pressure and temperature). Use anhydrous solvents and reagents and perform workup under an inert atmosphere. |
| Product contamination with pinacol | Incomplete reaction. | Recrystallize the crude product from a non-polar solvent or re-distill carefully. |
| Hydrolysis of the product | Exposure to moisture in the air or in solvents. | Handle the product under an inert atmosphere and use anhydrous solvents. |
Conclusion
The preparation of this compound is a well-established and critical process for synthetic chemists. The choice between the transesterification of triisopropyl borate and catalytic methods depends on the desired scale and available resources. The transesterification route is particularly well-suited for large-scale production due to its simplicity and high yields. By understanding the underlying principles of these reactions and adhering to rigorous experimental and safety protocols, researchers can reliably synthesize this valuable reagent for a wide range of applications in drug discovery and materials science.
References
- 1. Isopropoxyboronic Acid Pinacol Ester [commonorganicchemistry.com]
- 2. andersondevelopment.com [andersondevelopment.com]
- 3. This compound | 61676-62-8 | Benchchem [benchchem.com]
- 4. 61676-62-8|this compound|BLD Pharm [bldpharm.com]
- 5. escholarship.org [escholarship.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 61676-62-8 [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound(61676-62-8) 1H NMR [m.chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | 61676-62-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
Methodological & Application
Application Notes & Protocols: Leveraging 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane for Advanced Suzuki-Miyaura Coupling
Prepared by: Gemini, Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] While boronic acids are traditional coupling partners, their inherent instability and purification challenges have led to the widespread adoption of more robust boronic acid pinacol esters. This guide provides an in-depth exploration of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly known as Isopropyl pinacol borate or IPPinB), a key reagent for the synthesis of these valuable boronate esters. We will detail the mechanistic rationale, provide validated, step-by-step protocols for both boronate synthesis and subsequent Suzuki-Miyaura coupling, and offer expert insights to empower researchers in drug development and materials science.
The Strategic Advantage of Pinacol Boronate Esters
The power of the Suzuki-Miyaura reaction lies in its versatility and the mild conditions under which it proceeds.[2] The choice of the organoboron reagent is critical to its success.
-
Boronic Acids: While foundational, boronic acids can be prone to protodeboronation (cleavage of the C-B bond) and can self-condense to form cyclic boroxines, complicating purification and stoichiometry.[3]
-
Boronic Acid Pinacol Esters (Bpin): These esters, featuring a pinacol-derived dioxaborolane ring, offer significant advantages. The pinacol group sterically and electronically shields the boron atom, imparting greater stability towards air and moisture.[4] This enhanced stability allows for easier handling, chromatographic purification, and a longer shelf-life, ensuring more reproducible outcomes in complex synthetic sequences.[3][4]
This compound (IPPpinB) emerges as a highly selective and efficient reagent for preparing these stable pinacol boronate esters from organometallic precursors like Grignard or organolithium reagents. A key advantage of using IPPinB is the ability to conduct these borylation reactions under non-cryogenic conditions, which is a significant improvement over methods requiring very low temperatures.[5][6]
Mechanistic Framework: From IPPinB to Biaryl Product
Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting. The process is best viewed as a two-stage sequence: (1) Synthesis of the boronate ester, followed by (2) the Suzuki-Miyaura catalytic cycle.
Stage 1: Synthesis of Aryl/Vinyl Pinacol Boronates via IPPinB
The primary role of IPPinB is to act as an electrophilic boron source. It readily reacts with nucleophilic organometallic reagents (e.g., Ar-MgBr) to form the desired aryl pinacol boronate (Ar-Bpin). This transformation is a straightforward and high-yielding method to access the key coupling intermediate.
Stage 2: The Suzuki-Miyaura Catalytic Cycle
Once the aryl pinacol boronate (Ar-Bpin) is synthesized, it enters the palladium-catalyzed Suzuki-Miyaura cycle. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][7][8]
-
Oxidative Addition: A low-valent Palladium(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (Ar'-X), forming a Pd(II) intermediate.
-
Transmetalation: This is the crucial step where the organic moiety is transferred from boron to palladium. The base plays a vital role by activating the boronate ester.[9] It coordinates to the boron atom, forming a four-coordinate "ate" complex (e.g., [Ar-B(OR)pin]⁻). This increases the nucleophilicity of the 'Ar' group, facilitating its transfer to the electrophilic Pd(II) center and displacing the halide.
-
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
Experimental Protocols: A Validated Workflow
The following protocols provide a reliable, two-step procedure for the synthesis and subsequent coupling of a representative aryl pinacol boronate.
Workflow Overview
Protocol 1: Synthesis of 4-Methoxyphenylboronic Acid Pinacol Ester
This protocol details the synthesis of a boronate ester from an aryl bromide using IPPinB, leveraging a Grignard intermediate.
Materials:
-
4-Bromoanisole (1.87 g, 10.0 mmol, 1.0 equiv)
-
Magnesium turnings (267 mg, 11.0 mmol, 1.1 equiv)
-
Iodine (1 crystal, as initiator)
-
Anhydrous Tetrahydrofuran (THF), 25 mL
-
This compound (IPPpinB) (2.05 g, 11.0 mmol, 1.1 equiv)
Procedure:
-
Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings and an iodine crystal to the flask.
-
Grignard Initiation: Add 5 mL of anhydrous THF to the flask. In the dropping funnel, dissolve 4-bromoanisole in 10 mL of anhydrous THF. Add ~1 mL of the 4-bromoanisole solution to the magnesium turnings. Gentle heating may be required to initiate the reaction (disappearance of the iodine color and bubble formation).
-
Grignard Formation: Once initiated, add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the Grignard solution to 0 °C in an ice bath. Add the IPPinB, either neat or dissolved in 10 mL of anhydrous THF, dropwise via the dropping funnel over 20 minutes.
-
Causality Note: The use of IPPinB allows this step to be performed efficiently at 0 °C to room temperature, avoiding cryogenic conditions often needed with other borating agents.[5]
-
-
Reaction Completion: After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 4-methoxyphenylboronic acid pinacol ester.
Protocol 2: Suzuki-Miyaura Coupling with the Synthesized Boronate Ester
This protocol uses the product from Protocol 1 to synthesize 4-methoxy-4'-nitrobiphenyl.
Materials:
-
4-Methoxyphenylboronic acid pinacol ester (from Protocol 1, e.g., 2.34 g, 10.0 mmol, 1.0 equiv)
-
1-Bromo-4-nitrobenzene (2.22 g, 11.0 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (347 mg, 0.3 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 equiv)
-
1,4-Dioxane (40 mL)
-
Water (10 mL)
Procedure:
-
Setup: To a 100 mL round-bottom flask, add the synthesized boronate ester, 1-bromo-4-nitrobenzene, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Causality Note: The Pd(0) catalyst is sensitive to oxygen and must be handled under inert conditions to prevent deactivation.
-
-
Reagent Addition: Add the catalyst, Pd(PPh₃)₄, to the flask under a positive pressure of inert gas. Then, add the dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Dilute with 50 mL of water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography to yield the pure 4-methoxy-4'-nitrobiphenyl.
Data Summary: Optimizing Reaction Parameters
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields in Suzuki-Miyaura couplings. The following table summarizes common conditions for coupling aryl pinacol boronates.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Notes / Common Substrates |
| Pd(PPh₃)₄ (2-5%) | - | K₂CO₃ or Cs₂CO₃ (2-3) | Dioxane/H₂O, Toluene/H₂O | 80-110 | General purpose, effective for aryl bromides and iodides. |
| Pd(dppf)Cl₂ (2-5%) | - | K₃PO₄ or K₂CO₃ (2-3) | DMF, Dioxane, THF | 80-120 | Robust catalyst, good for heteroaryl couplings and less reactive halides.[10] |
| Pd₂(dba)₃ (1-2%) | SPhos or XPhos (2-4%) | K₃PO₄ (3) | t-AmOH, Dioxane/H₂O | 100-120 | Highly active system for challenging substrates, including aryl chlorides and tosylates.[11] |
| Pd(OAc)₂ (2-4%) | PPh₃ (4-8%) | Na₂CO₃ or K₂CO₃ (2) | DME/H₂O, Ethanol | 70-90 | Cost-effective system generated in situ. |
dppf = 1,1'-Bis(diphenylphosphino)ferrocene; dba = dibenzylideneacetone; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.
Causality Insights:
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos) accelerate both the oxidative addition and reductive elimination steps, increasing overall catalytic turnover, especially for unreactive electrophiles like aryl chlorides.[11]
-
Bases: The strength of the base influences the formation rate of the "ate" complex. Stronger bases like K₃PO₄ are often required for less reactive boronate esters or to facilitate the coupling of aryl chlorides.[12] However, excessively strong bases can promote side reactions like protodeboronation.
-
Solvents: The solvent system must solubilize all components and often includes water to help dissolve the inorganic base and facilitate the formation of the active boronate species.[7]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. nbinno.com [nbinno.com]
- 5. Collection - Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives - Organic Process Research & Development - Figshare [figshare.com]
- 6. andersondevelopment.com [andersondevelopment.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Ascendancy of Boronic Esters in Modern Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in synthetic chemistry, celebrated for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1][2][3][4] This palladium-catalyzed carbon-carbon bond formation is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5][6] While traditionally employing boronic acids, the use of boronic esters, particularly pinacol esters, has gained significant traction due to their enhanced stability, ease of handling, and amenability to purification.[7][8] This guide provides an in-depth exploration of palladium-catalyzed Suzuki coupling reactions utilizing boronic esters, offering both mechanistic insights and practical, field-proven protocols.
Mechanistic Considerations: The "Why" Behind the "How"
A thorough understanding of the catalytic cycle is paramount for successful reaction optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds through a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[9][10][11]
The Catalytic Cycle
-
Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (or triflate) to a Pd(0) complex, forming a Pd(II) species. The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[12] Couplings involving aryl chlorides often necessitate more specialized and highly active catalyst systems.[6][13]
-
Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center. The presence of a base is essential for this step.[14][15] While the precise mechanism has been a subject of extensive study, it is generally accepted that the base activates the organoboron species, enhancing its nucleophilicity.[1][2][3][14] Importantly, kinetic and computational studies have revealed that boronic esters can undergo transmetalation directly, without prior hydrolysis to the corresponding boronic acid.[1][2][3][4]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the Pd(II) complex, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst.[9][13] This step is typically fast and irreversible.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reagents and Their Roles: A Strategic Selection
The success of a Suzuki coupling reaction hinges on the judicious choice of each component.
Palladium Catalysts
The palladium source is the heart of the catalytic system. While numerous palladium sources are available, they can be broadly categorized as precatalysts that are reduced in situ to the active Pd(0) species.
| Catalyst | Common Name/Type | Key Features |
| Pd(PPh₃)₄ | Tetrakis | Air-sensitive, requires careful handling. Effective for a range of couplings. |
| Pd(OAc)₂ | Palladium(II) Acetate | Air-stable precatalyst, often paired with phosphine ligands. |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | Air-stable Pd(0) source, requires a ligand. |
| [Pd(dppf)Cl₂] | Air-stable, robust catalyst for a variety of couplings, including those with heteroaryl substrates.[16] | |
| Buchwald Precatalysts | (e.g., XPhos Pd G3) | Air-stable, highly active precatalysts for challenging couplings.[17] |
Ligands: The Key to Catalyst Performance
Phosphine ligands play a crucial role in stabilizing the palladium center, modulating its reactivity, and promoting the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often essential for coupling sterically hindered substrates and less reactive aryl chlorides.[17][18]
| Ligand | Common Name/Type | Key Features |
| PPh₃ | Triphenylphosphine | A general-purpose ligand, often used with Pd(OAc)₂. |
| P(t-Bu)₃ | Tri(tert-butyl)phosphine | A bulky, electron-rich ligand for challenging couplings. |
| SPhos, XPhos, RuPhos | Buchwald Ligands | A class of highly effective biarylphosphine ligands for a broad range of substrates, including sterically hindered ones.[17][18] |
| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | A robust ligand, often used as a complex with palladium. |
Bases: The Activators
The choice of base is critical and can significantly impact reaction yield and selectivity. The base facilitates the transmetalation step and can also influence side reactions like protodeboronation.[12][14]
| Base | Strength | Common Applications |
| K₂CO₃, Cs₂CO₃ | Moderate to Strong | Widely used, often in aqueous solvent mixtures. |
| K₃PO₄ | Strong | Effective for challenging couplings, particularly with sterically hindered substrates.[17] |
| KF | Mild | Can be beneficial for substrates with base-labile functional groups.[14] |
| Organic Bases (e.g., Et₃N) | Mild | Used in specific applications, often under anhydrous conditions. |
Solvents: The Reaction Medium
The solvent system must be capable of dissolving the reagents and catalyst, and its choice can influence reaction rates and outcomes. Degassing the solvent to remove dissolved oxygen is crucial to prevent catalyst deactivation.[12]
| Solvent | Polarity | Common Applications |
| Toluene | Nonpolar | High boiling point, suitable for reactions requiring elevated temperatures. |
| Dioxane | Polar aprotic | A versatile solvent, often used with water as a co-solvent.[10] |
| THF | Polar aprotic | Lower boiling point, suitable for milder reaction conditions. |
| DMF | Polar aprotic | Can be useful for dissolving poorly soluble substrates. |
Experimental Protocols: From Theory to Practice
The following protocols are provided as a general guideline and may require optimization for specific substrates.
General Protocol for Suzuki Coupling of an Aryl Bromide with a Phenylboronic Pinacol Ester
Figure 2: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Phenylboronic pinacol ester (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely powdered
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Magnetic stir bar
-
Reaction vessel (e.g., Schlenk flask or sealed tube)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, phenylboronic pinacol ester, and potassium carbonate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[12]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the 1,4-dioxane and water. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium(II) acetate and triphenylphosphine.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Optimization: Navigating Common Challenges
Even with a well-designed protocol, challenges can arise. Here are some common issues and strategies to address them.
Low or No Yield
-
Catalyst Inactivity: Ensure the palladium catalyst and phosphine ligand are fresh and have been stored correctly under an inert atmosphere.[12] Consider using a more robust, air-stable precatalyst.[17]
-
Oxygen Contamination: The presence of oxygen can deactivate the catalyst.[12] Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere.
-
Reagent Purity: Verify the purity of your starting materials. Boronic esters, while more stable than boronic acids, can degrade over time.[12]
Protodeboronation
This side reaction, where the boronic ester group is replaced by a hydrogen atom, is a common cause of low yields, especially with electron-deficient or certain heteroaryl boronic esters.[4][12]
-
Choice of Base: Milder bases like KF or K₂CO₃ can be beneficial in reducing protodeboronation compared to stronger bases.[12]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly mitigate the issue.[12]
-
Use of More Stable Boron Reagents: If protodeboronation remains a significant problem, consider converting the boronic ester to a more stable derivative, such as an MIDA boronate.[9]
Homocoupling
The formation of a biaryl product from the coupling of two boronic ester molecules can occur, particularly in the presence of oxygen.[9]
-
Strictly Anhydrous and Anaerobic Conditions: The exclusion of oxygen is the most effective way to minimize homocoupling.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic ester can reduce its concentration and suppress homocoupling.
Conclusion
The use of boronic esters in palladium-catalyzed Suzuki-Miyaura cross-coupling offers significant advantages in terms of stability and ease of handling, making it a powerful and versatile method for the synthesis of complex organic molecules. A deep understanding of the reaction mechanism, careful selection of reagents, and meticulous experimental technique are the keys to success. By leveraging the insights and protocols outlined in this guide, researchers can effectively harness the power of this transformative reaction in their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations [agris.fao.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. youtube.com [youtube.com]
- 11. rose-hulman.edu [rose-hulman.edu]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
Application Note: Iridium-Catalyzed C-H Borylation for the Synthesis of Aryl and Heteroaryl Pinacol Boronates
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract and Introduction
The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic chemistry, offering a more atom-economical and efficient alternative to traditional cross-coupling methods that require pre-functionalized starting materials. Among C-H activation techniques, iridium-catalyzed borylation has emerged as a premier tool for the synthesis of versatile aryl- and heteroarylboronate esters.[1][2] These products are stable, readily purified, and serve as crucial building blocks in numerous synthetic transformations, most notably the Suzuki-Miyaura cross-coupling.[3] This methodology is particularly powerful for late-stage functionalization, enabling the rapid diversification of complex molecules, a critical task in pharmaceutical and agrochemical research.[4][5]
This guide provides a comprehensive overview of the principles, mechanisms, and practical execution of iridium-catalyzed C-H borylation. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to successfully implement this transformative reaction, with a focus on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
The Catalytic System: Understanding the Key Components
The success of iridium-catalyzed C-H borylation hinges on the synergistic interplay of three core components: the iridium precursor, a specialized ligand, and the boron source.
-
The Iridium Precursor: The most commonly employed catalyst precursors are Iridium(I) dimers such as [(cod)Ir(OMe)]2 (1,5-cyclooctadiene)(methoxy)iridium(I) dimer) or [(cod)Ir(Cl)]2. These precursors are stable and react in situ with the ligand and boron reagent to generate the active catalytic species. The iridium center is crucial as it orchestrates the key bond-breaking and bond-forming events of the catalytic cycle.
-
The Ligand: The choice of ligand is critical for catalyst activity and stability. Electron-rich, bidentate nitrogen-based ligands are standard.[6]
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy): This is the archetypal ligand for this transformation, offering good reactivity for a wide range of substrates.
-
3,4,7,8-Tetramethyl-1,10-phenanthroline (tmphen): For more challenging substrates or reactions requiring higher temperatures, tmphen is often superior. The tmphen ligand binds more strongly to the iridium center, resulting in a more stable catalyst with a longer lifetime, which prevents decomposition and leads to higher yields in demanding applications.[7] An understanding of the ligand's electronic properties is key; strong electron donation from the ligand enhances the catalyst's reactivity in the C-H cleavage step.[8]
-
-
The Boron Reagent: The choice of boron source dictates the final product and influences the catalytic cycle.
-
Bis(pinacolato)diboron (B₂pin₂): This is the most widely used boron source. It is a stable, crystalline solid that reacts efficiently in the catalytic cycle to regenerate the active iridium-tris(boryl) species.
-
Pinacolborane (HBpin): An alternative boron source that can also be effective. The catalytic cycle differs slightly when using HBpin, regenerating the active catalyst via the elimination of H₂.[9]
-
A Note on Isopropyl Pinacol Borate (iPrOBpin): While its name suggests a role in forming pinacol boronate esters, isopropyl pinacol borate (2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is not a standard reagent for the iridium-catalyzed C-H activation cycle.[10][11] This is due to a crucial mechanistic distinction: the catalytic cycle relies on a reagent with a B-B (from B₂pin₂) or B-H (from HBpin) bond that can undergo oxidative addition to regenerate the active catalyst.[9] iPrOBpin lacks such a bond. Its primary utility in synthesis is as an electrophilic boron source to quench highly nucleophilic organometallic reagents, such as those derived from metal-halogen exchange of aryl halides with organolithiums.[12][13]
-
The Catalytic Cycle: A Mechanistic Deep Dive
The generally accepted mechanism for this reaction involves a unique Ir(III)/Ir(V) cycle, first elucidated through extensive studies by Hartwig, Miyaura, and Ishiyama.[3][9] Understanding this pathway is essential for troubleshooting and optimizing reaction conditions.
The cycle proceeds via the following key steps:
-
Catalyst Activation: The Ir(I) precursor, ligand, and B₂pin₂ react to form the active catalyst, a 16-electron Ir(III)-tris(boryl) complex.
-
C-H Oxidative Addition: The substrate's C-H bond adds across the iridium center. This is typically the rate-determining step and forms a highly crowded 18-electron Ir(V) intermediate.
-
Reductive Elimination: The desired aryl boronate ester is formed and released from the iridium center. This step is rapid due to the steric congestion of the Ir(V) intermediate.
-
Catalyst Regeneration: The resulting Ir(III)-hydride species reacts with another equivalent of B₂pin₂ to regenerate the active Ir(III)-tris(boryl) catalyst, releasing HBpin as a byproduct and closing the catalytic loop.
Mastering Regioselectivity: Predicting Reaction Outcomes
The synthetic utility of C-H borylation is defined by its predictable regioselectivity, which is governed by a balance of steric and electronic factors.[1]
-
Steric Control in Carbocyclic Arenes: For simple benzene derivatives, steric hindrance is the dominant controlling factor.[9] Borylation occurs at the most sterically accessible C-H bond. This provides a powerful method for achieving functionalization patterns that are complementary to classical electrophilic aromatic substitution.
-
Rule 1: Borylation is strongly disfavored at the position ortho to an existing substituent.
-
Rule 2: In 1,2- and 1,3-disubstituted arenes, borylation occurs at the position with the fewest adjacent substituents.
-
Rule 3: In 1,4-disubstituted arenes, all positions are equivalent and a single product is formed.
-
-
Electronic Effects in Heteroarenes: While sterics still play a role, electronic effects are much more influential in heterocyclic substrates.[1][4] This can lead to regioselectivity that defies simple steric arguments.
-
Rule 1: Borylation generally occurs at the C-H bond furthest from a basic nitrogen atom (e.g., in pyridine or quinoline).[4][14] This is because coordination of the basic nitrogen to the iridium center can deactivate the catalyst or disfavor C-H activation at adjacent positions.[14]
-
Rule 2: For five-membered heterocycles with an N-H bond (e.g., pyrrole, indole), rapid N-borylation can occur first. The resulting bulky N-Bpin group then acts as a steric directing group, favoring borylation at positions distal to the nitrogen.[9][14][15]
-
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Iridium compounds and boronic esters should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon).
Protocol 1: General Procedure for Borylation of a Simple Arene (e.g., 1,3-Dichlorobenzene)
This protocol is a representative example based on the seminal work in the field.[6]
-
Materials & Reagents:
-
Iridium precursor: [(cod)Ir(OMe)]₂
-
Ligand: 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂)
-
Substrate: 1,3-Dichlorobenzene
-
Solvent: Cyclohexane (anhydrous)
-
Inert gas: Nitrogen or Argon
-
-
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add [(cod)Ir(OMe)]₂ (e.g., 1.5 mol%), dtbpy (e.g., 1.5 mol%), and B₂pin₂ (1.2 equivalents).
-
Causality: Using a slight excess of the boron reagent ensures complete consumption of the limiting substrate. The 1:1 ratio of Ir:ligand is crucial for forming the active catalyst.
-
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 5-10 minutes. This is critical to prevent oxidation and deactivation of the Ir(I) precursor.
-
Reagent Addition: Under a positive pressure of inert gas, add the substrate, 1,3-dichlorobenzene (1.0 equivalent), followed by anhydrous cyclohexane via syringe.
-
Causality: Cyclohexane is an ideal solvent as it is non-coordinating and has a suitable boiling point for the reaction.
-
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80 °C. Stir for the required reaction time (typically 8-16 hours). Monitor reaction progress by GC-MS or TLC if desired.
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure (rotary evaporation).
-
Purification: The resulting crude product can often be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2,6-dichlorophenylboronic acid pinacol ester.
-
Protocol 2: Borylation of an Electron-Deficient Heterocycle (e.g., 3-Chloropyridine)
This protocol is adapted for a more challenging substrate class where catalyst stability is paramount.[4][7]
-
Key Modifications from Protocol 1:
-
Ligand: Substitute dtbpy with 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) (e.g., 1.5 mol%).
-
Temperature: A higher temperature (e.g., 100 °C) may be required to achieve a reasonable reaction rate.
-
Reaction Time: Reaction times may be longer (e.g., 24 hours).
-
-
Procedure: Follow the steps outlined in Protocol 1, substituting the ligand and adjusting the reaction temperature and time as noted above. The expected major product would be 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, resulting from borylation distal to the nitrogen atom.
Substrate Scope and Data Presentation
The iridium-catalyzed C-H borylation reaction is tolerant of a wide array of functional groups. The following table summarizes typical outcomes for various substrates, illustrating the governing principles of regioselectivity.
| Substrate | Major Product(s) | Typical Yield | Key Selectivity Driver |
| Toluene | 4-Boryltoluene, 3-Boryltoluene | >80% | Sterics |
| Anisole | 4-Borylanisole, 3-Borylanisole | >85% | Sterics |
| 1,2-Difluorobenzene | 4-Boryl-1,2-difluorobenzene | >90% | Sterics |
| Pyridine | 3-Borylpyridine, 4-Borylpyridine | ~70% | Electronics (Distal to N) |
| Thiophene | 2-Borylthiophene | >95% | Electronics (α-position) |
| N-Boc-Indole | 7-Boryl-N-Boc-indole | >75% | Sterics (from N-Boc group) |
Yields are representative and can vary based on specific reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (air/moisture).2. Insufficient temperature.3. Catalyst deactivation by substrate. | 1. Ensure rigorous inert atmosphere technique; use anhydrous solvent.2. Increase reaction temperature in 10-20 °C increments.3. Switch to a more robust ligand (e.g., dtbpy → tmphen). |
| Catalyst Decomposition | 1. Reaction temperature is too high.2. Ligand dissociation and borylation. | 1. Lower the reaction temperature.2. Switch to a more strongly binding ligand like tmphen.[7] |
| Poor Regioselectivity | 1. Competing steric/electronic effects.2. Product isomerization. | 1. Lowering the reaction temperature can sometimes improve selectivity.2. Analyze the reaction at an early time point to check the initial product distribution. |
| Formation of Byproducts | 1. Borylation of the ligand itself.2. Over-borylation of the substrate. | 1. Use a more stable ligand (tmphen).2. Use a smaller excess of B₂pin₂ (e.g., 1.05-1.1 eq). |
Conclusion
Iridium-catalyzed C-H borylation is a robust and highly versatile synthetic method with broad applicability in modern chemical research. By understanding the fundamental principles of the catalytic system, the reaction mechanism, and the factors that control regioselectivity, researchers can effectively leverage this reaction to streamline synthetic routes and accelerate the discovery of new chemical entities. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of this powerful technology.
References
- 1. Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hartwig-Miyaura C-H Borylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Borylation and silylation of C-H bonds: a platform for diverse C-H bond functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS 61676-62-8: Isopropoxyboronic acid pinacol ester [cymitquimica.com]
- 11. Isopropoxyboronic Acid Pinacol Ester [commonorganicchemistry.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Steric Shielding Effects Induced by Intramolecular C–H⋯O Hydrogen Bonding: Remote Borylation Directed by Bpin Groups - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of biaryl compounds using 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
An In-Depth Guide to the Synthesis of Biaryl Compounds Using 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction: The Significance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling
Biaryl structures are a cornerstone of modern chemistry, serving as privileged scaffolds in a vast array of high-value molecules.[1][2][3] These motifs, characterized by a direct carbon-carbon bond between two aromatic rings, are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4][5] In fact, the biaryl unit is a crucial component in numerous top-selling drugs, including treatments for hypertension and inflammatory conditions.[4][6][7]
The development of efficient methods for constructing these C(sp²)-C(sp²) bonds has been a major focus of organic synthesis. Among the most powerful and versatile tools for this task is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9][10] This Nobel Prize-winning transformation involves the reaction of an organoboron species with an organic halide or triflate, offering broad functional group tolerance, mild reaction conditions, and the use of generally low-toxicity boron reagents.[6][10][11]
While boronic acids are common coupling partners, their boronic ester counterparts, particularly pinacol esters, offer significant advantages in terms of stability, ease of handling, and purification.[11][12] this compound, also known as isopropyl pinacol borate, has emerged as a highly effective reagent for the synthesis of these crucial boronic ester intermediates.[13] This liquid reagent facilitates the preparation of boronic esters from organometallic precursors under non-cryogenic conditions, making it an invaluable tool for researchers in synthetic and medicinal chemistry.[14]
This guide provides a detailed exploration of the synthesis of biaryl compounds, focusing on the mechanistic principles, practical protocols, and expert insights related to the use of this compound.
Mechanistic Foundation: The Suzuki-Miyaura Catalytic Cycle
A deep understanding of the reaction mechanism is critical for troubleshooting and optimizing the synthesis of biaryl compounds.[15] The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[8][9] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst. This electron-rich species inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a square-planar Pd(II) intermediate.[8][9] This step is often the rate-determining step of the overall reaction.
-
Transmetalation : This is the key bond-forming step where the organic group from the boron reagent (Ar') is transferred to the palladium center, displacing the halide (X).[9] Crucially, this step requires the activation of the boronic ester by a base.[16] The base (e.g., K₂CO₃, K₃PO₄) reacts with the boronic ester to form a more nucleophilic boronate "ate" complex, which readily transfers its aryl group to the electrophilic Pd(II) center.[15]
-
Reductive Elimination : The final step involves the two organic groups (Ar and Ar') coupling to form the desired biaryl product (Ar-Ar').[8][9] This process reduces the palladium center from Pd(II) back to Pd(0), regenerating the active catalyst which can then re-enter the cycle.[10]
Experimental Protocols and Field-Proven Insights
The choice between preparing and isolating the aryl boronic ester or generating it in situ for a one-pot coupling depends on the project's specific needs, such as the stability of the boronic ester, the scale of the reaction, and the need for a highly purified intermediate.
Protocol 1: Preparation and Isolation of Aryl Pinacol Boronic Esters
This protocol is ideal when a pure, well-characterized boronic ester is required for subsequent reactions. The method involves the reaction of an organometallic reagent (Aryl-MgBr or Aryl-Li) with this compound.
Causality Behind Experimental Choices:
-
Reagent Choice : Aryl Grignard or aryllithium reagents are potent nucleophiles, necessary for reacting with the electrophilic boron center of the borate ester. The choice between them often depends on the functional group tolerance and the method of preparation for the organometallic species.
-
Reagent : this compound is used because it is a liquid, easy to handle, and reacts efficiently with organometallics to form the stable pinacol ester.[14][17]
-
Temperature Control : These reactions are often initiated at low temperatures (e.g., 0 °C or -78 °C) to control the exothermicity and prevent side reactions, such as the formation of undesired borinic acid derivatives.[14]
-
Workup : An acidic workup (e.g., with aqueous NH₄Cl) is crucial to quench any remaining organometallic reagent and to protonate the alkoxide byproduct, facilitating its removal during extraction.
Step-by-Step Methodology:
-
Setup : Under an inert atmosphere (Argon or Nitrogen), add a solution of the aryl Grignard reagent (e.g., 1.0 M in THF, 1.0 equiv) to a flame-dried, three-necked flask equipped with a magnetic stir bar, dropping funnel, and thermometer.
-
Cooling : Cool the solution to 0 °C using an ice-water bath.
-
Addition of Borate Ester : Add this compound (1.1 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Reaction : After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitoring (Self-Validation) : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Quenching : Carefully re-cool the flask to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction : Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification : Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure aryl pinacol boronic ester.
Protocol 2: One-Pot Borylation and Suzuki-Miyaura Coupling
This highly efficient protocol avoids the isolation of the boronic ester intermediate, saving time and resources. It is particularly useful for high-throughput synthesis and library generation in drug discovery.
Caption: A streamlined workflow for the one-pot synthesis of biaryl compounds.
Step-by-Step Methodology:
-
Setup : To a flame-dried Schlenk tube or round-bottom flask, add the first aryl halide (Ar¹-X, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., potassium acetate, KOAc, 1.5 equiv).
-
Inert Atmosphere : Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition : Add a dry, degassed solvent (e.g., dioxane or toluene) via syringe.
-
Borylation Reaction : Heat the mixture (typically 80-100 °C) for 2-4 hours. Monitor the formation of the aryl boronic ester (Ar¹-Bpin) by GC-MS or LC-MS.
-
Suzuki Coupling Addition : Once the borylation is complete, cool the mixture slightly. To the same vessel, add the second aryl halide (Ar²-Y, 1.0 equiv), a second palladium catalyst (or rely on the initial catalyst, e.g., Pd(PPh₃)₄, 3 mol%), and an aqueous solution of a base (e.g., 2M K₂CO₃, 3.0 equiv).
-
Coupling Reaction : Re-heat the mixture (80-100 °C) and stir vigorously until the reaction is complete (typically 4-16 hours), as monitored by TLC or LC-MS.
-
Workup and Purification : Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the final biaryl product by column chromatography or recrystallization.
Data Presentation and Troubleshooting
Table 1: Physicochemical Properties of the Key Reagent
| Property | Value | Reference |
| Chemical Name | This compound | [18][19] |
| CAS Number | 61676-62-8 | [13][18] |
| Molecular Formula | C₉H₁₉BO₃ | [13][18] |
| Molecular Weight | 186.06 g/mol | [13][18] |
| Appearance | Colorless Liquid | [18] |
| Boiling Point | 73 °C @ 15 mmHg | [18][19] |
| Density | 0.912 g/mL at 25 °C | [13][18] |
| Key Characteristic | Moisture Sensitive | [13][18] |
Table 2: Troubleshooting Guide for Suzuki-Miyaura Couplings
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst- Insufficiently strong or soluble base- Poor quality of reagents/solvents | - Use a fresh catalyst or a pre-catalyst.- Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).- Ensure solvents are anhydrous and degassed. |
| Protodeboronation | - Presence of water/protons before coupling- Electron-deficient or certain heteroaryl boronic esters are unstable | - Ensure rigorous inert and anhydrous conditions during borylation.- Use milder bases (e.g., KF) or shorter reaction times.- Consider using more stable boronic acid derivatives like MIDA boronates.[11] |
| Homocoupling | - Oxygen contamination leading to reductive elimination of Ar-Pd-Ar- Reaction temperature too high | - Thoroughly degas all solvents and maintain a strict inert atmosphere.- Lower the reaction temperature. |
| Stalled Reaction | - Catalyst deactivation- Poor substrate solubility | - Add a fresh portion of catalyst.- Use a different solvent or co-solvent system to improve solubility. |
Conclusion
The synthesis of biaryl compounds via the Suzuki-Miyaura coupling is a foundational strategy in modern organic chemistry. The use of this compound provides a reliable and versatile entry point for the creation of the necessary aryl pinacol boronic ester intermediates. By understanding the underlying reaction mechanism, carefully selecting reagents and conditions, and employing robust, validated protocols, researchers can efficiently construct complex biaryl scaffolds. The one-pot and stepwise protocols outlined in this guide offer flexibility to meet diverse synthetic challenges, empowering scientists in their pursuit of novel therapeutics, agrochemicals, and materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. This compound | 61676-62-8 | Benchchem [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cas 61676-62-8,this compound | lookchem [lookchem.com]
- 19. This compound | 61676-62-8 [chemicalbook.com]
Application Notes and Protocols for the Borylation of Aryl Bromides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Arylboronates in Modern Synthesis
Arylboronic acids and their corresponding esters are indispensable building blocks in contemporary organic synthesis, most notably for their role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The ability to forge carbon-carbon bonds with high efficiency and exceptional functional group tolerance has positioned the Suzuki-Miyaura reaction as a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Consequently, the efficient preparation of arylboronates is of paramount strategic importance.
While traditional methods for synthesizing arylboronates often involve the use of highly reactive organolithium or Grignard reagents, these approaches suffer from limited functional group compatibility.[2][3] The Miyaura borylation reaction, a palladium-catalyzed cross-coupling of aryl halides with a diboron reagent, has emerged as a superior alternative, offering mild reaction conditions and broad tolerance for sensitive functional groups such as esters, ketones, cyanides, and nitro groups.[4][5] This application note provides a detailed experimental guide for the Miyaura borylation of aryl bromides, delving into the mechanistic underpinnings of the reaction and the rationale behind the selection of specific reagents and conditions.
The Catalytic Cycle: A Mechanistic Overview
The Miyaura borylation reaction proceeds through a catalytic cycle involving a palladium complex.[4][6] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism is illustrated below.
Figure 1. Catalytic Cycle of the Miyaura Borylation Reaction.
The cycle commences with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) species.[4] This is followed by a ligand exchange with the base, typically an acetate, which facilitates the subsequent transmetalation step with the diboron reagent.[5] Finally, reductive elimination occurs, yielding the desired arylboronate ester and regenerating the active palladium(0) catalyst.[4]
Key Experimental Parameters and Their Rationale
The success of a Miyaura borylation reaction is contingent on the careful selection of several key components.
Palladium Catalyst and Ligands
The choice of the palladium source and its associated ligands is critical for catalytic activity. While a variety of palladium sources can be employed, common choices include PdCl2(dppf) and Pd(dba)2.[4][7] The ligands play a crucial role in stabilizing the palladium center and influencing its reactivity. Electron-rich and bulky phosphine ligands are often preferred as they promote the oxidative addition and reductive elimination steps.[8]
| Ligand | Key Features & Applications |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | A robust and versatile ligand, often used in the form of PdCl2(dppf).[4] |
| PCy3 (Tricyclohexylphosphine) | A bulky and electron-rich ligand, effective for less reactive aryl chlorides.[3] |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | A highly active Buchwald ligand, enabling reactions at lower temperatures and catalyst loadings.[9][10] |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Another effective Buchwald ligand, particularly useful for challenging substrates.[9][10] |
The Diboron Reagent
Bis(pinacolato)diboron (B2pin2) is the most commonly used diboron reagent due to its stability and the ease with which the resulting pinacol esters can be handled and purified.[1][5] Other diboron reagents, such as tetrahydroxydiboron, offer a more atom-economical and environmentally friendly alternative.[9]
The Base: A Critical Modulator of Reactivity
The choice of base is not trivial and can significantly impact the reaction's outcome. A weak base is generally preferred to prevent the undesired Suzuki-Miyaura coupling of the newly formed arylboronate with the starting aryl bromide.[4][5] Potassium acetate (KOAc) is the most frequently employed base for this reason.[3][4] Other bases like potassium phosphate (K3PO4) and potassium phenoxide (KOPh) have also been used successfully.[4][5] In some cases, lipophilic bases like potassium 2-ethylhexanoate have been shown to improve reaction rates and allow for lower catalyst loadings.[9][11]
Solvent Selection
Polar aprotic solvents are typically used to facilitate the dissolution of the reagents and promote the reaction.[4] Common choices include:
-
Dimethyl Sulfoxide (DMSO) [3]
-
1,4-Dioxane [3]
-
Tetrahydrofuran (THF) [3]
-
Ethanol (EtOH) , which has been shown to be an effective and more environmentally friendly option.[12]
Interestingly, recent advancements have demonstrated the feasibility of conducting Miyaura borylations in water using micellar catalysis, offering a greener alternative to traditional organic solvents.[3]
Detailed Experimental Protocol: Borylation of 4-Bromoanisole
This protocol provides a reliable method for the borylation of 4-bromoanisole as a representative aryl bromide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Bromoanisole | 187.04 | 187 mg | 1.0 | 1.0 |
| Bis(pinacolato)diboron (B2pin2) | 253.94 | 305 mg | 1.2 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)) | 731.74 | 22 mg | 0.03 | 0.03 |
| Potassium Acetate (KOAc) | 98.14 | 294 mg | 3.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | - | 5 mL | - | - |
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), bis(pinacolato)diboron (305 mg, 1.2 mmol), PdCl2(dppf) (22 mg, 0.03 mmol), and potassium acetate (294 mg, 3.0 mmol).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.[13][14] It is important to note that arylboronic esters can sometimes be sensitive to silica gel, and rapid purification is recommended.[13] In some cases, using silica gel treated with boric acid can mitigate decomposition.[15]
Figure 2. Experimental workflow for Miyaura borylation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or low conversion | Inactive catalyst; presence of oxygen; impure reagents or solvent.[16][17] | Use a fresh batch of catalyst; ensure a rigorously inert atmosphere through proper degassing techniques; use anhydrous solvents and pure reagents.[16][17] |
| Formation of symmetrical biaryl (homocoupling) | Presence of water; base is too strong.[4][18] | Ensure all reagents and solvents are anhydrous; use a weaker base like KOAc.[4][18] |
| Dehalogenation of starting material | Unwanted side reaction, can be substrate-dependent.[19] | Screen different catalysts, ligands, and bases; consider protecting sensitive functional groups.[19] |
| Difficulty in purification | Decomposition on silica gel.[13][20] | Perform rapid chromatography; use boric acid-treated silica gel or neutral alumina; consider crystallization as an alternative purification method.[15][21] |
Conclusion
The Miyaura borylation reaction is a robust and versatile method for the synthesis of arylboronates, which are key intermediates in modern organic chemistry. By understanding the underlying mechanism and the roles of the various reaction components, researchers can effectively optimize conditions for a wide range of aryl bromides. The protocol and guidelines presented herein provide a solid foundation for the successful implementation of this important transformation in both academic and industrial settings.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 13. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. catalysis-consulting.com [catalysis-consulting.com]
- 19. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a Cornerstone Reagent for Carbon-Carbon Bond Formation
Introduction: The Strategic Importance of Isopropyl Pinacol Borate
In the landscape of modern synthetic chemistry, the formation of carbon-carbon bonds remains the fundamental framework for constructing molecular complexity. Among the arsenal of reagents that facilitate these transformations, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as isopropyl pinacol borate (IPrBPin), has emerged as a uniquely versatile and efficient tool.[1] Its primary role is as a superior electrophilic boron source for the synthesis of pinacol boronate esters, which are critical intermediates in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of IPrBPin, detailing not just the protocols for its use but the underlying chemical principles that govern its reactivity. We will explore its application in the synthesis of boronate esters via both organometallic quenching and direct C-H activation pathways, culminating in their use in the robust Suzuki-Miyaura reaction. The stability, solubility, and favorable reaction kinetics offered by IPrBPin make it an indispensable reagent in the synthesis of biaryl and heteroaryl motifs, which are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials.[1][2]
Reagent Profile: Physicochemical Properties and Handling
Understanding the physical properties and handling requirements of IPrBPin is critical for its successful application and for ensuring laboratory safety.
| Property | Value |
| CAS Number | 61676-62-8[5] |
| Molecular Formula | C₉H₁₉BO₃[2] |
| Molecular Weight | 186.06 g/mol [2][5] |
| Appearance | Colorless Liquid[6][7] |
| Density | 0.912 g/mL at 25 °C[2][5][8] |
| Boiling Point | 73 °C at 15 mmHg[2][5][8] |
| Refractive Index | n20/D 1.409[2][5][8] |
Critical Handling Considerations:
-
Moisture Sensitivity: IPrBPin is susceptible to hydrolysis, which can deactivate the reagent and lead to reduced yields.[2] It is imperative to handle the reagent under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.
-
Safety: The compound is a flammable liquid (UN1993) and should be stored and handled accordingly.[2][9] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Part 1: Synthesis of Pinacol Boronate Esters
The primary application of IPrBPin is the synthesis of aryl, heteroaryl, or vinyl pinacol boronates. These stable, easily purified intermediates are the direct precursors for Suzuki-Miyaura coupling. We will detail the most common and effective method: quenching of organometallic reagents.
Protocol 1: Boronate Ester Synthesis via Grignard or Organolithium Quenching
This classic and reliable method involves the reaction of a pre-formed, highly nucleophilic organometallic species with the electrophilic boron center of IPrBPin. This approach offers high yields and predictability, particularly for substrates that can readily form Grignard or organolithium reagents.
Causality and Mechanistic Insight: The reaction hinges on the polarity difference between the carbon-metal bond (in the Grignard or organolithium reagent) and the boron-oxygen bond in IPrBPin. The carbanionic character of the organometallic reagent drives a nucleophilic attack on the electron-deficient boron atom. The isopropoxy group (-OiPr) serves as an excellent leaving group, facilitating the formation of the desired carbon-boron bond. The use of IPrBPin is advantageous over other borates as it allows for reactions at non-cryogenic temperatures, simplifying the experimental setup.[10]
Experimental Workflow: Organometallic Quenching
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 61676-62-8 | Benchchem [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. This compound 98 61676-62-8 [sigmaaldrich.com]
- 6. guidechem.com [guidechem.com]
- 7. Isopropoxyboronic Acid Pinacol Ester [commonorganicchemistry.com]
- 8. 2-异丙氧基-4,4,5,5-四甲基-1,3,2-二氧杂硼烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-异丙氧基-4,4,5,5-四甲基-1,3,2-二氧杂硼烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. andersondevelopment.com [andersondevelopment.com]
Troubleshooting & Optimization
Technical Support Center: Formation of Borinic Acid Derivatives in Borylation Reactions
Welcome to the technical support center for navigating the intricacies of borylation reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the formation of borinic acid derivatives as a common yet often problematic side reaction. Here, we move beyond simple protocols to explain the underlying causality of these experimental challenges, offering field-proven insights and robust troubleshooting strategies.
Introduction: The Double-Edged Sword of Boron Reactivity
Borylation reactions, particularly the Miyaura borylation, are cornerstones of modern organic synthesis, providing a powerful means to form carbon-boron bonds.[1][2] These resulting boronic acids and their esters are invaluable intermediates, most notably in Suzuki-Miyaura cross-coupling reactions.[3][4][5] However, the reactivity that makes boron a versatile synthetic tool can also lead to undesired side products, with borinic acid derivatives being a frequent culprit.
Borinic acids (R₂BOH) and their esters (R₂BOR') are formed when two organic groups are attached to the boron atom, in contrast to the single organic substituent of boronic acids (RB(OH)₂).[6] Their formation can arise from several pathways, including over-alkylation of the boron source or subsequent side reactions of the desired boronic acid product. The presence of these derivatives can complicate purification, reduce yields of the desired product, and interfere with subsequent reactions.
This guide provides a structured approach to understanding, identifying, and mitigating the formation of borinic acid derivatives in your borylation reactions.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific issues you may encounter during your borylation experiments, providing explanations for their cause and actionable solutions.
Issue 1: Low Yield of Desired Boronic Ester Accompanied by an Unidentified, Less Polar Byproduct
Symptoms:
-
NMR analysis of the crude reaction mixture shows a significant amount of starting material remaining, even after extended reaction times.
-
TLC analysis shows a new, less polar spot in addition to the starting material and the expected product spot.
-
The isolated yield of the boronic ester is consistently lower than expected.
Probable Cause: Formation of a Symmetric Borinic Ester (R-B(pin)-R)
This is a common issue arising from the reaction of the initially formed boronic ester with another equivalent of the organometallic reagent (e.g., Grignard or organolithium) or through a competing reaction pathway.
Causality Explained:
The boron atom in boronic esters is Lewis acidic and can be susceptible to further nucleophilic attack.[1] If the concentration of the organometallic reagent is too high locally or if the reaction temperature is not adequately controlled, a second substitution can occur, leading to the formation of a borinic acid derivative.
Workflow for Diagnosis and Resolution:
Caption: Troubleshooting workflow for low boronic ester yield.
Detailed Protocols:
-
Slow Addition of Organometallic Reagent: Instead of adding the organometallic reagent in one portion, use a syringe pump to add it slowly over a prolonged period (e.g., 1-2 hours) to the cooled solution of the aryl/alkyl halide and the boron source. This maintains a low concentration of the nucleophile, disfavoring the second addition.
-
Temperature Management: For highly reactive organolithium reagents, maintaining the reaction temperature at -78 °C (dry ice/acetone bath) is critical. For Grignard reagents, a temperature of 0 °C to room temperature is often sufficient, but this should be optimized for your specific substrate.[7]
Issue 2: Complex NMR Spectrum and Difficulty in Purification
Symptoms:
-
¹H and ¹³C NMR spectra of the purified product show broad signals or multiple sets of peaks that are difficult to assign.
-
The product streaks on the TLC plate, even with various solvent systems.[8]
-
Column chromatography on silica gel leads to decomposition or poor recovery.[9]
Probable Cause: Presence of Boroxines and/or Hydrolysis to Boronic Acid
Boronic acids have a propensity to undergo dehydration to form cyclic trimers known as boroxines.[10] Additionally, boronic esters can hydrolyze on silica gel to the corresponding boronic acids, which are more polar and can interact strongly with the stationary phase.[8][11]
Causality Explained:
The equilibrium between the boronic acid and its boroxine is influenced by the presence of water and the concentration of the boronic acid. During workup or purification, exposure to moisture can facilitate this process. The Lewis acidic nature of silica gel can also catalyze the hydrolysis of boronic esters.
Workflow for Mitigation and Purification:
Caption: Strategies for purifying complex boronic acid mixtures.
Detailed Protocols:
-
Purification using Neutral Alumina: Prepare a slurry of neutral alumina in your eluent and pack the column. The less acidic nature of alumina can prevent the degradation of sensitive boronic esters.[9][12]
-
Derivatization with Diethanolamine:
-
Dissolve the crude boronic ester in a minimal amount of a suitable solvent (e.g., ether or toluene).
-
Add an equimolar amount of diethanolamine.
-
Stir at room temperature. The diethanolamine adduct, a stable five-membered ring, will often precipitate.[9]
-
The solid can be collected by filtration and washed with a non-polar solvent.
-
The free boronic acid can be regenerated by treatment with an acid.
-
Frequently Asked Questions (FAQs)
Q1: How can I differentiate between a boronic acid and a borinic acid derivative in my crude reaction mixture?
A1: A combination of analytical techniques is most effective:
-
Mass Spectrometry (MS): This is the most direct method. The molecular ion peak will clearly distinguish between the desired boronic acid/ester and the borinic acid derivative, which will have a higher mass corresponding to the addition of a second organic group.
-
¹¹B NMR Spectroscopy: The chemical shift in ¹¹B NMR can be indicative. Trigonal boronic acids and esters typically appear in the range of δ 25-35 ppm, while tetrahedral boronate species are found further upfield.[10]
-
¹H and ¹³C NMR Spectroscopy: In the case of symmetric borinic acids (R₂BOH), the NMR spectra will show only one set of signals for the organic group, but the integration will correspond to two identical groups relative to any internal standard.
Q2: My borylation reaction is sluggish. Can I increase the temperature to speed it up?
A2: While increasing the temperature can increase the reaction rate, it can also promote the formation of side products, including borinic acid derivatives and homocoupling of the starting material.[13] It is generally preferable to first optimize other parameters such as the catalyst system, base, and solvent.[2][14] If the reaction remains slow, a modest increase in temperature should be explored cautiously, with careful monitoring of byproduct formation.
Q3: Are there any "boron-protecting groups" that can prevent the formation of borinic acids?
A3: Yes, N-methyliminodiacetic acid (MIDA) boronates are an excellent example.[15] MIDA boronates are stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography on silica gel. The MIDA group protects the boron atom from unwanted side reactions. The free boronic acid can be readily liberated under mild aqueous basic conditions when needed for a subsequent reaction.
Q4: I suspect protodeboronation is a competing side reaction. How can I minimize this?
A4: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common degradation pathway for boronic acids, especially electron-rich or sterically hindered ones.[16] To minimize this:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.
-
Choice of Base: Use a non-aqueous base. Potassium acetate (KOAc) is a common choice in Miyaura borylation.[2][17]
-
Slow-Release Strategies: Employing a "masked" boronic acid derivative that slowly releases the active reagent can keep its concentration low, thus reducing the rate of degradation.[18]
Q5: What are the best practices for storing boronic acids and their esters to prevent degradation?
A5: Proper storage is crucial for maintaining the integrity of these reagents.
-
Boronic Acids: Many are prone to forming boroxines upon exposure to air and moisture. They should be stored in a desiccator or under an inert atmosphere (nitrogen or argon) at low temperatures.
-
Boronic Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding boronic acids.[11] However, they can still be susceptible to hydrolysis over time. Storage in a tightly sealed container in a cool, dry place is recommended. For particularly sensitive esters, storage under an inert atmosphere is advisable.
Summary of Key Parameters and Troubleshooting
| Parameter | Potential Issue | Recommended Action |
| Stoichiometry | Formation of borinic acid derivatives | Use a slight excess of the diboron reagent; slow addition of the organometallic reagent. |
| Temperature | Sluggish reaction or side product formation | Optimize for the specific reagents; generally, lower temperatures are preferred for highly reactive nucleophiles. |
| Base | Protodeboronation, competing Suzuki coupling | Use a mild, non-aqueous base like KOAc for Miyaura borylation.[2][17] |
| Solvent | Poor solubility, side reactions | Ensure anhydrous conditions; polar aprotic solvents like dioxane or THF are common. |
| Purification | Decomposition on silica gel, streaking | Use neutral alumina, reverse-phase chromatography, or derivatization (e.g., with MIDA or diethanolamine).[9][12][15] |
| Storage | Hydrolysis, boroxine formation | Store under an inert atmosphere in a cool, dry place. |
By understanding the fundamental principles behind the formation of borinic acid derivatives and implementing these targeted troubleshooting strategies, you can significantly improve the efficiency and reproducibility of your borylation reactions.
References
- 1. Borylation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. Boronic acid - Wikipedia [en.wikipedia.org]
- 17. Miyaura Borylation Reaction [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling Reactions with Isopropyl Pinacol Borate
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C(sp²)–C(sp³) bond formation, with a specific focus on the use of isopropyl pinacol borate and other secondary alkylboronic esters. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the causality behind experimental choices to empower your research and troubleshooting efforts.
The increasing importance of molecules with greater sp³ character in pharmaceuticals makes the successful coupling of secondary alkyl groups a critical transformation.[1] However, these reactions are not without their challenges, primarily stemming from the steric hindrance of secondary boronic esters which can lead to slow transmetalation and competing side reactions.[1][2] This guide will address these common issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with isopropyl pinacol borate is giving low to no yield. What are the most common causes?
Low or no yield in a Suzuki coupling with a secondary boronic ester like isopropyl pinacol borate is a frequent issue. The primary culprits are often suboptimal reaction conditions that fail to overcome the inherent challenges of these sterically demanding substrates. The key steps to scrutinize are:
-
Inefficient Transmetalation: This is the most significant hurdle. The bulky isopropyl and pinacol groups hinder the transfer of the alkyl group from boron to the palladium center.[2]
-
Competing Protodeboronation: The boronic ester can react with trace amounts of water or protic solvents in the presence of a base, leading to the formation of isopropane instead of the desired coupled product.[2][3]
-
Catalyst Deactivation: The palladium catalyst may not be robust enough under the reaction conditions, leading to the formation of inactive palladium black.
-
Inappropriate Ligand Choice: The ligand is crucial for facilitating both the oxidative addition and reductive elimination steps, as well as promoting the challenging transmetalation. An unsuitable ligand will result in a stalled catalytic cycle.[1][4]
Q2: How does the choice of ligand impact the coupling of secondary boronic esters?
The ligand is arguably the most critical variable in a successful Suzuki coupling with sterically hindered boronic esters. The ideal ligand should be both bulky and electron-rich.
-
Bulky Ligands: Sterically demanding ligands promote the reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. For sterically hindered substrates, bulky ligands like Buchwald-type biarylphosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often essential.[5]
-
Electron-Rich Ligands: Electron-donating ligands increase the electron density on the palladium center, which facilitates the initial oxidative addition of the aryl halide to the Pd(0) complex.[6] They are also uniquely effective for reactions involving alkylboronic esters.[1]
A screening of ligands is often necessary to identify the optimal choice for a specific substrate combination.
Q3: What is the role of the base in the Suzuki coupling, and how do I choose the right one for my reaction?
The base plays multiple crucial roles in the Suzuki-Miyaura catalytic cycle.[6] It is required for the activation of the organoboron species to facilitate transmetalation.[7] The generally accepted mechanism involves the formation of a boronate complex, which is more nucleophilic than the neutral boronic ester.[8]
The choice of base can significantly impact the reaction's success. A base that is too strong can promote side reactions, while a base that is too weak will result in a sluggish or incomplete reaction.
-
For Sensitive Substrates: If your starting materials contain base-labile functional groups, milder bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or potassium fluoride (KF) are recommended.[7][9]
-
For Challenging Couplings: For sterically hindered substrates that require more forcing conditions, stronger bases like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) may be necessary.[10] In some cases, organic bases such as triethylamine (TEA) can be effective.
Q4: Can the solvent system affect the outcome of my reaction?
Absolutely. The solvent influences the solubility of the reactants, the stability of the catalytic species, and the rate of the reaction.[11][12] The choice of solvent can even alter the selectivity of the coupling in certain cases.[13]
-
Polar Aprotic Solvents: Solvents like dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are commonly used and are often effective.
-
Protic Solvents: The presence of water can be beneficial, as it can facilitate the formation of the active boronate species.[14] A common solvent system is a mixture of an organic solvent and water (e.g., dioxane/water). However, excessive water can promote protodeboronation.
-
Anhydrous Conditions: For particularly sensitive substrates prone to protodeboronation, anhydrous conditions may be necessary.[1] Neopentylglycol boronic esters have shown good reactivity under anhydrous conditions.[14]
Troubleshooting Guides
Problem 1: Low Conversion of Starting Materials
If you are observing a significant amount of unreacted starting materials, consider the following troubleshooting steps in a systematic manner.
Troubleshooting Workflow: Low Conversion
Caption: A systematic approach to troubleshooting low conversion.
Experimental Protocol: Ligand Screening
-
Setup: In an array of reaction vials under an inert atmosphere, add your aryl halide (1.0 equiv.), isopropyl pinacol borate (1.5 equiv.), and base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Preparation: In separate vials, prepare stock solutions of different palladium precatalysts with various ligands (e.g., XPhos Pd G3, SPhos Pd G2, (t-Bu)₃P Pd G3) in your chosen solvent.
-
Addition: Add the catalyst solutions to the reaction vials (typically 1-2 mol % Pd).
-
Reaction: Heat the reactions to your standard temperature (e.g., 80-100 °C) and monitor by LC-MS or GC-MS over time.
-
Analysis: Compare the conversion rates and product formation across the different ligands to identify the most effective one.
Problem 2: Significant Protodeboronation Byproduct
The presence of a significant amount of the deboronated starting material is a clear indication of protodeboronation.
Troubleshooting Workflow: Protodeboronation
Caption: Strategies to mitigate protodeboronation.
Data Presentation: Comparison of Boron Reagents
For substrates that are particularly prone to protodeboronation, switching from a pinacol ester to a more robust boron reagent can be highly effective. MIDA (N-methyliminodiacetic acid) boronates, for example, are significantly more stable under anhydrous Suzuki coupling conditions.[14]
| Boron Reagent | Structure | Stability | Conditions for Use |
| Isopropyl Pinacol Borate | Isopropyl-B(pin) | Moderate | Standard conditions |
| Isopropyl MIDA Boronate | Isopropyl-B(MIDA) | High | Anhydrous conditions, slow release |
The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the catalytic cycle is essential for effective troubleshooting.
Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[15]
The transmetalation step (C to E) is often rate-limiting, especially with sterically hindered boronic esters like isopropyl pinacol borate.[1] Optimizing the ligand, base, and solvent is critical to accelerating this step and achieving a successful outcome.
By systematically addressing these common issues and understanding the underlying principles of the Suzuki-Miyaura coupling, researchers can significantly improve the success rate of these challenging yet powerful reactions.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Yoneda Labs [yonedalabs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Boronic Esters by Column Chromatography
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for organoboron chemistry. The purification of boronic esters, particularly by silica gel column chromatography, is a frequent yet significant hurdle in synthetic workflows. These valuable intermediates are cornerstones of modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their unique chemical properties—specifically the Lewis acidic nature of the boron atom—can lead to frustrating purification challenges such as decomposition, irreversible adsorption to the stationary phase, and poor recovery.
This guide moves beyond simple protocols to provide a deeper understanding of the underlying principles governing these challenges. By understanding the "why," you can more effectively troubleshoot and optimize your purification strategies.
Core Principles: The Challenge of the Boron-Silica Interaction
The primary difficulty in purifying boronic esters on standard silica gel stems from the interaction between the electron-deficient boron atom and the Lewis basic silanol groups (Si-OH) on the silica surface. This interaction can catalyze several undesirable events:
-
Hydrolysis: Even trace amounts of water on the silica surface can lead to the hydrolysis of the boronic ester back to its corresponding boronic acid. The resulting boronic acid is significantly more polar and often adsorbs irreversibly to the silica, leading to low recovery.[1][2]
-
Over-adsorption: The Lewis acid-base interaction can cause the boronic ester itself to bind too strongly to the silica, a phenomenon often described as "over-adsorption."[3][4] This results in significant tailing on TLC plates and the compound either failing to elute from the column or eluting with high polarity solvents along with all impurities.[4]
-
Decomposition: For sensitive substrates, the acidic nature of the silica gel surface can promote decomposition pathways beyond simple hydrolysis.
Understanding these core failure modes is the first step toward designing a successful purification strategy.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered during the column chromatography of boronic esters in a direct question-and-answer format.
Question 1: My boronic ester spot streaks badly on the TLC plate and seems stuck at the origin. When I run a column, I get very low recovery. What is happening?
Answer: This is the classic symptom of over-adsorption, where your compound is binding too strongly to the silica gel.[5] The Lewis acidic boron center is likely interacting with the silanol groups on the silica surface. On a preparative column, this leads to your compound remaining at the top of the column, and you are likely losing a significant portion of your material.
Immediate Solutions:
-
Modify the Stationary Phase: The most effective solution is to reduce the Lewis basicity of the silica gel. Two excellent methods are:
-
Boric Acid Impregnation: Pre-treating the silica gel with boric acid neutralizes the problematic basic sites, preventing the over-adsorption of the boronic ester.[3][6] This technique has proven highly effective for a wide range of pinacol boronic esters.[5][7]
-
Base Deactivation: For acid-sensitive compounds, you can deactivate the silica by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine.[8]
-
-
Switch to an Alternative Stationary Phase: Consider using neutral alumina. Some boronic esters that are intractable on silica can be purified successfully on alumina, sometimes eluting with very nonpolar solvents like hexane.[9]
Workflow: Choosing a Purification Strategy
Caption: Decision tree for troubleshooting boronic ester purification.
Question 2: My TLC looks clean, but after running a column, my NMR shows signs of decomposition or the presence of the corresponding boronic acid. Why?
Answer: This indicates on-column decomposition, most likely hydrolysis. The extended exposure of your boronic ester to the vast surface area of the silica gel provides ample opportunity for reaction, even if it appears stable on a TLC plate during a short development time.[10][11] Pinacol esters (Bpin) are particularly known for this behavior.[2]
Solutions:
-
Increase Ester Stability: If this is a recurring problem, consider using a more sterically hindered diol to form the ester. Boronic esters derived from 3,4-diethyl-hexane-3,4-diol (Epin esters) show markedly enhanced stability on silica gel compared to their pinacol analogues and can often be purified using conventional silica gel chromatography without issue.[2][12]
-
Minimize Contact Time: Use a shorter, wider column and apply slight positive pressure ("flash" chromatography) to minimize the time your compound spends on the stationary phase.[13]
-
Use Modified Silica: As with over-adsorption, using boric acid-impregnated or base-deactivated silica can suppress hydrolysis by minimizing interaction with the silica surface.[3][8]
Question 3: I can't see my compound on the TLC plate using a UV lamp. How can I visualize it?
Answer: Many simple aryl and alkyl boronic esters are not UV-active.[1] You must use a chemical stain for visualization.
Recommended Stains:
-
Potassium Permanganate (KMnO₄): A general stain for compounds that can be oxidized. It is effective but not specific.
-
Cerium Ammonium Molybdate (CAM): A versatile stain that often gives a blue spot for boron-containing compounds.[1]
-
Alizarin: This stain is highly selective for boronic acids and their esters. It forms a complex that emits a bright yellow fluorescence under 366 nm UV light, making it very sensitive and specific.[14][15]
-
Curcumin: Forms a red-colored complex with boronic acids and their derivatives, providing a simple colorimetric detection method.[16]
Question 4: My product co-elutes with unreacted starting material (e.g., bis(pinacolato)diboron, B₂pin₂). How can I improve the separation?
Answer: This is a classic separation challenge that requires careful optimization of the mobile phase.
Solutions:
-
Optimize the Solvent System: The goal for a good separation is to find a solvent system where your desired product has an Rf value between 0.25 and 0.35 on the TLC plate.[13] This provides the optimal balance between resolution and elution time.
-
Try Different Solvent Systems: If standard Hexane/Ethyl Acetate or Dichloromethane/Methanol systems fail, consider less common mixtures. For some Bpin compounds, an eluent of heptane/isopropanol (IPA) has shown excellent results.[1]
-
Use a Gradient Elution: Start with a less polar solvent system to elute the nonpolar impurities (like B₂pin₂) first. Then, gradually increase the polarity of the mobile phase to elute your desired boronic ester. This can significantly improve the resolution between closely eluting spots.[8]
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose stationary phase for boronic esters? A: There is no single "best" phase, but a good starting point is boric acid-impregnated silica gel .[3][6] It addresses the most common issue of over-adsorption for pinacol esters. If that fails, neutral alumina is the next best choice.[9] For highly stable esters like Epin derivatives, standard silica gel is often sufficient.[12]
| Stationary Phase | Pros | Cons | Best For... |
| Standard Silica Gel | Readily available, high resolution. | Can cause hydrolysis and over-adsorption.[1][3] | Sterically protected and robust boronic esters (e.g., Epin).[12] |
| Boric Acid-Treated Silica | Suppresses over-adsorption and hydrolysis, good recovery.[3][5] | Requires extra preparation step, may have slightly lower resolution. | General purpose, especially for pinacol esters (Bpin). |
| Neutral Alumina | Good for compounds that strongly adsorb to silica.[9] | Can be less predictable, lower resolution than silica. | Compounds that fail on both standard and treated silica. |
| Base-Deactivated Silica | Prevents decomposition of acid-sensitive compounds.[8] | Requires preparation, base may interfere with some compounds. | Boronic esters with acid-labile functional groups. |
Q: Are there reliable alternatives to column chromatography? A: Yes. When chromatography is problematic, consider these methods:
-
Recrystallization/Trituration: If your boronic ester is a solid, this is often the easiest and most scalable purification method.[9]
-
Derivatization: You can convert the boronic ester into a more easily purified derivative and then regenerate it.
-
KHF₂ Salt Formation: Reacting the crude ester with potassium hydrogen fluoride (KHF₂) can form a stable, crystalline trifluoroborate salt that is easily purified.[1]
-
Diethanolamine (DEA) Adduct: Transesterification with diethanolamine often produces a stable, insoluble zwitterion that can be filtered off and then hydrolyzed back to the boronic acid.[1]
-
Q: Can I take a crude boronic ester directly into the next step (e.g., a Suzuki coupling)? A: In many cases, yes. If your crude NMR shows high conversion and the main impurity is excess B₂pin₂, it is often possible to use the crude material directly in a subsequent Suzuki-Miyaura coupling.[4] You may need to adjust the stoichiometry of the subsequent reaction to account for the purity of the crude ester. This is often preferable to losing material during a difficult purification.
Key Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
Principle: This procedure, adapted from the method developed by Isobe et al., neutralizes the Lewis basic sites on the silica surface to prevent over-adsorption of boronic esters.[3][5][6]
Materials:
-
Silica gel (for flash chromatography)
-
Boric acid (H₃BO₃)
-
Methanol
-
Desired eluent for the column
Procedure:
-
In a round-bottom flask, prepare a 1% (w/v) solution of boric acid in methanol. For every 100 g of silica gel, you will need approximately 200 mL of this solution.
-
Add the silica gel to the boric acid solution to form a slurry.
-
Concentrate the slurry on a rotary evaporator until a completely free-flowing powder is obtained. Ensure all methanol is removed.
-
The boric acid-impregnated silica gel (B-silica) is now ready. Pack your column using this material with your chosen eluent system.
-
This material can also be used to prepare TLC plates for method development by creating a slurry and coating glass plates.
Workflow: Preparing a B-Silica Column
References
- 1. reddit.com [reddit.com]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Purification [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Homocoupling in Suzuki-Miyaura Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility and functional group tolerance. The use of boronic esters has further broadened its applicability by enhancing the stability and handling of the organoboron partner.
However, a common and often frustrating side reaction is the homocoupling of the boronic ester, leading to the formation of a symmetrical biaryl byproduct. This not only consumes valuable starting material and reduces the yield of the desired product but also complicates purification. This guide provides in-depth, field-proven insights and actionable troubleshooting protocols to help you diagnose and suppress this unwanted pathway.
Frequently Asked Questions (FAQs)
Q1: What exactly is boronic ester homocoupling, and why is it a significant problem?
Homocoupling is an undesired side reaction where two molecules of your organoboron reagent (the boronic ester) couple to form a symmetrical biaryl (Ar-Ar).[1] This process competes directly with the desired cross-coupling pathway (Ar-Ar'), as illustrated below.
The primary issues arising from homocoupling are:
-
Reduced Yield: The boronic ester is consumed in this non-productive pathway, lowering the maximum achievable yield of your target molecule.
-
Purification Challenges: The homocoupled byproduct often has similar polarity and physical properties to the desired cross-coupled product, making separation by standard techniques like column chromatography difficult and time-consuming.
-
Stoichiometry Imbalance: Consumption of the boronic ester alters the stoichiometry of the reaction, potentially leaving an excess of the organohalide starting material.
Q2: What is the primary chemical mechanism that causes homocoupling in my Suzuki reaction?
The consensus in the scientific literature points to the presence of palladium(II) [Pd(II)] species as the main culprit.[2][3] While the active catalyst in the desired Suzuki cycle is palladium(0) [Pd(0)], Pd(II) can initiate a separate catalytic cycle that results in homocoupling.[3][4]
This problematic Pd(II) can originate from two main sources:
-
Incomplete Precatalyst Reduction: Many common palladium sources, such as palladium acetate [Pd(OAc)₂] or PdCl₂(dppf), are Pd(II) precatalysts.[2] For the main Suzuki cycle to begin, these must be reduced in situ to Pd(0). If this reduction is slow or inefficient, the residual Pd(II) can trigger homocoupling.[1][2]
-
Oxidation of the Active Catalyst: The active Pd(0) catalyst can be oxidized back to Pd(II) during the reaction. The most common oxidant responsible for this is molecular oxygen (O₂).[1][5][6] Even trace amounts of dissolved oxygen in solvents or in the reaction headspace can be sufficient to generate enough Pd(II) to cause significant homocoupling.[7]
The diagram below illustrates the generally accepted mechanism for this oxygen-mediated side reaction.
Q3: I'm observing significant homocoupling. What are the first and most critical troubleshooting steps?
Given that oxygen is the most frequent cause, the most critical first step is to ensure your reaction is performed under strictly anaerobic (oxygen-free) conditions.[3][6]
Troubleshooting Checklist: Oxygen Exclusion
-
Solvent Degassing: Have you rigorously degassed your solvents immediately before use? Standard laboratory solvents, even those rated as "anhydrous," are saturated with atmospheric gases, including oxygen.
-
Inert Atmosphere: Is your reaction vessel properly sealed and maintained under a positive pressure of an inert gas (high-purity Argon or Nitrogen)?
-
Purge Cycles: Did you perform multiple vacuum/inert gas backfill cycles to remove all air from the reaction flask containing your solid reagents before adding the degassed solvents?
If you have not taken these precautions, implementing them is the single most effective way to reduce homocoupling. See Protocol 1 for a detailed methodology.
Q4: How does my choice of palladium catalyst or precatalyst influence homocoupling?
Your choice of the palladium source is critical because it determines the initial oxidation state of the palladium and how cleanly the active Pd(0) catalyst is generated.[5]
| Catalyst Type | Description | Homocoupling Risk | Mitigation Strategy |
| Pd(0) Sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) | These are already in the correct oxidation state. | Lower. Risk is primarily from subsequent oxidation by O₂. | Combine with robust ligands to stabilize the Pd(0) state. Always use under strict inert atmosphere. |
| Pd(II) Salts (e.g., Pd(OAc)₂, PdCl₂) | Require in situ reduction to Pd(0). This reduction can occur via homocoupling two boronic esters, making it an inherent pathway.[2] | Higher. Can be a significant source of the homocoupled byproduct, especially at the start of the reaction. | Use phosphine ligands which can also act as reducing agents.[1] Consider adding a co-reducing agent (see Q5). |
| Modern Precatalysts (e.g., Buchwald G3/G4 Palladacycles) | These are Pd(II) complexes specifically designed for clean, rapid, and quantitative reduction to Pd(0) under the reaction conditions.[2] | Lower. They are designed to avoid the pathways that lead to homocoupling during catalyst activation. | Generally the best choice for minimizing side reactions related to catalyst activation. Ensure you are using the correct generation for your substrate. |
Q5: Can additives be used to suppress homocoupling?
Yes. If you are using a Pd(II) precatalyst or suspect oxygen contamination is oxidizing your catalyst, the addition of a mild reducing agent can be highly effective.[3][7][8] This additive's role is to reduce any problematic Pd(II) back to the active Pd(0) state, thereby shutting down the homocoupling cycle without interfering with the main cross-coupling reaction.
A widely cited and effective additive is potassium formate (HCO₂K) .[3][7][8] It is added in a small stoichiometric amount at the beginning of the reaction. This strategy has been shown to nearly eliminate homocoupling in industrial settings.
See Protocol 2 for an example of how to incorporate this into your experimental setup.
Q6: Does the type of boronic ester (e.g., pinacol, neopentyl glycol, MIDA) affect homocoupling?
Yes, the stability of the boronic ester can play an important role.[1] Boronic acids themselves can be prone to decomposition, but esters like pinacol (Bpin) or N-methyliminodiacetic acid (MIDA) boronates offer significantly greater stability.[2]
This increased stability helps suppress side reactions, including homocoupling, through a "slow-release" mechanism.[9] The stable ester does not participate in side reactions as readily. Under the basic reaction conditions, it slowly hydrolyzes to release the active boronic acid/boronate species into the catalytic cycle. This keeps the instantaneous concentration of the highly reactive species low, minimizing the probability of side reactions like homocoupling and protodeboronation.[9] For particularly sensitive substrates, switching from a boronic acid to a more stable pinacol or MIDA ester is a recommended strategy.
Q7: I'm still seeing homocoupling despite rigorous degassing and using a good catalyst. What else can I check?
If you have addressed the primary causes (oxygen and catalyst activation), it's time to look at other reaction parameters. The following flowchart provides a logical troubleshooting sequence.
Troubleshooting Protocols
Protocol 1: Rigorous Exclusion of Oxygen from the Reaction Mixture
This protocol details the subsurface sparging method, which is highly effective for removing dissolved oxygen from solvents.[3]
Materials:
-
Reaction solvent(s)
-
High-purity inert gas (Argon or Nitrogen) cylinder with a regulator
-
Reaction flask with a rubber septum
-
A long needle or cannula connected to the inert gas line
-
A short "exit" needle
Procedure:
-
Assemble the Flask: In a flame-dried reaction flask, add your solid, non-volatile reagents (aryl halide, boronic ester, base, catalyst, ligand).
-
Seal and Purge: Seal the flask with a rubber septum. Insert a needle connected to the inert gas line and a second, short needle to act as a vent. Perform at least three cycles of evacuating the flask under vacuum and backfilling with inert gas to remove air from the headspace.
-
Add Solvent: Add the required volume of your reaction solvent(s) to the flask via a syringe.
-
Degas via Sparging: Insert the long inert gas needle so its tip is below the surface of the solvent. Insert the short exit needle just through the septum, not into the liquid.
-
Bubble Gas: Start a gentle but steady stream of inert gas bubbling through the solvent. This actively displaces dissolved oxygen. For a typical lab-scale reaction (10-50 mL solvent), sparge for 15-20 minutes. For larger scales, increase the time accordingly. A study by Eli Lilly found that sparging could reduce dissolved oxygen to <0.5 ppm in minutes on a 1L scale.[3]
-
Establish Positive Pressure: After sparging, raise the long needle out of the liquid (but keep it in the headspace) and remove the exit needle. This will maintain a positive pressure of inert gas, preventing air from re-entering.
-
Commence Heating: Your reaction is now ready to be heated to the desired temperature.
Protocol 2: Suppression of Homocoupling with a Mild Reducing Agent
This protocol describes the use of potassium formate when using a Pd(II) precatalyst like Pd(OAc)₂.
Experimental Setup:
-
Initial Setup: To a flame-dried and argon-purged reaction flask, add the aryl halide (1.0 equiv), boronic ester (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), ligand (e.g., SPhos, 2-4 mol%), and the Pd(OAc)₂ precatalyst (1-2 mol%).
-
Additive Introduction: Add potassium formate (0.1 to 0.25 equiv).[3]
-
Solvent Addition and Degassing: Add your chosen solvent system (which has been rigorously degassed using Protocol 1 ) via syringe.
-
Reaction: Stir the mixture vigorously and heat to the required temperature, maintaining the inert atmosphere throughout.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The presence of the formate additive should preferentially reduce the Pd(II) to Pd(0), minimizing the homocoupling pathway and favoring the desired cross-coupling.
References
Miyaura Borylation Technical Support Center: A Guide to Base and Solvent Selection
Welcome to the technical support center for the Miyaura borylation reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their borylation reactions and troubleshoot common issues. Here, we delve into the critical roles of base and solvent selection, providing field-proven insights and practical guidance to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in a Miyaura borylation reaction?
The base in a Miyaura borylation reaction plays a crucial, multifaceted role that is essential for the catalytic cycle to proceed efficiently.[1][2][3] Unlike in the related Suzuki-Miyaura coupling, the primary role of the base is not to activate the diboron reagent by forming a more nucleophilic "ate" complex.[1][2][3] The starting bis(pinacolato)diboron (B2pin2) is a weak Lewis acid, and studies have shown no significant coordination of the base to the boron atom before transmetalation.[1]
Instead, the base's primary function is to facilitate the regeneration of the active Pd(0) catalyst and to activate the palladium(II) complex formed after oxidative addition.[2] After the aryl halide (Ar-X) adds to the Pd(0) catalyst to form an Ar-Pd(II)-X complex, the base (e.g., potassium acetate, KOAc) exchanges with the halide (X) to form an Ar-Pd(II)-OAc intermediate.[1][4] The Pd-O bond in this intermediate is more reactive than the Pd-X bond, which accelerates the subsequent transmetalation step with the diboron reagent.[1][2] This acceleration is a key driving force for the reaction.
Q2: Why is a weak base like potassium acetate (KOAc) typically used instead of a strong base?
The choice of a weak base, such as potassium acetate (KOAc) or potassium phenoxide (KOPh), is critical to prevent a common and significant side reaction: the competing Suzuki-Miyaura coupling.[1][2] If a strong base were used, it could promote the reaction of the newly formed aryl boronic ester product with the remaining aryl halide starting material.[2] This would lead to the formation of undesired biaryl homocoupling products, reducing the yield of the desired borylated product.[5] The mild basicity of KOAc is sufficient to drive the borylation catalytic cycle without significantly promoting the subsequent Suzuki coupling.[1][6]
Q3: Can I use other bases besides KOAc? What are the potential advantages?
Yes, other bases can be used, and in some cases, they may offer advantages. While KOAc is a robust and widely used base, alternatives have been explored to improve reaction conditions. For instance, lipophilic bases like potassium 2-ethylhexanoate (2-KEH) have been shown to allow the reaction to proceed at milder temperatures (e.g., 35 °C) and with lower palladium catalyst loading.[7][8][9] This can be beneficial for sensitive substrates that may decompose at the higher temperatures often required with KOAc.[8] The use of potassium phosphate (K3PO4) has also been reported, particularly in one-pot borylation/Suzuki coupling sequences.[10][11]
Q4: How does the choice of solvent affect the Miyaura borylation reaction?
The solvent plays a critical role in the Miyaura borylation by influencing the solubility of reagents, the stability of intermediates, and the overall reaction rate.[12][13][14] Polar aprotic solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO) are commonly used because they can effectively dissolve the reactants and intermediates in the catalytic cycle.[12][15] The polarity of the solvent can increase the reaction yield.[2] However, the choice of solvent can also lead to challenges. For example, some polar organic solvents can lead to significant byproduct formation.[12] In recent years, more environmentally friendly solvent systems have been developed, including the use of water with surfactants to create micelles that act as nanoreactors, allowing the reaction to proceed at room temperature.[12][16] Deep eutectic solvents (DESs) have also emerged as green and effective media for Miyaura borylation.[17]
Q5: I am observing low yield in my Miyaura borylation. What are the common causes related to the base and solvent?
Low yields in Miyaura borylation can stem from several factors related to the base and solvent. One common issue is the presence of water in the reaction when not intended as the primary solvent.[5][18] While a small amount of water can sometimes be beneficial in Suzuki couplings, excessive water in a standard Miyaura borylation can lead to hydrolysis of the boronic ester product and promote competing side reactions.[5][18] It is crucial to use dry solvents and to consider drying the base (e.g., KOAc) in a vacuum oven before use.[18] Another potential issue is poor solubility of the reactants or catalyst in the chosen solvent, which can be a problem with certain substrates.[19] In such cases, screening alternative solvents may be necessary. The choice of base can also be a factor; if the base is too weak or not sufficiently soluble, the reaction may not proceed to completion.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species is not being generated or is deactivated. 2. Insufficient Base Strength/Solubility: The base is not effectively participating in the catalytic cycle. 3. Poor Solvent Choice: Reactants or intermediates have poor solubility.[19] 4. Presence of Water: Using rigorously dried reagents and solvents can sometimes hinder the reaction, as a small amount of moisture can be beneficial.[19] | 1. Ensure inert atmosphere conditions to prevent catalyst oxidation. 2. Consider switching to a more soluble or slightly stronger (but still weak) base, such as potassium 2-ethylhexanoate.[7][8] 3. Screen a range of polar aprotic solvents (e.g., dioxane, THF, DMF, DMSO).[12][15] 4. If using extremely dry conditions, try using a non-anhydrous grade of solvent or a slightly "soggy" base, as this has been reported to improve reaction rates in some cases.[19] |
| Formation of Biaryl Homocoupling Product (Suzuki side reaction) | 1. Base is too strong: The chosen base is promoting the subsequent Suzuki coupling of the product with the starting material.[2] 2. High Reaction Temperature: Elevated temperatures can favor the competing Suzuki reaction. | 1. Switch to a weaker base like KOAc or KOPh.[2] Avoid strong bases like carbonates or phosphates if homocoupling is an issue. 2. Attempt the reaction at a lower temperature. The use of a more active catalyst or a different base may facilitate this. |
| Protodeborylation (Loss of Boron Group) | 1. Presence of Protic Impurities: Water or other protic sources can lead to the cleavage of the C-B bond. 2. Extended Reaction Times at High Temperatures: Can lead to thermal decomposition and protodeborylation. | 1. Ensure the use of dry solvents and reagents.[18] 2. Monitor the reaction progress by TLC or GC/LC-MS and stop the reaction once the starting material is consumed. Consider lowering the reaction temperature. |
| Inconsistent Results | 1. Variable Water Content: The amount of adventitious water in the reagents and solvents is not controlled.[18][19] 2. Base Quality: The purity and physical state (e.g., anhydrous vs. hydrated) of the base can vary between batches. | 1. For reproducibility, either rigorously dry all reagents and solvents or consistently use reagents with a defined water content.[18][19] 2. Use a consistent source and batch of the base, or dry it before use to ensure consistency. |
Visualizing the Catalytic Cycle and the Role of Base
The following diagram illustrates the generally accepted mechanism for the Miyaura borylation and highlights the critical intervention point of the base.
Caption: Catalytic cycle of Miyaura borylation.
Standard Laboratory Protocol: Miyaura Borylation of an Aryl Bromide
This protocol provides a general procedure for the Miyaura borylation of an aryl bromide using standard conditions.
Materials:
-
Aryl bromide (1.0 mmol)
-
Bis(pinacolato)diboron (B2pin2) (1.1 mmol, 1.1 equiv)
-
Potassium acetate (KOAc), anhydrous (1.5 mmol, 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.03 mmol, 3 mol%)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and Pd(dppf)Cl2·CH2Cl2 (0.03 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the desired aryl boronic ester.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. medium.com [medium.com]
- 5. catalysis-consulting.com [catalysis-consulting.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Specific Solvent Issues with Borylation Reactions - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reddit.com [reddit.com]
- 19. reddit.com [reddit.com]
Troubleshooting low yields in C-H borylation reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for C-H borylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful synthetic tool. We will address common challenges leading to low yields and provide expert-driven, field-proven solutions to optimize your experiments.
Troubleshooting Guide: From Low Yields to Optimized Results
This section addresses specific experimental issues in a question-and-answer format. Each answer provides potential causes, diagnostic steps, and detailed solutions grounded in mechanistic principles.
Q1: My reaction shows low or no conversion, even after an extended reaction time. What are the most common culprits?
A: Low or no conversion is one of the most frequent issues and typically points to a problem with one of the core components of the catalytic system or the reaction environment.
Potential Causes & Solutions:
-
Inactive Catalyst: The iridium precatalyst may have decomposed, or the active catalyst failed to form in situ.
-
Causality: Iridium(I) precatalysts like [Ir(COD)OMe]2 are sensitive to air and moisture over time, leading to oxidation and inactivity. The active Ir(III) tris(boryl) species is the key intermediate that performs the C-H activation.[1][2] Failure to generate this species halts the catalytic cycle before it begins.[3][4]
-
Diagnostic Steps:
-
Check the appearance of your iridium precatalyst. Significant color changes (e.g., from orange/red to brown/black) can indicate decomposition.
-
Run a control reaction with a known, highly reactive substrate like benzene or 1,3,5-trimethoxybenzene. If this reaction also fails, your catalyst system is likely the problem.
-
-
Solution:
-
Always use freshly purchased precatalyst or catalyst that has been stored under an inert atmosphere (e.g., in a glovebox).
-
Consider using more robust, air-stable precatalysts if available.
-
Ensure the order of addition is optimized. High-throughput screening studies have shown that the order in which reagents are mixed can significantly impact catalyst formation and overall yield.[2][5] A common successful order is adding the boron reagent to the iridium precatalyst before adding the ligand.[2]
-
-
-
Contaminated or Inappropriate Solvent: The presence of water, oxygen, or reactive impurities in the solvent can kill the catalyst.
-
Causality: Water can react with and deactivate the iridium catalyst and the borylating agent. Oxygen can lead to the oxidation of the active Ir(I)/Ir(III) species. Some solvents can also coordinate to the metal center and inhibit catalysis.
-
Solution:
-
Use a freshly distilled or sparged solvent from a solvent purification system. While alkanes like hexane were common in early reports, ethers like tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) are often effective and safer alternatives.[4][6]
-
Assemble your reaction under a strictly inert atmosphere (Argon or Nitrogen) using proper Schlenk line or glovebox techniques.[7]
-
-
-
Inhibited Substrate: Your substrate may contain functional groups that inhibit the catalyst.
-
Causality: Lewis basic functional groups, particularly nitrogen-containing heterocycles (e.g., pyridine, imidazole), can strongly coordinate to the iridium center.[8] This coordination can either deactivate the catalyst by forming a stable, unreactive complex or alter its resting state, preventing it from participating in the catalytic cycle.[9]
-
Diagnostic Steps:
-
Solution:
-
Increase the catalyst loading (e.g., from 1-3 mol% to 5 mol%).
-
Screen different ligands. For some heteroarenes, a more electron-donating or sterically hindered ligand can sometimes overcome catalyst inhibition. For example, 3,4,7,8-tetramethyl-1,10-phenanthroline (Me4phen) has shown higher yields than the standard 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) for certain substrates.[9]
-
Consider protecting the inhibiting functional group if possible.
-
-
Q2: I am observing product formation by TLC/GC-MS, but my isolated yield is consistently low. Where am I losing my product?
A: This frustrating scenario often points to product instability, either during the reaction or the workup and purification process.
Potential Causes & Solutions:
-
Protodeborylation: The newly formed C-B bond is being cleaved and replaced by a C-H bond.
-
Causality: Aryl and heteroaryl boronate esters can be sensitive to hydrolysis, especially under acidic or basic conditions, or in the presence of trace water. The purification step, particularly on silica gel, is a common source of protodeborylation.[7]
-
Diagnostic Steps:
-
Take a small aliquot of the crude reaction mixture, pass it through a small plug of Celite (instead of silica) with an anhydrous solvent, and analyze the 1H NMR. Compare the integration of the product peaks to an internal standard. If the yield is high here but low after column chromatography, purification is the issue.
-
-
Solution:
-
Minimize exposure to water and protic solvents during workup.
-
Neutralize the silica gel by pre-treating it with a solution of triethylamine (e.g., 1-2% in the eluent) before performing column chromatography.
-
Use alternative purification methods like crystallization, distillation, or preparative TLC on a different stationary phase.
-
Consider a "one-pot" approach where the crude borylated product is immediately used in a subsequent reaction (e.g., Suzuki-Miyaura coupling) without isolation.[9]
-
-
-
Product Decomposition: The borylated product itself might be unstable under the reaction conditions.
-
Causality: Some functional groups on the product can react further or degrade at elevated temperatures over long reaction times. This is a known challenge for certain palladium-catalyzed borylations but can also occur in iridium systems.[10]
-
Solution:
-
Monitor the reaction over time. If you observe product formation followed by its disappearance, decomposition is likely.
-
Attempt the reaction at a lower temperature, even if it requires a longer time. High-throughput screening studies have shown that while 80 °C is a common standard, some reactions perform better at lower temperatures.[2]
-
Reduce the reaction time to the minimum required for acceptable conversion of the starting material.
-
-
Q3: The borylation is occurring at the wrong position on my aromatic ring. How can I improve regioselectivity?
A: Regioselectivity in iridium-catalyzed C-H borylation is a delicate balance of steric and electronic factors. Understanding these can help you steer the reaction to the desired position.
Potential Causes & Solutions:
-
Steric Dominance: The catalyst is functionalizing the most accessible C-H bond.
-
Causality: The active [Ir(L)(Bpin)3] catalyst is sterically bulky.[4] Consequently, it will preferentially activate the C-H bond that is least sterically hindered. For example, in a monosubstituted benzene ring, borylation typically occurs at the meta and para positions to avoid the substituent at the ortho position.[11]
-
Solution:
-
Embrace Sterics: If you desire the least hindered product, the standard [Ir(COD)OMe]2/dtbpy system is often the best choice.
-
Use a Directing Group: To achieve ortho-borylation, introduce a directing group (e.g., amide, hydrosilyl) that can coordinate to the iridium center and deliver the catalyst to a specific C-H bond.[12][13]
-
Ligand Modification: For achieving meta or para selectivity in challenging substrates, highly specialized ligands have been developed that use tailored steric profiles or noncovalent interactions to control selectivity.[14][15]
-
-
-
Electronic Effects: The electronics of your substrate are overriding the typical steric preferences.
-
Causality: While sterics are often dominant, electronic effects can play a key role, especially in heteroaromatics. C-H bonds adjacent to Lewis basic nitrogens are electronically deactivated and sterically shielded, leading to borylation at positions distal to the nitrogen atom.[8][9] In some donor-π-acceptor systems, electronically driven regioselectivity can also be observed.[11]
-
Solution:
-
Predict and Plan: Use established rules for heteroarenes: borylation typically occurs at the C-H bond furthest from a ring nitrogen and in the most electron-rich ring if multiple rings are present.[1][9]
-
Screen Catalytic Systems: If the standard iridium system fails, exploring other transition metals (e.g., rhodium, palladium) or even metal-free conditions may provide complementary regioselectivity, as they operate through different mechanisms.[16][17]
-
-
Visualizing the Process
To better understand the core of the reaction and the troubleshooting logic, refer to the diagrams below.
Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.
Caption: A logical workflow for troubleshooting low borylation yields.
Frequently Asked Questions (FAQs)
Q1: How should I choose between B2pin2 and HBpin as the boron source? A: Bis(pinacolato)diboron (B2pin2) is the most common, air-stable, and widely used boron source for the Ishiyama-Miyaura-Hartwig protocol.[1] Pinacolborane (HBpin) is another option, but it can exhibit different reactivity and is more sensitive to moisture. High-throughput studies suggest that for some catalyst/ligand combinations, HBpin can surprisingly give higher conversions, though this is not a general rule.[2] For initial screening, B2pin2 is the recommended starting point due to its robustness and extensive literature precedent.
Q2: What is the optimal ligand-to-iridium ratio? A: For bidentate ligands like dtbpy, a ligand-to-iridium ratio of 1:1 is typically used (i.e., for [Ir(COD)OMe]2, which is dimeric, you would use 2.2 equivalents of ligand). However, studies have shown that the optimal ratio can be substrate-dependent, and screening ratios from 0.5 to 2.0 equivalents of ligand per iridium atom may lead to improved yields in some cases.[2]
Q3: Are there greener solvent alternatives to hexane or chlorinated solvents? A: Yes. While early methods often used solvents like hexane (a neurotoxin), modern C-H borylation can be effectively run in greener ether solvents like 2-Methyl-THF or cyclopentyl methyl ether (CPME).[6] These have better safety profiles and often provide excellent results.
Q4: My substrate is very electron-rich, and the reaction is slow. What can I do? A: Electron-rich substrates are known to be less reactive in C-H borylation.[2] The reaction rate can often be improved by increasing the temperature (e.g., from room temperature to 80-100 °C).[2] Additionally, screening different ligands can be beneficial; sometimes a more electron-donating ligand can increase the catalyst's activity towards these less reactive substrates.[18][19]
Key Experimental Protocols
Protocol 1: General Procedure for Iridium-Catalyzed C-H Borylation
This protocol is a general starting point and should be optimized for specific substrates.
-
Preparation: In a nitrogen-filled glovebox, add the iridium precatalyst (e.g., [Ir(COD)OMe]2, 1.5 mol%) and the ligand (e.g., dtbpy, 3.3 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the borylating agent (B2pin2, 1.2 equivalents) and the aromatic substrate (1.0 equivalent).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF, to make a 0.1 M solution) and seal the flask.
-
Reaction: Remove the flask from the glovebox and place it in a preheated oil bath at the desired temperature (e.g., 80 °C). Stir for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing them by GC-MS or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified, typically by column chromatography on neutralized silica gel.
Data Summary Tables
Table 1: Common Solvents for Ir-Catalyzed C-H Borylation
| Solvent | Boiling Point (°C) | Polarity | Common Use & Notes |
| Tetrahydrofuran (THF) | 66 | Polar aprotic | Excellent general-purpose solvent; good solubility for many substrates.[4] |
| Cyclopentyl methyl ether (CPME) | 106 | Ether | Greener alternative to THF with a higher boiling point. |
| Hexane(s) | ~69 | Nonpolar | Used in many original reports, but less polar and has safety concerns.[2][6] |
| Methyl tert-butyl ether (MTBE) | 55 | Ether | Good performance for many heteroarenes.[4] |
| Dichloromethane (DCM) | 40 | Polar aprotic | Generally inferior to ethers and alkanes but can be effective for specific substrates.[4] |
Table 2: Ligand Selection Guide for Different Substrate Types
| Ligand | Abbreviation | Common Substrate Type | Key Characteristics |
| 4,4'-Di-tert-butyl-2,2'-bipyridine | dtbpy | General purpose, electron-neutral/deficient arenes | The "standard" ligand, widely applicable.[1] |
| 3,4,7,8-Tetramethyl-1,10-phenanthroline | Me4phen | Heteroarenes, alkanes, electron-rich arenes | More electron-donating than dtbpy, can improve rates for less reactive substrates.[9][18] |
| 1,3-Dicyclohexylimidazol-2-ylidene | ICy | Arenes (with aminoborane source) | An N-heterocyclic carbene (NHC) ligand, effective in specific systems.[20] |
| Phosphine Ligands (e.g., XPhos) | - | Directed borylations, some specialized systems | Less common for undirected Ir-catalyzed borylation but crucial for other metals or directed reactions. |
References
- 1. escholarship.org [escholarship.org]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] High-throughput optimization of Ir-catalyzed C-H borylation: a tutorial for practical applications. | Semantic Scholar [semanticscholar.org]
- 6. Specific Solvent Issues with Borylation Reactions - Wordpress [reagents.acsgcipr.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ligand-Promoted Borylation of C(sp3)–H Bonds with Pd(II) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metal-catalysed C–H bond activation and borylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity [escholarship.org]
- 14. Transition metal–catalyzed remote C─H borylation: An emerging synthetic tool - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Main Group Catalyzed Arene Borylation: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Effect of Ligand Structure on the Electron Density and Activity of Iridium Catalysts for the Borylation of Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Removal of pinacol-derived byproducts from borylation reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the removal of pinacol-derived byproducts from borylation reactions. Our focus is on providing practical, field-proven solutions grounded in solid chemical principles.
Introduction: The Challenge of Pinacol Byproducts
Pinacol boronate esters are invaluable intermediates in modern organic synthesis, particularly for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their stability, ease of handling, and compatibility with a wide range of functional groups make them a preferred choice over free boronic acids.[2][3] However, the use of bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin) in Miyaura borylation reactions inevitably introduces pinacol and related species into the reaction mixture. These byproducts, along with excess borylation reagents, can complicate downstream reactions and purification steps.
This guide is structured to help you diagnose and solve common purification challenges, ensuring you obtain your desired pinacol boronate ester with high purity.
Part 1: Troubleshooting Guide
This section addresses specific problems encountered during the purification of pinacol boronate esters. Each entry details the potential causes and provides step-by-step solutions.
Issue 1: Low or No Recovery of Product from Silica Gel Column Chromatography
Symptoms:
-
Your product appears to remain on the baseline of the TLC plate, even with polar eluents.
-
After running a flash column, the mass balance is poor, and very little product is recovered in the fractions.
Causality: Pinacol boronate esters, despite being relatively nonpolar, can exhibit strong interactions with the acidic silanol groups on the surface of standard silica gel. This "over-adsorption" can lead to significant material loss on the column.[4][5] The Lewis acidic boron atom can coordinate to the Lewis basic silanol groups, causing the compound to be irreversibly adsorbed.
Solutions:
Solution A: Use of Boric Acid-Treated Silica Gel
This method, developed by Hitosugi et al., involves pre-treating the silica gel with boric acid to cap the highly active silanol sites, thereby reducing the over-adsorption of the boronate ester.[4][5][6]
-
Rationale: The boric acid effectively competes for the binding sites on the silica, creating a more neutral stationary phase that allows for the smooth elution of the pinacol boronate ester.
-
Step-by-Step Protocol: Preparation of Boric Acid-Treated Silica Gel [4]
-
Preparation: Prepare a 5% (w/v) solution of boric acid in a suitable solvent (e.g., 5 g of boric acid in 100 mL of ethanol).
-
Slurry: Add the silica gel to the boric acid solution to form a slurry. Use enough solution to fully wet the silica.
-
Soaking: Gently agitate or shake the slurry for approximately 1 hour.
-
Filtration: Remove the solvent by filtration.
-
Washing: Wash the treated silica gel with the same solvent (e.g., ethanol) to remove excess boric acid.
-
Drying: Dry the silica gel under vacuum at 60°C for at least 1.5 hours before use.
-
Application: Use this treated silica for both TLC analysis and flash column chromatography.
-
Solution B: Switch to a Different Stationary Phase
If treating silica is not feasible, consider alternative stationary phases that are less acidic.
-
Neutral Alumina: For many boronate esters, particularly those sensitive to acid, neutral alumina is an excellent alternative to silica gel.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For more polar boronate esters or their corresponding boronic acids, HILIC provides a suitable separation mechanism.[8]
Issue 2: Persistent Pinacol or B₂pin₂ Impurity After Column Chromatography
Symptoms:
-
¹H NMR analysis of your "purified" product shows a characteristic singlet around 1.2-1.3 ppm, corresponding to the methyl groups of pinacol or B₂pin₂.
-
The impurity co-elutes with your product during chromatography.
Causality: Pinacol and B₂pin₂ are often of similar polarity to the desired pinacol boronate ester, making their separation by chromatography challenging. Pinacol can be generated from the hydrolysis of B₂pin₂ or the boronate ester itself, especially if the workup or chromatography solvents contain water.
Solutions:
Solution A: Recrystallization or Trituration
This is a highly effective method if your product is a solid.
-
Step-by-Step Protocol: Recrystallization
-
Solvent Screen: Identify a solvent system where your product is soluble at high temperatures but poorly soluble at low temperatures, while the pinacol impurity remains soluble. Common choices include hexanes, heptane, or mixtures of ethyl acetate/hexanes.[7][9]
-
Dissolution: Dissolve the crude material in a minimal amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a -20°C freezer to maximize crystal formation.[9]
-
Isolation: Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
-
For Oily Products: Trituration
-
Concentrate your oily product to remove all solvent.
-
Add a non-polar solvent in which the product is insoluble but the pinacol is soluble (e.g., cold hexanes).[9]
-
Stir or sonicate the mixture. The product may solidify or remain as an oil.
-
Carefully decant the solvent, which now contains the dissolved pinacol. Repeat if necessary.[9]
-
Solution B: Chemical Conversion and Extraction
This strategy involves temporarily converting your boronate ester to a more polar boronic acid, which can be easily separated from the non-polar impurities.
-
Rationale: The boronic acid is significantly more polar and can be separated from pinacol and B₂pin₂ by a simple acid/base extraction.
-
Step-by-Step Protocol: Hydrolysis and Re-esterification
-
Hydrolysis: Dissolve the crude product in a solvent like diethyl ether or THF. Stir vigorously with an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the pinacol ester to the boronic acid.
-
Extraction: Make the aqueous layer basic (e.g., with NaOH) to form the boronate salt. Wash the aqueous layer with a non-polar solvent (e.g., hexanes or ether) to remove the pinacol and B₂pin₂.
-
Re-acidification: Re-acidify the aqueous layer with HCl and extract the free boronic acid into an organic solvent like ethyl acetate.
-
Re-esterification: Dry the organic layer (e.g., over Na₂SO₄), concentrate it, and then re-esterify the boronic acid by heating it with pinacol in a suitable solvent (e.g., toluene) with removal of water (using a Dean-Stark apparatus).
-
Workflow Diagram: General Purification Strategy
Caption: Decision workflow for purifying pinacol boronate esters.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I use my crude pinacol boronate ester directly in the next step (e.g., Suzuki coupling)?
A1: Often, yes. For many Suzuki-Miyaura couplings, using the crude boronate ester after a simple filtration through a plug of silica or Celite to remove catalyst residues is sufficient.[10] However, this depends on the tolerance of your subsequent reaction. Excess B₂pin₂ can sometimes interfere, and the presence of pinacol might affect solvent polarity. It is advisable to run a small-scale test reaction first.
Q2: My pinacol boronate ester is hydrolyzing on the silica gel column. What can I do?
A2: This is a common problem, especially with electron-deficient or sterically unhindered boronate esters.[8][11] The acidic nature of silica gel and residual water in the eluent can catalyze hydrolysis.
-
Use Anhydrous Solvents: Ensure your chromatography solvents are thoroughly dried.
-
Boric Acid-Treated Silica: As described in Issue 1, this makes the stationary phase less acidic and less prone to causing hydrolysis.[4]
-
Neutral Alumina: This is a less acidic alternative that can prevent hydrolysis.[7]
-
Buffer the Eluent: Adding a small amount of a non-nucleophilic base, like triethylamine (~0.1-1%), to your eluent can neutralize the silica surface. However, be mindful that this will also need to be removed from your final product.
Q3: How can I remove pinacol after a Suzuki coupling reaction? It's soluble in all my extraction solvents.
A3: Pinacol is a diol and is quite polar, but it also has significant hydrocarbon character, giving it broad solubility.
-
Aqueous Washes: Multiple washes with water or brine can help partition the pinacol into the aqueous layer, but this is often inefficient.
-
Recrystallization/Trituration: As detailed in Issue 2, this is the most effective method. Pinacol is highly soluble in non-polar solvents like hexanes, while many Suzuki products are not, especially when cold.[9]
-
Chemical Scavenging: Convert the pinacol into a more easily removable derivative. One approach is to react it with an excess of a boronic acid (like phenylboronic acid) to form the pinacol ester, which might be easier to separate chromatographically. Another advanced method involves using polystyrene-boronic acid resin to act as a solid-phase scavenger for the pinacol diol.[12]
Q4: My compound is not UV-active. How can I monitor the column chromatography?
A4: You will need to use a TLC stain.
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds with oxidizable functional groups. Boronate esters often show up as yellow-brown spots on a purple background.
-
p-Anisaldehyde Stain: This is another effective stain for boronic esters. After dipping the TLC plate and heating, boron-containing compounds often appear as distinctively colored spots (e.g., blue).[10][13]
Comparative Table of Purification Methods
| Method | Best For | Pros | Cons |
| Standard Silica Chromatography | Stable, non-polar to moderately polar esters. | Simple, widely available. | Risk of over-adsorption, hydrolysis, and product loss.[4] |
| Boric Acid-Treated Silica | Boronate esters prone to over-adsorption. | High product recovery, suppresses hydrolysis.[4][5] | Requires extra preparation step for the silica gel. |
| Neutral Alumina Chromatography | Acid-sensitive boronate esters. | Prevents acid-catalyzed decomposition/hydrolysis.[7] | Can have different selectivity than silica. |
| Recrystallization | Crystalline solid products. | Can provide very high purity in a single step. | Not suitable for oils or amorphous solids; potential for material loss in mother liquor.[7] |
| Trituration | Oily products with solid or insoluble impurities. | Good for removing highly soluble impurities like pinacol.[9] | May require multiple repetitions; less effective than recrystallization. |
| Chemical Conversion (Hydrolysis) | When impurities co-elute with the product. | Leverages large polarity differences for easy separation. | Multi-step process (hydrolysis and re-esterification); risk of decomposition. |
Part 3: Key Mechanistic Insights
Mechanism of Silica Gel Over-Adsorption and Its Mitigation
The diagram below illustrates the interaction between a pinacol boronate ester and the silica gel surface, and how boric acid treatment mitigates this issue.
Caption: Mitigation of over-adsorption on silica gel.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. nbinno.com [nbinno.com]
- 3. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02067E [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Technical Support Center: C-H Borylation with 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to the technical support center for improving the selectivity of C-H borylation reactions using 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly known as Isopropyl Pinacol Borate or HBpin). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their catalytic borylation experiments. Here, we address common challenges in achieving desired regioselectivity and provide actionable solutions grounded in mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
This compound is a key reagent in organic synthesis, particularly for the iridium-catalyzed C-H borylation of arenes and heteroarenes.[1][2] This reaction allows for the direct conversion of a C-H bond to a C-B bond, creating a versatile boronate ester intermediate.[3] These intermediates are widely used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds, which is a cornerstone of modern drug discovery and materials science.[1]
Q2: What is the generally accepted mechanism for iridium-catalyzed C-H borylation?
The reaction is understood to proceed through a catalytic cycle involving Ir(III) and Ir(V) intermediates.[4] The active catalyst, typically an iridium(III)-tris(boryl) complex, undergoes oxidative addition to an aromatic C-H bond.[4][5][6] This is followed by reductive elimination, which forms the desired aryl boronate ester and regenerates an iridium(III) hydride species.[4][5] The catalyst is then regenerated for the next cycle. The regioselectivity of the reaction is determined during the C-H activation step.[7]
Q3: What are the main factors controlling regioselectivity in C-H borylation?
Regioselectivity in iridium-catalyzed C-H borylation is primarily governed by a balance of steric and electronic effects.[8][9]
-
Steric Effects: This is often the dominant factor.[4][10] The bulky iridium catalyst preferentially activates the most sterically accessible C-H bonds.[4] For example, in substituted arenes, borylation is generally disfavored at the ortho position due to steric hindrance.[7][11]
-
Electronic Effects: While often secondary to sterics, electronic factors can significantly influence selectivity, especially in less sterically hindered systems or with heteroaromatic substrates.[8][12][13] For instance, in some heteroarenes, borylation occurs at the most acidic C-H bond, which is often alpha to a heteroatom.[3]
Troubleshooting Guide: Enhancing Regioselectivity
This section addresses specific issues you may encounter during your experiments and offers targeted solutions.
Problem 1: Poor Regioselectivity – Obtaining a Mixture of Isomers
Symptoms:
-
GC/MS or NMR analysis of the crude reaction mixture shows multiple borylated products.
-
The ratio of desired to undesired isomers is low.
Root Cause Analysis: This is the most common issue and typically arises from a subtle balance between steric and electronic influences on your substrate. In monosubstituted arenes, for example, the meta and para C-H bonds can have similar accessibility and reactivity, leading to mixtures.[7]
Solutions & Protocols:
1. Modify the Ligand on the Iridium Catalyst: The ligand plays a crucial role in modulating the steric and electronic environment of the iridium center, directly impacting selectivity.
-
For Increased Steric Hindrance: Switching from a standard ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) to a more sterically demanding one can enhance selectivity for the least hindered position.
-
For Altering Electronic Properties: Ligands can also exert electronic effects. For instance, electron-donating ligands can increase the rate of borylation.[14] The choice of ligand can even switch selectivity. For example, while bidentate ligands like dtbpy often prevent ortho-borylation, certain monodentate phosphine ligands can favor it.[15]
-
Directed Borylation: For specific ortho or meta selectivity, consider using ligands designed for directed C-H activation.[16][17]
Experimental Protocol: Ligand Screening for Borylation of Toluene
-
Setup: In an argon-filled glovebox, prepare an array of reaction vials.
-
Reagents per vial:
-
[Ir(COD)OMe]₂ (1.5 mol%)
-
Ligand (3.0 mol%) - e.g., dtbpy, 3,4,7,8-tetramethyl-1,10-phenanthroline (Me₄phen), or a custom ligand.
-
Toluene (1.0 mmol)
-
This compound (1.2 mmol)
-
Anhydrous cyclohexane (2 mL)
-
-
Reaction: Seal the vials, remove from the glovebox, and stir at 80 °C for 12 hours.
-
Analysis: Cool to room temperature, take an aliquot of the crude mixture, and analyze by GC/MS to determine the ratio of meta to para isomers.
2. Adjust Reaction Temperature: Lowering the reaction temperature can sometimes increase the energy difference between the transition states leading to different isomers, thereby enhancing selectivity.
Logical Flow for Troubleshooting Poor Selectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Problem 2: No Reaction or Very Low Conversion
Symptoms:
-
Starting material is largely unconsumed after the reaction time.
-
Low yield of any borylated product.
Root Cause Analysis: This can be due to several factors including an inactive catalyst, catalyst inhibition by the substrate, or inappropriate reaction conditions for a particularly challenging substrate.
Solutions & Protocols:
1. Catalyst Activation and Integrity:
-
Ensure the iridium precursor and ligand are of high purity and handled under inert conditions.
-
The active catalyst is an Ir-tris(boryl) species. Its formation can sometimes be slow. Consider a pre-catalyst activation step.
2. Substrate Inhibition:
-
Highly basic heteroarenes can coordinate to the iridium center and inhibit catalysis.[18] In such cases, increasing the reaction temperature or using a more electron-rich ligand might help.
3. Reaction Conditions:
-
Temperature: Some C-H bonds require higher temperatures for activation. Incrementally increase the reaction temperature (e.g., from 80 °C to 100 °C or 120 °C).
-
Solvent: While often run in non-polar solvents like cyclohexane or neat, some substrates may benefit from different solvent environments.
Problem 3: Difficulty with Product Purification
Symptoms:
-
The boronate ester product is difficult to separate from byproducts or starting material.
-
Product decomposition on silica gel during column chromatography.
Root Cause Analysis: Pinacol boronate esters can be sensitive to the acidic nature of standard silica gel, leading to decomposition (protodeboronation). Co-elution with excess diboron reagent or other byproducts is also common.
Solutions & Protocols:
1. Modified Chromatography:
-
Neutralize Silica Gel: Pre-treat silica gel by slurrying it with a dilute solution of triethylamine in your eluent, then pack the column. This neutralizes acidic sites.
-
Use Neutral Alumina: As an alternative to silica, neutral alumina can be effective for purifying boronate esters.[19]
-
Boric Acid Impregnated Silica Gel: This has been shown to be effective in reducing over-adsorption of boronate esters during chromatography.[20]
2. Non-Chromatographic Purification:
-
Recrystallization: If your product is a solid, recrystallization is an excellent method to obtain high purity material.
-
Kugelrohr Distillation: For volatile boronate esters, distillation can be a viable purification technique.[21]
-
Derivatization: In some cases, it may be easier to convert the crude boronate ester to the corresponding boronic acid by treatment with a base, purify the acid, and then re-esterify if needed.[19]
Data Summary: Influence of Ligand on Regioselectivity
The following table summarizes literature examples of how ligand choice can influence the regioselectivity of C-H borylation on a model substrate.
| Substrate | Ligand | Major Product | Selectivity (Ratio) | Reference |
| Methyl Benzoate | dtbpy | meta / para | (ortho inhibited) | [15] |
| Methyl Benzoate | PPh₃ | ortho | (avoids meta/para) | [15] |
| Phenol (as silyl ether) | dtbpy | meta / para | 63:37 (meta:para) | [17] |
| Phenol (as silyl ether) | Pyridine-pyridone (PY-PYRI) | meta | 96:4 (meta:para) | [17] |
Reaction Mechanism Visualization
Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.
References
- 1. This compound | 61676-62-8 | Benchchem [benchchem.com]
- 2. This compound | 61676-62-8 [chemicalbook.com]
- 3. Borylation - Wikipedia [en.wikipedia.org]
- 4. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism, reactivity, and selectivity of the iridium-catalyzed C(sp3)–H borylation of chlorosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional group directed C–H borylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. Electronic effects in iridium C–H borylations: insights from unencumbered substrates and variation of boryl ligand substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. escholarship.org [escholarship.org]
- 15. Mechanistic investigation of iridium-catalyzed C-H borylation of methyl benzoate: Ligand effects in regioselectivity and activity [diposit.ub.edu]
- 16. Mechanistic study of the ligand controlled regioselectivity in iridium catalyzed C–H borylation of aromatic imines [ouci.dntb.gov.ua]
- 17. A tautomerized ligand enabled meta selective C–H borylation of phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Harnessing C–H Borylation/Deborylation for Selective Deuteration, Synthesis of Boronate Esters, and Late Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Boronic Esters to Purification Conditions
<
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of boronic esters during purification. The information herein is designed to be a practical resource for overcoming common challenges in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of boronic esters during purification.
Q1: Why are my boronic esters decomposing during silica gel chromatography?
A1: Boronic esters, particularly pinacol esters (Bpin), are susceptible to degradation on standard silica gel.[1][2] This is primarily due to two factors:
-
Hydrolysis: The slightly acidic nature of silica gel and the presence of adsorbed water can catalyze the hydrolysis of the boronic ester back to the corresponding boronic acid.[3][4] Boronic acids are highly polar and tend to bind strongly to silica, leading to poor recovery and streaking on TLC plates.[2][5]
-
Over-adsorption: The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups on the silica surface, causing the compound to irreversibly adsorb to the stationary phase.[6][7]
Q2: What are the most stable types of boronic esters for purification?
A2: The stability of boronic esters is largely influenced by steric hindrance around the boron atom and the electronic properties of the diol used for protection.[3][8]
-
Sterically Hindered Esters: Esters derived from bulky diols, such as pinanediol or 1,1,2,2-tetraethylethylene glycol (Epin), exhibit enhanced stability towards hydrolysis and chromatography.[4][9][10] The increased steric bulk around the boron atom protects it from nucleophilic attack by water and interaction with silica gel.[1][11]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including silica gel chromatography.[12][13][14] The boron atom in a MIDA boronate is tetracoordinate, which significantly reduces its Lewis acidity and susceptibility to hydrolysis.[15][16]
Q3: Can I purify my boronic ester using recrystallization?
A3: Yes, recrystallization is often a viable and effective method for purifying boronic esters, especially for those that are crystalline solids.[17][18] It avoids the potential for decomposition on stationary phases like silica gel. Common solvent systems for recrystallization include ethyl acetate/hexanes, toluene, and diethyl ether.[18][19][20]
Q4: How does pH affect the stability of my boronic ester during aqueous workup?
A4: The stability of boronic esters is highly pH-dependent.
-
Acidic Conditions: Mildly acidic conditions can promote hydrolysis back to the boronic acid.[3][21]
-
Neutral Conditions: Many boronic esters exhibit reasonable stability at neutral pH.[3]
-
Basic Conditions: While strong basic conditions are used to cleave some boronic esters (like MIDA boronates), mild aqueous base can also lead to hydrolysis.[12][22] The optimal pH for stability during workup will depend on the specific boronic ester. It is generally advisable to perform extractions at neutral or slightly acidic pH and to minimize contact time with the aqueous phase.[23]
Section 2: Troubleshooting Guides
This section provides structured guidance for resolving specific issues encountered during the purification of boronic esters.
Issue 1: Significant Product Loss and Streaking during Silica Gel Chromatography
Symptoms:
-
Low recovery of the desired boronic ester after column chromatography.
-
Streaking or tailing of the product spot on TLC.
-
Presence of a baseline spot on TLC, corresponding to the polar boronic acid.[5]
Causality Analysis: This is a classic sign of on-column decomposition or strong adsorption. The Lewis acidic boron center is interacting with the silanol groups of the silica gel, leading to hydrolysis or irreversible binding.[24]
Troubleshooting Workflow:
A workflow for troubleshooting product loss on silica gel.
Solutions:
-
Modify the Silica Gel:
-
Boric Acid Impregnation: Treating the silica gel with a boric acid solution can suppress the over-adsorption of pinacol boronic esters, leading to improved recovery.[6][7][24] This is thought to work by reducing the Lewis basicity of the silica surface.
-
Deactivation with a Base: For some compounds, deactivating the silica gel by slurring it with a small amount of a non-nucleophilic base like triethylamine in the eluent can mitigate decomposition. Caution: This may not be suitable for base-sensitive compounds.
-
-
Switch to a More Stable Boronic Ester:
-
MIDA Boronates: If possible, convert the boronic acid to its MIDA ester. MIDA boronates are generally very stable on silica gel.[12][15]
-
Sterically Hindered Esters: Consider using more sterically demanding diols like 1,1,2,2-tetraethylethylene glycol (Epin) to form the boronic ester. These have been shown to be stable to conventional silica gel chromatography.[9][11][25]
-
-
Employ Alternative Purification Techniques:
-
Recrystallization: If the boronic ester is a solid, recrystallization is an excellent alternative to chromatography.[17][18]
-
Preparative HPLC: Reversed-phase HPLC can be a good option, but care must be taken to select a stationary phase with low silanol activity to minimize on-column hydrolysis.[26]
-
Purification via BF3K Salts: Boronic esters can be converted to their corresponding potassium trifluoroborate (BF3K) salts, which are often highly crystalline and can be purified by recrystallization. The boronic acid can then be regenerated if needed.[18]
-
Issue 2: Hydrolysis During Aqueous Workup
Symptoms:
-
Appearance of the corresponding boronic acid in the crude NMR spectrum after extraction.
-
Reduced yield of the desired boronic ester.
Causality Analysis: Boronic esters can be labile to hydrolysis, especially under acidic or basic conditions, or with prolonged exposure to water.[3][4]
Solutions:
-
Minimize Contact Time: Perform aqueous extractions quickly.
-
Control pH: Use buffered aqueous solutions at or near neutral pH for washes. Avoid strongly acidic or basic conditions unless intended for deprotection.[23]
-
Use Brine Washes: Wash the organic layer with saturated sodium chloride solution (brine) to remove bulk water before drying with a desiccant like MgSO₄ or Na₂SO₄.
-
Phase-Switching Extraction for Deprotection: In some cases, specific protocols can be used to facilitate the separation of the boronic acid from the diol after a deprotection step.[27][28]
Section 3: In-Depth Protocols
Protocol 1: Purification of Pinacol Boronic Esters using Boric Acid-Impregnated Silica Gel
This protocol is adapted from the method developed by Hitosugi et al.[24]
Materials:
-
Silica gel for flash chromatography
-
Boric acid
-
Ethanol
-
Crude pinacol boronic ester
-
Appropriate eluent system
Step-by-Step Procedure:
-
Preparation of Boric Acid-Impregnated Silica Gel: a. Prepare a 5% w/v solution of boric acid in a suitable solvent (e.g., ethanol). b. Add the silica gel to the boric acid solution and gently shake or stir the slurry for 1 hour. c. Remove the solvent by filtration. d. Wash the treated silica gel with fresh ethanol. e. Dry the silica gel in a vacuum oven at 60°C for 1.5 hours.
-
Column Chromatography: a. Pack a column with the boric acid-impregnated silica gel using your chosen eluent. b. Load the crude pinacol boronic ester onto the column. c. Elute the column with the appropriate solvent system, monitoring the fractions by TLC. d. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Conversion to and Purification of MIDA Boronates
This protocol is a general procedure based on the high stability of MIDA boronates.[12][15]
Materials:
-
Crude boronic acid or boronic ester
-
N-methyliminodiacetic acid (MIDA)
-
Solvent (e.g., THF, DMSO)
-
Dean-Stark apparatus (if starting from boronic acid)
-
Silica gel for flash chromatography
-
Appropriate eluent system
Step-by-Step Procedure:
-
Formation of the MIDA Boronate:
-
From Boronic Acid: To a solution of the crude boronic acid, add a slight excess of MIDA. Perform a Dean-Stark azeotropic dehydration to form the MIDA boronate.
-
From Boronic Ester (Transesterification): In some cases, MIDA boronates can be formed by transesterification from other boronic esters, though this may require specific conditions.
-
-
Purification: a. After the reaction is complete, remove the solvent under reduced pressure. b. The crude MIDA boronate can often be purified directly by silica gel chromatography.[13][14] MIDA boronates are typically well-behaved on silica. c. Alternatively, due to their often crystalline nature, MIDA boronates can be purified by recrystallization.[12]
Section 4: Data Summary
| Boronic Ester Type | Stability on Silica Gel | Common Purification Methods | Key Considerations |
| Pinacol (Bpin) | Generally low; prone to hydrolysis and adsorption[1][2] | Boric acid-treated silica gel[6][7], Recrystallization[17], Conversion to BF3K salts[18] | Often requires modified chromatographic conditions or non-chromatographic methods. |
| Pinanediol | More stable than Bpin due to sterics[3][4] | Silica gel chromatography, Recrystallization | Can be prone to epimerization under basic conditions.[23] |
| Epin | High stability[9][11][25] | Standard silica gel chromatography[2][10] | The bulky ethyl groups provide steric protection to the boron center. |
| MIDA | Very high stability[12][13][14] | Standard silica gel chromatography, Recrystallization[15] | Stable, crystalline solids. Deprotection requires mild aqueous base.[22] |
| Catechol | Reasonably stable under non-dramatic hydrolytic conditions[5] | Recrystallization[20], Chromatography (can be sensitive) | Stability can be modulated by substituents on the catechol ring.[21] |
References
- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 12. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 14. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. US9085590B2 - Protecting groups for boronic acids - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Efficiently self-healing boronic ester crystals - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05640H [pubs.rsc.org]
- 21. Stabilization of catechol–boronic ester bonds for underwater self-healing and recycling of lipophilic bulk polymer in wider pH range - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 22. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. academic.oup.com [academic.oup.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. tandfonline.com [tandfonline.com]
- 27. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02278B [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to Borylation Reagents: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vs. Bis(pinacolato)diboron
In the realm of modern organic synthesis, the creation of carbon-boron bonds is a foundational strategy for molecular construction. The resulting boronate esters are exceptionally versatile intermediates, most famously utilized in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. For chemists aiming to install the widely used pinacolborane (Bpin) moiety, two reagents stand out from the extensive toolkit: the workhorse bis(pinacolato)diboron (B2pin2) and the increasingly popular 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrO-Bpin) .
While both reagents accomplish the same net transformation, their distinct structures, reactivity profiles, and handling requirements present a critical choice for the discerning researcher. This guide offers an in-depth, objective comparison, supported by experimental data, to illuminate the nuances of each reagent and guide the selection process in both research and drug development settings.
Core Comparison: A Tale of Two Boranes
The fundamental difference between these reagents lies in their structure: iPrO-Bpin is a monomeric boronic ester, while B2pin2 is a dimeric compound featuring a boron-boron bond. This seemingly subtle distinction has profound implications for their application in catalysis.
| Feature | This compound (iPrO-Bpin) | Bis(pinacolato)diboron (B2pin2) |
| Structure | Monomeric Boronic Ester | Dimeric Diboron |
| Molecular Weight | 186.06 g/mol [1][2] | 253.94 g/mol [3][4] |
| Physical State | Colorless liquid[2][5] | Colorless crystalline solid[3][4] |
| General Reactivity | Often more reactive, enabling milder conditions and lower catalyst loadings. | A robust and widely used standard, but can require more forcing conditions. |
| Key Applications | Miyaura borylation, C-H borylation, Suzuki-Miyaura coupling.[6][7][8] | Miyaura borylation, C-H borylation, Suzuki-Miyaura coupling.[3][9][10][11] |
| Handling | Moisture-sensitive liquid; requires careful handling under inert atmosphere.[8] | Relatively stable solid that can be handled in air for short periods.[4][9][12][13] |
Mechanistic Divergence: The Root of Performance Differences
The efficiency of many catalytic borylation reactions hinges on the generation of an active metal-boryl species. The pathways to this key intermediate are different for B2pin2 and iPrO-Bpin, explaining their varied performance.
Bis(pinacolato)diboron (B2pin2) , with its strong B-B bond, typically requires a low-valent transition metal catalyst (e.g., Pd(0), Ir(I)) to undergo an oxidative addition step.[14] This cleavage of the diboron reagent is essential to form the active [M]-Bpin complex that participates in the catalytic cycle.
This compound (iPrO-Bpin) , being a monomer, can engage with the catalyst through alternative, often more facile, pathways. In many iridium-catalyzed C-H borylation reactions, for instance, iPrO-Bpin can react with a metal-hydride intermediate in a concerted fashion, bypassing the need for a formal oxidative addition step that is rate-limiting for B2pin2. This leads to significantly faster reactions under milder conditions.
Caption: Contrasting activation mechanisms for B2pin2 and iPrO-Bpin in catalytic borylation.
Performance in Practice: Iridium-Catalyzed Aromatic C-H Borylation
The direct functionalization of C–H bonds is a paramount goal in modern chemistry for its atom economy. In this area, the superior reactivity of iPrO-Bpin is particularly evident. While B2pin2 is the traditional reagent, iPrO-Bpin frequently allows for more efficient catalysis, especially with directing groups.[15][16]
Experimental Protocol: Directed C-H Borylation of 2-Phenylpyridine
This protocol illustrates a typical application where iPrO-Bpin provides a significant advantage in efficiency.
Objective: To synthesize 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine via a directed C-H borylation.
Materials:
-
[Ir(cod)OMe]2 (Iridium catalyst precursor)
-
dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (Ligand)
-
2-Phenylpyridine (Substrate)
-
This compound (iPrO-Bpin) (Borylating Agent)
-
Anhydrous Cyclohexane (Solvent)
Procedure:
-
Catalyst Pre-formation: In a nitrogen-filled glovebox, add [Ir(cod)OMe]2 (0.5 mol%) and dtbpy (1.0 mol%) to a reaction vial. Add half of the total anhydrous cyclohexane and stir for 15 minutes at room temperature. This step allows for the formation of the active iridium catalyst.
-
Reaction Assembly: To the catalyst solution, add the 2-phenylpyridine (1.0 equiv) and iPrO-Bpin (1.2 equiv), followed by the remaining cyclohexane.
-
Reaction: Seal the vial and stir the mixture at room temperature (25 °C) for 1-2 hours. Monitor the reaction progress by GC-MS or TLC.
-
Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure borylated product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The iridium catalyst and iPrO-Bpin are sensitive to air and moisture, necessitating the use of a glovebox and anhydrous solvent to prevent degradation and ensure high catalytic activity.
-
Ligand: The bulky dtbpy ligand is crucial for stabilizing the iridium center and promoting the C-H activation step, enhancing both the rate and selectivity of the reaction.
-
Reagent Stoichiometry: A slight excess of iPrO-Bpin is used to drive the reaction to completion and compensate for any potential side reactions or minor degradation of the reagent.
-
Solvent: Cyclohexane is an inert, non-coordinating solvent that is ideal for this transformation, as it does not compete for coordination sites on the metal catalyst.
Caption: Streamlined workflow for directed C-H borylation using iPrO-Bpin.
Making the Call: Which Reagent Should You Choose?
The selection between iPrO-Bpin and B2pin2 is a strategic decision based on the specific demands of the synthesis.
-
Choose iPrO-Bpin when:
-
High reactivity is needed: For challenging C-H borylations, sterically hindered substrates, or when aiming for very high yields.
-
Mild conditions are a priority: Its ability to react at lower temperatures can be crucial for thermally sensitive substrates.
-
Reducing catalyst loading is a goal: The higher efficiency often allows for a reduction in the amount of expensive precious metal catalyst.
-
-
Choose B2pin2 when:
-
A robust, well-established procedure is preferred: It is the most widely used and documented reagent for Miyaura borylation of aryl halides.[9][11][14][17]
-
Cost is a primary driver for large-scale synthesis: B2pin2 is generally more economical than iPrO-Bpin.
-
Ease of handling is important: As a stable, crystalline solid, it is less demanding to handle and store than the moisture-sensitive liquid iPrO-Bpin.[4][10][12]
-
Conclusion
Both this compound and bis(pinacolato)diboron are indispensable tools for constructing carbon-boron bonds. B2pin2 remains the reliable and cost-effective standard for many applications, particularly the palladium-catalyzed borylation of aryl halides. However, iPrO-Bpin represents a significant advance in reactivity, offering a powerful solution for overcoming challenging substrates and enabling highly efficient C-H functionalization under remarkably mild conditions. By understanding the distinct reactivity profiles and practical considerations of each reagent, researchers can make an informed choice, optimizing their synthetic routes for efficiency, scope, and elegance.
References
- 1. This compound(Isopropoxyboronic acid pinacol ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Isopropoxyboronic Acid Pinacol Ester [commonorganicchemistry.com]
- 3. Bis(pinacolato)diboron [commonorganicchemistry.com]
- 4. Bis(pinacolato)diboron - Wikipedia [en.wikipedia.org]
- 5. This compound 98 61676-62-8 [sigmaaldrich.com]
- 6. This compound | 61676-62-8 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Cas 61676-62-8,this compound | lookchem [lookchem.com]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. nbinno.com [nbinno.com]
- 11. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Investigating the stability and reactivity of B2Pin2 under ambient conditions - American Chemical Society [acs.digitellinc.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Hidden role of borane in directed C-H borylation: Rate enhancement through autocatalysis - American Chemical Society [acs.digitellinc.com]
- 17. catalysis-consulting.com [catalysis-consulting.com]
A Senior Application Scientist's Guide to the ¹H NMR Characterization of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its Analogs
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of synthetic intermediates is paramount. Boronate esters, particularly pinacol derivatives, are foundational building blocks in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. Their purity and structural integrity, which are critical for reaction efficiency and the quality of the final active pharmaceutical ingredient, are routinely assessed by Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide provides an in-depth analysis of the ¹H NMR characterization of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a common and versatile boronate ester. We will delve into the expected spectral features, compare its NMR signature with that of relevant alternatives, and provide field-proven protocols for sample preparation and spectral acquisition.
The Significance of Boronate Esters in Drug Discovery
Boronate esters are key intermediates in the synthesis of a vast array of pharmaceuticals. Their stability, ease of handling compared to boronic acids, and high reactivity in palladium-catalyzed cross-coupling reactions make them indispensable tools for constructing complex molecular architectures. The isopropoxy pinacol boronate ester, in particular, serves as a readily available and reactive precursor for the introduction of a boronate moiety.
A clear understanding of the ¹H NMR spectrum of these compounds is not merely an academic exercise; it is a crucial quality control step. Impurities, degradation products (such as the corresponding boronic acid from hydrolysis), or residual starting materials can all be readily identified and quantified by a careful analysis of the ¹H NMR spectrum, ensuring the integrity of subsequent synthetic steps.
¹H NMR Spectral Analysis of this compound
The structure of this compound features three distinct proton environments that will give rise to characteristic signals in the ¹H NMR spectrum.
Molecular Structure and Proton Environments
Caption: Key proton environments in this compound.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| (a) Isopropoxy CH | 4.2 - 4.5 | Septet | ~ 6.2 | 1H |
| (b) Isopropoxy CH₃ | ~ 1.2 | Doublet | ~ 6.2 | 6H |
| (c) Pinacol CH₃ | ~ 1.3 | Singlet | - | 12H |
Justification for Predictions:
-
Isopropoxy Methine Proton (a): This proton is attached to a carbon bonded to an oxygen atom, which is in turn bonded to the boron. This deshielding environment is expected to result in a chemical shift in the range of 4.2-4.5 ppm. Due to coupling with the six neighboring equivalent methyl protons, the signal will appear as a septet with a typical ³JHH coupling constant of around 6.2 Hz.
-
Isopropoxy Methyl Protons (b): These six equivalent protons are on carbons adjacent to the methine proton. Their signal is expected to appear around 1.2 ppm. Coupling to the single methine proton will split this signal into a doublet, again with a ³JHH of approximately 6.2 Hz.
-
Pinacol Methyl Protons (c): The twelve equivalent protons of the four methyl groups on the pinacol backbone are in a magnetically equivalent environment. They are not coupled to any other protons, and thus will appear as a sharp singlet. Based on data from numerous other pinacol boronate esters, their chemical shift is consistently observed around 1.3 ppm.[1]
Comparative Analysis with Alternative Boronate Esters
To provide a practical context for the ¹H NMR characterization, the following table compares the spectral data of this compound with other commonly used pinacol boronate esters. This comparison highlights how the nature of the substituent on the boron atom influences the chemical shifts of the pinacol protons.
Table 1: ¹H NMR Data for Selected Pinacol Boronate Esters (400 MHz, CDCl₃)
| Compound | Pinacol CH₃ (δ, ppm) | Other Signals (δ, ppm) | Reference |
| This compound | ~ 1.3 (s, 12H) | ~ 4.3 (septet, 1H), ~ 1.2 (d, 6H) | Predicted |
| 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1.26 (s, 12H) | 3.51 (s, 3H) | [1] |
| 2-(Benzyloxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1.15 (s, 12H) | 7.35–7.03 (m, 5H), 4.83 (s, 2H) | [1] |
| 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1.35 (s, 12H) | 7.81 (d, 2H), 7.46 (t, 1H), 7.36 (t, 2H) |
As evident from the table, the chemical shift of the pinacol methyl protons remains relatively constant, typically appearing as a sharp singlet between 1.15 and 1.35 ppm. This consistent signal serves as a reliable diagnostic marker for the presence of the pinacol boronate ester moiety. The signals for the alkoxy or aryl substituent, however, are highly diagnostic for the specific compound.
Experimental Protocols for ¹H NMR Characterization
The following protocols provide a robust framework for the preparation and analysis of boronate ester samples by ¹H NMR. Adherence to these procedures is crucial for obtaining high-quality, reproducible data.
Experimental Workflow
Caption: A generalized workflow for the ¹H NMR characterization of boronate esters.
Protocol 1: Standard Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the boronate ester into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆). Chloroform-d is a common choice due to its good dissolving power for many organic compounds.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping: Cap the NMR tube securely.
Protocol 2: Sample Preparation for Air- and Moisture-Sensitive Boronate Esters
Many boronate esters are sensitive to atmospheric moisture, which can lead to hydrolysis to the corresponding boronic acid. For such compounds, the following modified protocol is recommended.
-
Inert Atmosphere: Perform all manipulations under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Dry Solvents: Use freshly dried deuterated solvents. Solvents can be dried over molecular sieves.
-
Sample Preparation:
-
In a glovebox, weigh the boronate ester into a vial.
-
Add the dry, degassed deuterated solvent.
-
After dissolution, transfer the solution to an NMR tube.
-
-
Sealing: For prolonged storage or for highly sensitive compounds, the NMR tube can be flame-sealed or a J-Young NMR tube with a resealable Teflon valve can be used.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The inclusion of an internal standard, such as tetramethylsilane (TMS) at 0 ppm, provides a reliable reference point for chemical shifts. The characteristic and highly reproducible signal of the pinacol methyl protons serves as an internal confirmation of the boronate ester moiety. Furthermore, the expected multiplicities and coupling constants for the isopropoxy group provide a further layer of structural confirmation. Any deviation from the expected pattern should prompt further investigation into the sample's purity and integrity.
Conclusion
The ¹H NMR characterization of this compound is a straightforward yet critical analytical procedure for ensuring the quality of this important synthetic intermediate. By understanding the predicted spectral features and comparing them with those of related boronate esters, researchers can confidently assess the identity and purity of their material. The implementation of robust sample preparation and spectral acquisition protocols, particularly for sensitive compounds, is essential for obtaining reliable and reproducible results, thereby upholding the principles of scientific integrity in drug discovery and development.
References
A Comparative Guide to the Analysis of Miyaura Borylation Reaction Mixtures: GC-MS vs. Alternative Methods
An In-Depth Technical Guide
As a Senior Application Scientist, my experience in reaction analysis has repeatedly demonstrated that the success of a synthetic route is critically dependent on the quality of its analytical support. The Miyaura borylation, a cornerstone of modern synthetic chemistry for creating essential boronic ester intermediates for Suzuki couplings, is no exception.[1][2] The reaction mixture—a dynamic blend of aryl halides, diboron reagents, palladium catalysts, bases, solvents, the desired boronic ester product, and potential byproducts—presents a significant analytical challenge. Choosing the right analytical tool is not merely a procedural step; it is fundamental to optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product.
This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with its primary alternatives, High-Performance Liquid Chromatography (HPLC/UPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the analysis of Miyaura borylation reactions. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.
Deep Dive: GC-MS for Miyaura Borylation Analysis
GC-MS is a powerful and widely adopted technique for reaction monitoring due to its exceptional chromatographic efficiency and the definitive structural identification provided by mass spectrometry.[3] For the Miyaura borylation, it offers a robust method for separating and identifying volatile components in the reaction mixture.
The Critical Hurdle: Volatility and Stability
The primary challenge in applying GC to this reaction is the nature of the analytes themselves. While the pinacol boronate ester product is often sufficiently volatile for GC analysis, the corresponding boronic acids (which may be present from hydrolysis or as starting materials) are not.[4][5] They are polar, non-volatile compounds that will not elute from a GC column under normal conditions.
Furthermore, pinacol boronate esters, while more stable than many other boronic esters, are susceptible to hydrolysis, especially in the presence of water during sample preparation or analysis.[4][5] This instability can lead to inaccurate quantification and a misleading representation of the reaction's progress.
The Causality Behind Derivatization
To overcome the volatility issue with boronic acids, derivatization is often necessary. This process converts the polar, non-volatile acid into a more volatile and thermally stable derivative suitable for GC analysis.[6] For instance, if one were analyzing for a boronic acid impurity, reacting the sample with an excess of a diol like pinacol converts the boronic acid into its corresponding pinacol ester, allowing for its detection and quantification by GC-MS.[3] This choice is causal: we are chemically modifying the analyte to make it compatible with the physical requirements of the analytical technique.
GC-MS Experimental Workflow
The following diagram outlines a typical workflow for the GC-MS analysis of a Miyaura borylation reaction.
Caption: GC-MS workflow for Miyaura borylation analysis.
Detailed Experimental Protocol: GC-MS Analysis
This protocol is designed as a self-validating system for monitoring the conversion of an aryl bromide to its corresponding pinacol boronate ester.
-
Sample Preparation:
-
At a designated time point, carefully withdraw a small aliquot (e.g., 50 µL) from the vigorously stirred reaction mixture.
-
Immediately quench the aliquot in a vial containing 1 mL of a biphasic mixture of ethyl acetate and saturated aqueous sodium bicarbonate. The aqueous layer stops the reaction and neutralizes acids.
-
Vortex the vial for 30 seconds. Allow the layers to separate.
-
Carefully transfer the top organic layer to a new vial containing a small amount of anhydrous sodium sulfate. This step is critical to remove residual water that could hydrolyze the boronate ester.[4]
-
Filter the dried organic solution into a GC vial.
-
Add an internal standard (e.g., dodecane) and dilute with additional ethyl acetate to a final volume suitable for GC-MS injection. The internal standard is crucial for accurate quantification, correcting for injection volume variations.[7]
-
-
Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: A nonpolar stationary phase is recommended, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), which separates compounds primarily based on boiling point.[6]
-
Injection: 1 µL, Split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C, and hold for 5 minutes. This program ensures separation of lower-boiling point starting materials from the higher-boiling point product.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (e.g., m/z 40-550) for initial identification. For quantification, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[3]
-
Comparative Analysis: GC-MS vs. The Alternatives
While GC-MS is highly effective, it is not universally applicable. The choice of analytical technique should be dictated by the specific question being asked.
High-Performance Liquid Chromatography (HPLC/UPLC)
HPLC operates at or near ambient temperature, making it ideal for thermally labile compounds. However, it presents its own set of challenges for this application.
-
Advantages:
-
No volatility requirement; can analyze boronic acids directly.
-
Reduced risk of thermal degradation compared to GC.
-
-
Disadvantages:
-
Hydrolytic Instability: The aqueous mobile phases common in reversed-phase HPLC can cause on-column hydrolysis of the pinacol boronate ester product, leading to poor peak shape and inaccurate results.[4][5]
-
Poor Retention: Boronic acids are polar and may have poor retention on standard C18 columns.[5]
-
Derivatization for Sensitivity: For LC-MS analysis, derivatization with reagents like N-methyliminodiacetic acid (MIDA) can be employed to create a stable, cyclic boronate ester that is more amenable to reversed-phase chromatography and enhances ionization for MS detection.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and is often used to monitor reaction kinetics for major components.[10]
-
Advantages:
-
Non-destructive analysis.
-
Provides detailed structural information, confirming the identity of products and intermediates.
-
Quantitative (qNMR) analysis of major components is possible with an internal standard, without the need for analyte-specific calibration curves.
-
¹¹B NMR is specific to boron-containing species and can be used to track the consumption of diboron reagents and formation of the boronate ester.[1]
-
-
Disadvantages:
-
Low Sensitivity: NMR is significantly less sensitive than MS-based methods, making it unsuitable for detecting or quantifying trace-level impurities or byproducts.
-
Signal Overlap: Complex reaction mixtures can result in crowded spectra with overlapping peaks, complicating interpretation and quantification.
-
Decision Framework: Choosing the Right Tool
The selection of an analytical technique is a logical process based on the experimental goals.
Caption: Decision tree for selecting an analytical method.
Performance Comparison Summary
The table below provides a clear, objective comparison of the three techniques for analyzing Miyaura borylation reactions.
| Parameter | GC-MS | HPLC/UPLC-MS | NMR Spectroscopy |
| Sensitivity | High to Very High (ppm-ppb) | High (ppm-ppb) | Low (requires >0.1% concentration) |
| Selectivity | Very High (chromatography + mass) | Very High (chromatography + mass) | Moderate (potential peak overlap) |
| Speed | Fast (typically 15-30 min/sample) | Moderate (typically 10-20 min/sample) | Fast (for a single spectrum) |
| Sample Prep | Moderate (requires extraction, drying, sometimes derivatization) | Moderate (may require derivatization for stability/sensitivity) | Simple (dilution in deuterated solvent) |
| Key Challenge | Analyte volatility & thermal stability | Analyte stability in mobile phase | Low sensitivity, spectral complexity |
| Information | Quantitative, Structural (fragmentation) | Quantitative, Structural (molecular ion) | Quantitative, Definitive Structure |
Conclusion and Expert Recommendations
The optimal analytical strategy for monitoring a Miyaura borylation reaction is not a one-size-fits-all solution. It requires a nuanced approach based on the specific goals of the analysis.
-
Choose GC-MS for routine, high-throughput monitoring of reactions where the primary product is a volatile pinacol boronate ester. Its high resolution, sensitivity, and the structural information from mass spectrometry make it an invaluable tool for process optimization and impurity profiling, provided that sample preparation is meticulously performed to exclude water.
-
Choose HPLC/UPLC-MS when dealing with thermally labile substrates or products, or when direct analysis of non-volatile boronic acids is required. Be mindful of the potential for on-column hydrolysis and consider specialized methods, such as using aprotic diluents or derivatization, to ensure data integrity.[4][5]
-
Choose NMR Spectroscopy for unambiguous structural confirmation of the main product and for tracking the kinetics of major reaction components. Its non-destructive nature and quantitative capabilities (with an internal standard) are significant advantages, though it lacks the sensitivity needed for trace analysis.
By understanding the fundamental principles, strengths, and limitations of each technique, researchers, scientists, and drug development professionals can make informed decisions, leading to more efficient reaction development and a deeper understanding of the chemistry at play.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium Catalysts for Borylation: A Comparative Analysis
For researchers in medicinal chemistry and materials science, the creation of carbon-boron (C-B) bonds via borylation is a foundational step, unlocking access to the versatile boronic acids and esters essential for Suzuki-Miyaura cross-coupling and other transformations.[1][2] The palladium-catalyzed Miyaura borylation stands as the preeminent method for this task, celebrated for its mild conditions and broad functional group tolerance.[2][3] However, the term "palladium catalyst" encompasses a vast and evolving landscape of catalytic systems, each with distinct efficiencies, substrate scopes, and operational requirements.
This guide provides an in-depth comparison of prominent palladium catalyst systems for borylation. Moving beyond a simple catalog of options, we will dissect the mechanistic underpinnings, compare performance based on experimental data, and provide detailed protocols. Our objective is to equip you, the practicing scientist, with the rationale to select the optimal catalyst for your specific synthetic challenge, maximizing efficiency and ensuring reproducible results.
The Engine of Borylation: Mechanistic Insights into the Catalytic Cycle
Understanding the catalytic cycle is paramount to troubleshooting reactions and rationally selecting a catalyst. The generally accepted mechanism for the Miyaura borylation proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: A low-valent Pd(0) species, the active catalyst, reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive aryl chlorides.
-
Transmetalation: The Pd(II) complex reacts with the boron reagent. The precise mechanism of this step has been a subject of study, but a key pathway involves the exchange of the halide on the palladium with an alkoxide or acetate from the base (e.g., KOAc).[4] This Pd-O bond is more reactive towards the diboron reagent, facilitating the transfer of the boryl group to the palladium center and forming a new Pd(II)-Boryl species.[4]
-
Reductive Elimination: The aryl and boryl groups on the palladium complex couple, forming the desired aryl boronate ester (Ar-Bpin) and regenerating the active Pd(0) catalyst, which re-enters the cycle.
The choice of ligand, base, and palladium source critically influences the efficiency of each step in this cycle.
Caption: Figure 1: Simplified Catalytic Cycle for Miyaura Borylation.
A Comparative Analysis of Palladium Catalyst Systems
The evolution of palladium catalysis has moved from generating the active Pd(0) species in situ from a palladium salt and a separate ligand to using well-defined, pre-formed catalysts that offer superior stability and reproducibility.[5]
| Catalyst System | Key Features & Ligands | Substrate Scope | Typical Conditions | Advantages | Disadvantages |
| Simple Pd Salts | Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄ | Primarily aryl iodides & bromides. Less effective for chlorides.[1] | High Temp (80-110 °C), 2-5 mol% Pd | Low cost, readily available. | Air-sensitive, lower activity for challenging substrates, higher catalyst loadings often needed.[1] |
| Buchwald Ligands / Precatalysts | Ligands: XPhos, SPhos, RuPhos. Precatalysts: XPhos Pd G3/G4. | Excellent for aryl chlorides, bromides, iodides, and triflates. Tolerates steric hindrance.[1] | Room Temp to 80 °C, 0.5-2 mol% Pd | High activity, broad scope, good functional group tolerance, lower catalyst loadings.[1][6] | Higher cost of ligands and precatalysts. |
| PEPPSI™ Catalysts | PEPPSI-IPr, PEPPSI-IPent. (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) | Broadly applicable to aryl chlorides and other halides.[7] | 50-100 °C, 0.5-3 mol% Pd | Air- and moisture-stable, easy to handle, highly active.[7] | Can be less effective than Buchwald systems for highly sterically demanding substrates. |
| "Ligandless" Systems | Pd(OAc)₂ with phase-transfer catalyst (e.g., TBAB) in aqueous media. | Effective for less challenging, often electron-deficient, aryl halides.[5] | 80-100 °C, 1-3 mol% Pd | Simplicity, low cost, environmentally friendlier solvents.[5] | Limited substrate scope, not suitable for complex or sensitive substrates. |
Table 1: Performance Comparison of Key Palladium Catalyst Systems for Borylation.
Field-Proven Experimental Protocols
The trustworthiness of a protocol lies in its reproducibility. Below are two detailed methodologies representing both traditional and modern approaches to palladium-catalyzed borylation. The causality behind each step is explained to provide a self-validating framework.
Protocol 1: In-situ Catalyst Generation for Borylation of an Aryl Bromide
This protocol details a common and effective method using a readily available palladium source (Pd₂(dba)₃) and a Buchwald-type ligand (XPhos). This approach is highly versatile and benefits from the high activity imparted by the electron-rich, bulky phosphine ligand.
Caption: Figure 2: Workflow for In-Situ Catalyzed Borylation.
Methodology:
-
System Preparation (The "Why"): To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.2 equiv), and potassium acetate (KOAc, 3.0 equiv). Causality: Flame-drying removes adsorbed water, which can hydrolyze the boron reagent and interfere with the catalyst. KOAc is a crucial, moderately strong base that facilitates the transmetalation step without promoting premature Suzuki coupling of the product.[4]
-
Catalyst Addition (The "Why"): In a separate vial, weigh tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd) and XPhos (0.022 mmol, 2.2 mol%). Add these solids to the Schlenk flask. Causality: The ligand-to-palladium ratio is critical; a slight excess of ligand ensures all palladium centers are complexed, preventing the formation of palladium black and maintaining catalytic activity.
-
Inert Atmosphere (The "Why"): Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Causality: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive. An inert atmosphere is essential for catalyst longevity and reaction efficiency.
-
Solvent & Reaction (The "Why"): Add anhydrous 1,4-dioxane (5 mL) via syringe. Place the flask in a preheated oil bath at 80 °C and stir vigorously. Causality: Anhydrous solvent is used to prevent unwanted side reactions. Heating provides the necessary activation energy for the oxidative addition of the aryl bromide.
-
Monitoring and Work-up (The "Why"): Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-12 hours). Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Causality: The aqueous work-up removes the inorganic base (KOAc) and other water-soluble byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure aryl boronate ester.
Protocol 2: Using a PEPPSI™ Precatalyst for Borylation of an Aryl Chloride
This protocol leverages an air- and moisture-stable Pd(II)-NHC (N-Heterocyclic Carbene) precatalyst, simplifying the reaction setup. PEPPSI-type catalysts are particularly effective for the more challenging borylation of aryl chlorides.[7]
Methodology:
-
System Preparation (The "Why"): To a screw-cap vial equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and [IPr-PEPPSI] catalyst (0.02 mmol, 2 mol%). Causality: PEPPSI catalysts are bench-stable, so rigorous exclusion of air during weighing is not necessary, simplifying the setup. A stronger base like K₃PO₄ is often required to facilitate the more difficult oxidative addition of aryl chlorides.[1]
-
Solvent & Reaction (The "Why"): Add anhydrous THF or CPME (5 mL). Seal the vial tightly with a Teflon-lined cap and place it in a preheated aluminum heating block at 80-100 °C. Causality: The sealed vial prevents solvent evaporation and maintains an inert atmosphere generated by solvent vapor pressure at elevated temperatures.
-
Monitoring and Work-up: Stir the reaction for 4-24 hours, monitoring by GC-MS. After completion, cool the reaction to room temperature. Filter the mixture through a short plug of Celite®, washing with ethyl acetate. Causality: Filtering through Celite removes the inorganic base and any precipitated palladium, simplifying the subsequent work-up.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can often be used directly in the next step or purified further by silica gel chromatography if necessary.
Catalyst Selection Framework: A Decision-Making Guide
Choosing the right catalyst depends on a logical assessment of your substrate, desired reaction conditions, and project constraints.
Caption: Figure 3: Decision Tree for Palladium Catalyst Selection in Borylation.
Conclusion
The palladium-catalyzed borylation reaction is a powerful and indispensable tool in modern organic synthesis. While classical systems based on simple palladium salts laid the groundwork, the development of sophisticated phosphine ligands and stable, well-defined precatalysts like the Buchwald and PEPPSI systems has revolutionized the field. These modern catalysts offer unparalleled efficiency, broader substrate scope—especially for challenging aryl chlorides—and milder reaction conditions, often at significantly lower catalyst loadings.[1][6] By understanding the underlying mechanism and the distinct advantages of each catalyst class, researchers can confidently select the optimal system to accelerate their discovery and development programs.
References
- 1. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
The Researcher's Guide to Arylboronic Esters: A Comparative Analysis of Spectroscopic Data for Derivatives Synthesized with Isopropyl Pinacol Borate
For researchers, scientists, and professionals in drug development, the synthesis and characterization of arylboronic esters are fundamental to advancing modern organic chemistry, particularly in the realm of cross-coupling reactions. The choice of the borylating agent is a critical decision that influences reaction efficiency, substrate scope, and the purity of the final product. Among the various reagents available, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as isopropyl pinacol borate, has emerged as a valuable tool. This guide provides an in-depth comparison of the spectroscopic data for a series of arylboronic esters synthesized using this versatile reagent, offering field-proven insights into their characterization and a discussion of alternative synthetic routes.
The Strategic Advantage of Isopropyl Pinacol Borate
Arylboronic esters are indispensable intermediates in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The stability, ease of handling, and generally high yields associated with pinacol esters make them a preferred choice over their corresponding boronic acids, which can be prone to dehydration to form cyclic boroxines.
Isopropyl pinacol borate offers a distinct advantage in certain synthetic strategies. It is particularly effective in the borylation of aryl Grignard or organolithium reagents.[2][3] The isopropoxy group acts as a good leaving group upon nucleophilic attack by the organometallic species at the boron center, facilitating the formation of the desired arylboronic ester. While other borylating agents like bis(pinacolato)diboron (B₂pin₂) are widely used, especially in palladium-catalyzed C-H activation or cross-coupling with aryl halides, isopropyl pinacol borate provides a robust alternative, particularly for syntheses commencing from organometallic precursors.[4][5]
A Comparative Look at Spectroscopic Signatures
The precise characterization of synthesized arylboronic esters is paramount for their successful application in subsequent reactions. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for confirming the structure and purity of these compounds. Below, we present a comparative analysis of the expected spectroscopic data for a selection of aryl pinacol boronic esters.
Tabulated Spectroscopic Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for a series of representative aryl pinacol boronic esters. These values are compiled from various sources and represent typical data obtained in CDCl₃.[6][7][8]
Table 1: ¹H NMR Spectroscopic Data for Selected Aryl Pinacol Boronic Esters
| Aryl Group | Ar-H Chemical Shifts (δ, ppm) | Pinacol -CH₃ Chemical Shift (δ, ppm) |
| Phenyl | 7.82 (d, J = 7.6 Hz, 2H), 7.45 (t, J = 7.6 Hz, 1H), 7.35 (t, J = 7.6 Hz, 2H) | 1.35 (s, 12H) |
| 4-Methylphenyl (p-tolyl) | 7.70 (d, J = 8.0 Hz, 2H), 7.20 (d, J = 8.0 Hz, 2H) | 1.34 (s, 12H) |
| 4-Methoxyphenyl | 7.75 (d, J = 8.8 Hz, 2H), 6.90 (d, J = 8.8 Hz, 2H) | 1.33 (s, 12H) |
| 4-Chlorophenyl | 7.75 (d, J = 8.4 Hz, 2H), 7.35 (d, J = 8.4 Hz, 2H) | 1.35 (s, 12H) |
| 4-(Trifluoromethyl)phenyl | 7.95 (d, J = 8.2 Hz, 2H), 7.65 (d, J = 8.2 Hz, 2H) | 1.36 (s, 12H) |
Table 2: ¹³C NMR Spectroscopic Data for Selected Aryl Pinacol Boronic Esters
| Aryl Group | Ar-C Chemical Shifts (δ, ppm) | Pinacol C-O (δ, ppm) | Pinacol -CH₃ (δ, ppm) |
| Phenyl | 134.8, 131.3, 127.7, C-B (not always observed) | 83.8 | 24.9 |
| 4-Methylphenyl (p-tolyl) | 141.5, 134.9, 128.5, C-B (not always observed), 21.7 (-CH₃) | 83.7 | 24.9 |
| 4-Methoxyphenyl | 161.8, 136.5, 113.3, C-B (not always observed), 55.2 (-OCH₃) | 83.6 | 24.8 |
| 4-Chlorophenyl | 137.2, 136.3, 128.0, C-B (not always observed) | 84.0 | 24.9 |
| 4-(Trifluoromethyl)phenyl | 134.9, 132.0 (q, J = 32 Hz), 124.7 (q, J = 4 Hz), 124.2 (q, J = 272 Hz, -CF₃), C-B (not always observed) | 84.2 | 24.8 |
Note: The carbon atom attached to the boron (C-B) often exhibits a broad signal or is not observed in ¹³C NMR spectra due to quadrupolar relaxation of the boron nucleus.[7]
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. For the aryl pinacol boronic esters listed, the expected [M+H]⁺ or [M]⁺ ions should be observed with high accuracy.
Experimental Protocols and Mechanistic Insights
The synthesis of arylboronic esters using isopropyl pinacol borate typically involves the reaction of an aryl Grignard or aryllithium reagent with the borate ester.
Generalized Experimental Protocol: Synthesis from an Aryl Halide via a Grignard Reagent
-
Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of the corresponding aryl halide (e.g., bromobenzene) in an anhydrous ether solvent (e.g., THF or diethyl ether) dropwise. The reaction is often initiated with a small crystal of iodine or gentle heating. Stir the mixture until the magnesium is consumed.
-
Borylation: Cool the freshly prepared Grignard reagent to a low temperature (typically -78 °C to 0 °C). Add a solution of isopropyl pinacol borate in the same anhydrous solvent dropwise. The choice of non-cryogenic conditions can sometimes lead to the formation of undesired borinic acid derivatives, though gentle heating of the crude mixture can in some cases lead to equilibration to the desired boronic ester.[4]
-
Quenching and Work-up: Allow the reaction mixture to warm to room temperature and stir for a specified time. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization.
Mechanistic Rationale
The synthesis proceeds through a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic boron atom of the isopropyl pinacol borate. This forms a tetracoordinate borate complex. The subsequent elimination of the isopropoxymagnesium halide yields the final aryl pinacol boronic ester.
The following diagram illustrates the generalized reaction workflow.
Alternative Synthetic Pathways: A Comparative Overview
While the use of isopropyl pinacol borate with organometallic reagents is a powerful method, several other well-established procedures exist for the synthesis of arylboronic esters. The choice of method often depends on the available starting materials and the functional group tolerance required.
Palladium-Catalyzed Borylation of Aryl Halides (Miyaura Borylation)
This is perhaps the most common method for synthesizing arylboronic esters.[9] It involves the reaction of an aryl halide or triflate with a boron source, typically bis(pinacolato)diboron (B₂pin₂) or pinacolborane (HBpin), in the presence of a palladium catalyst and a base.[10][11][12]
Advantages:
-
Excellent functional group tolerance.
-
Wide availability of aryl halide starting materials.
Disadvantages:
-
Requires a transition metal catalyst, which can be costly and may require removal from the final product.
-
B₂pin₂ has a higher molecular weight, leading to lower atom economy.
Iridium-Catalyzed C-H Borylation of Arenes
Direct C-H activation offers an atom-economical approach to arylboronic esters, avoiding the need for pre-functionalized aryl halides.[13][14] Iridium catalysts are commonly employed for this transformation, often with B₂pin₂ or HBpin as the boron source.
Advantages:
-
High atom economy.
-
Direct functionalization of unactivated C-H bonds.
Disadvantages:
-
Regioselectivity can be an issue, often favoring the sterically least hindered position.
-
Requires a precious metal catalyst.
Conclusion
The synthesis of arylboronic esters is a cornerstone of modern synthetic chemistry, and isopropyl pinacol borate represents a key reagent in the chemist's toolkit, especially for protocols involving organometallic intermediates. The spectroscopic data presented in this guide provide a reliable benchmark for the characterization of these valuable compounds. By understanding the nuances of different synthetic methodologies and the characteristic spectroscopic signatures of the resulting products, researchers can make informed decisions to optimize their synthetic strategies and accelerate their research and development efforts.
References
- 1. ftp.orgsyn.org [ftp.orgsyn.org]
- 2. Synthesis of Boronic Esters from Organometallic Reagents and Bis(pinacolato)diboron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Collection - Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives - Organic Process Research & Development - Figshare [figshare.com]
- 5. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 12. Item - Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane - figshare - Figshare [figshare.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. pubs.acs.org [pubs.acs.org]
The Strategic Advantage of In Situ Borylation: A Comparative Guide to 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For researchers at the forefront of chemical synthesis, particularly in the realms of pharmaceutical and materials science, the choice of reagents for carbon-carbon bond formation is a critical decision that dictates the efficiency, robustness, and elegance of a synthetic route. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, and at its heart lies the organoboron reagent. While stable, pre-formed boronic esters have become the workhorses of many laboratories, a more streamlined approach utilizing in situ borylation offers significant advantages. This guide provides an in-depth technical comparison of 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a premier reagent for in situ boronic ester formation, against other commonly employed boronic esters, supported by mechanistic insights and experimental data.
The Core Principle: Bypassing Isolation with In Situ Borylation
Traditional Suzuki-Miyaura protocols often involve the synthesis and isolation of a boronic acid or its corresponding ester, which is then used in the subsequent cross-coupling step. While effective, this two-step process can be time-consuming and may lead to reduced overall yields, especially when dealing with unstable or sensitive substrates. This compound (i-PrO-Bpin) offers a more efficient alternative by acting as a borylating agent, allowing for the direct conversion of an organometallic species (e.g., a Grignard or organolithium reagent) into its corresponding pinacol boronic ester in situ. This newly formed boronic ester can then be directly subjected to the Suzuki-Miyaura coupling conditions in the same reaction vessel, obviating the need for intermediate workup and purification.[1][2]
The primary advantage of this "one-pot" approach is the ability to handle transient or unstable boronic ester intermediates that might not survive isolation.[3] This is particularly beneficial for the synthesis of complex molecules where preserving functionality is paramount.
Mechanistic Insight: The Role of the Isopropoxy Group
The key to the functionality of this compound lies in the reactivity of the B-O bond of the isopropoxy group. When reacted with a nucleophilic organometallic reagent (R-M), the isopropoxy group acts as a leaving group, facilitating the formation of a new C-B bond and generating the desired pinacol boronic ester. The thermodynamic driving force for this reaction is the formation of a stable magnesium or lithium alkoxide.
References
Unraveling the Pace of Innovation: A Comparative Guide to Reaction Kinetics in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds.[1] However, achieving optimal efficiency and yield necessitates a deep understanding of its reaction kinetics. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the factors governing the rate of this pivotal transformation. By delving into the causality behind experimental choices and presenting comparative data, this document serves as a practical resource for reaction optimization and mechanistic elucidation.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle and Its Kinetic Bottlenecks
The generally accepted mechanism of the Suzuki-Miyaura coupling reaction is a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][2] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Understanding the kinetics of each step is paramount, as one typically acts as the rate-determining step (RDS), dictating the overall reaction velocity.
The Catalytic Cycle:
References
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Welcome to your essential safety and operational guide for handling 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as Isopropoxyboronic acid pinacol ester)[1]. As a cornerstone reagent in modern synthetic chemistry, particularly for the synthesis of boronic acid esters used in Suzuki cross-coupling reactions, its effective use is matched by the imperative for its safe handling[2][3]. This document moves beyond a simple checklist to provide a deep, procedural understanding rooted in the specific chemical properties of this compound. Our objective is to empower you, our fellow researchers, to work with confidence and uncompromising safety.
Foundational Hazard Analysis: Understanding the "Why"
Before any personal protective equipment (PPE) is selected or a procedure is initiated, a thorough understanding of the reagent's intrinsic hazards is paramount. The entire safety protocol is logically derived from this foundational knowledge. This compound is not merely a liquid; it is a multi-hazard substance requiring a multi-faceted defense strategy.
The primary risks are its flammability and its irritant properties upon contact[1]. Its flash point of 43°C (109.4°F) classifies it as a Category 3 Flammable Liquid[4]. This means that at temperatures at or above 43°C, it releases sufficient vapor to form an ignitable mixture with air. In a typical laboratory environment, numerous potential ignition sources exist—hot plates, stirring motors, and static electricity—making stringent control measures essential[5][6].
Simultaneously, the compound is classified as a skin and eye irritant, and may cause respiratory irritation[1]. This necessitates barrier protections to prevent direct contact and engineering controls to minimize inhalation exposure.
| Hazard Classification | Category | Hazard Statement | Key Implication |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapour[1][7] | Strict control of ignition sources is mandatory. |
| Skin irritation | Category 2 | H315: Causes skin irritation[1] | Dermal contact must be prevented via appropriate gloves and lab coats. |
| Eye irritation | Category 2 | H319: Causes serious eye irritation[1] | Mandatory eye protection to prevent splashes. |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[1] | Handling must occur in well-ventilated areas, primarily a fume hood. |
Core Directive: Multi-Layered Personal Protective Equipment (PPE)
The selection of PPE is not a static choice but a dynamic assessment based on the procedure being performed. The following recommendations constitute the minimum required protection.
Eye and Face Protection: Your First Line of Defense
Direct contact with the eyes can cause serious irritation[1]. Therefore, the use of chemical safety goggles is mandatory at all times when handling this reagent. For procedures with a heightened risk of splashing, such as transfers of larger volumes or reactions under positive pressure, a full-face shield worn over safety goggles provides a necessary additional layer of protection[8].
Hand Protection: Preventing Dermal Exposure
Given its classification as a skin irritant, chemically resistant gloves are essential[1]. Nitrile gloves are a suitable choice for incidental contact[8][9]. It is critical to inspect gloves for any signs of degradation or puncture before each use. If direct contact occurs, gloves should be removed immediately, and hands washed thoroughly with soap and water[10]. For extended handling periods or during spill cleanup, consider double-gloving.
Body Protection: Shielding from Spills and Splashes
A flame-resistant lab coat , fully fastened, is required to protect the skin on your arms and body[11]. Standard cotton lab coats can also be used, but flame-resistant versions offer superior protection against the flammability hazard[5]. For transfers of significant quantities (>1 L), supplementing your lab coat with a chemical-resistant apron is a prudent measure. Always wear long pants and closed-toe shoes to ensure no skin is exposed[9].
Respiratory Protection: An Operation-Dependent Necessity
For handling small quantities within a certified chemical fume hood, specific respiratory protection is typically not required, as the engineering controls are designed to contain vapors[8]. However, if you are working outside of a fume hood (not recommended), or if there is a potential for aerosol generation (e.g., during a spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary[8].
Operational Plan: From Storage to Reaction
Safe handling is a complete workflow, beginning before the bottle is opened and ending only after the waste is properly managed.
Engineering Controls & Preparation
-
Primary Containment: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize vapor inhalation[8][12].
-
Emergency Readiness: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested[8].
-
Ignition Source Audit: Before beginning work, remove all potential ignition sources from the fume hood, including hot plates, stirrers with potential for sparking, and static-generating materials[5][6]. Use only non-sparking tools[1].
Step-by-Step Handling Procedure
-
Don PPE: Put on all required PPE as outlined in Section 2.
-
Grounding: When transferring from a metal container or a container larger than 5 gallons, ensure the containers are electrically bonded and grounded to prevent static discharge, a potential ignition source[1][6][12].
-
Transfer: For transfers, use a syringe or cannula technique for smaller quantities. For larger volumes, pour slowly and carefully to minimize splashing and vapor generation. Keep containers tightly closed when not in use[5].
-
Heating: Never heat this reagent with an open flame[5][12]. Use a controlled heating source such as a heating mantle, oil bath, or steam bath.
Caption: PPE selection workflow based on experimental conditions.
Disposal and Decontamination Protocol
Proper disposal is a critical component of the safety lifecycle.
Waste Segregation
-
All materials contaminated with this compound, including excess reagent, contaminated solvents, gloves, and absorbent materials, must be treated as hazardous waste [8][9].
-
Use separate, clearly labeled, and sealable containers for liquid and solid waste[9]. The label must read "Hazardous Waste" and include the full chemical name[9].
-
Under no circumstances should this chemical or its containers be disposed of in regular trash or down a drain[9].
Glassware Decontamination
For thorough decontamination of glassware, a basic wash can help convert residual boronic ester into a more water-soluble boronate salt, followed by a standard solvent and water rinse[9]. All rinsates from this process must be collected as liquid hazardous waste[9].
Emergency Response: Plan for the Unexpected
Spill Response
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate non-essential staff[8].
-
Ventilate: Ensure the area is well-ventilated, if safe to do so[8].
-
Contain: For small spills, use an inert absorbent material like sand, vermiculite, or commercial sorbent pads to contain the liquid[8]. Use non-sparking tools for cleanup[1].
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal[10].
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][10].
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with copious amounts of water and wash with soap[1]. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1][10].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[10].
By integrating this comprehensive safety and handling protocol into your laboratory practices, you ensure a foundation of safety that protects you, your colleagues, and your research.
References
- 1. echemi.com [echemi.com]
- 2. andersondevelopment.com [andersondevelopment.com]
- 3. This compound | 61676-62-8 [chemicalbook.com]
- 4. 2-イソプロポキシ-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
